molecular formula C14H18F3N3O4S B15574135 TUPS

TUPS

Numéro de catalogue: B15574135
Poids moléculaire: 381.37 g/mol
Clé InChI: YORLNOBDSZJFQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(methanesulfonyl)piperidin-4-yl]-N'-[4-(trifluoromethoxy)phenyl]urea is a phenylurea that is urea substituted by 1-(methylsulfonyl)piperidin-4-yl and 4-(trifluoromethoxy)phenyl groups at positions 1 and 3 respectively. It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor.
inhibits soluble epoxide hydrolases

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C14H18F3N3O4S

Poids moléculaire

381.37 g/mol

Nom IUPAC

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21)

Clé InChI

YORLNOBDSZJFQQ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the TUPS Compound: A Potent Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound TUPS, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has emerged as a significant research tool and potential therapeutic agent, particularly in the context of cardiovascular diseases such as cardiac hypertrophy. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental findings. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols derived from peer-reviewed literature are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological context.

Introduction to this compound

This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids. By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), leading to their accumulation and subsequent beneficial effects in various pathophysiological conditions. Research has primarily focused on the cardioprotective effects of this compound, demonstrating its ability to attenuate cardiac hypertrophy.

Chemical Structure and Properties

This compound is a urea-based compound with the following chemical identity:

  • Full Chemical Name: 1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea[1]

  • CAS Number: 950184-27-7

  • Molecular Formula: C₁₄H₁₈F₃N₃O₄S

  • Molecular Weight: 381.37 g/mol

Chemical Structure:

(SMILES representation)

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).

By inhibiting sEH, this compound effectively increases the bioavailability of EETs. EETs are known to possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and anti-fibrotic effects. In the context of cardiac hypertrophy, the accumulation of EETs is believed to be the primary driver of the therapeutic effects observed with this compound treatment.

Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated through the modulation of several key signaling pathways, primarily due to the increased levels of EETs.

Arachidonic Acid Metabolism and sEH Inhibition

The central mechanism of this compound action is its intervention in the arachidonic acid metabolic pathway. The following diagram illustrates the point of inhibition.

AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-hypertrophic, Anti-inflammatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs This compound This compound This compound->sEH Inhibition

Figure 1: Mechanism of this compound in the Arachidonic Acid Pathway.
mTOR/Autophagy Signaling Pathway

This compound has been shown to inhibit cardiac hypertrophy by regulating the mammalian target of rapamycin (B549165) (mTOR) and autophagy axis. In hypertrophic conditions, autophagy is often dysregulated. This compound treatment has been observed to suppress the elevated levels of autophagic markers like Beclin-1 and LC3, which is associated with the activation of mTOR signaling.[2]

cluster_0 This compound Intervention cluster_1 Cellular Signaling This compound This compound sEH sEH This compound->sEH Inhibits EETs ↑ EETs sEH->EETs Degrades pAMPK p-AMPK EETs->pAMPK Inhibits pmTOR p-mTOR pAMPK->pmTOR Inhibits Autophagy Autophagy (Beclin-1, LC3) pmTOR->Autophagy Inhibits Hypertrophy Cardiac Hypertrophy Autophagy->Hypertrophy Contributes to

Figure 2: this compound modulation of the mTOR/autophagy pathway.
NF-κB Signaling Pathway

EETs are known to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cellular growth. By increasing EET levels, this compound can suppress NF-κB activation, which is a contributing factor to its anti-hypertrophic effects.[3][4]

cluster_nucleus Nuclear Events This compound This compound sEH sEH This compound->sEH Inhibits EETs ↑ EETs sEH->EETs Degrades IKK IKK EETs->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Hypertrophic Gene Transcription NFkB->Gene_Transcription Activates

Figure 3: this compound and its effect on the NF-κB signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for the this compound compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesEnzymeValueReference
IC₅₀HumanRecombinant sEH3 nM[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Isoprenaline-Induced Cardiac Hypertrophy [5]

ParameterTreatment GroupResult
Heart Weight / Body Weight RatioIsoprenalineIncreased
Isoprenaline + this compoundSignificantly decreased vs. Isoprenaline
Atrial Natriuretic Peptide (ANP) mRNAIsoprenaline~500% increase
Isoprenaline + this compound~47% decrease vs. Isoprenaline
Brain Natriuretic Peptide (BNP) mRNAIsoprenaline~50% increase
Isoprenaline + this compound~71% decrease vs. Isoprenaline
β-Myosin Heavy Chain (β-MHC) mRNAIsoprenaline~265% increase
Isoprenaline + this compound~72% decrease vs. Isoprenaline

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration) [6][7]

ParameterValue
PK-AUC (nM·h)183
Cmax (nM)30
T½ (h)3
Tmax (h)1

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound, 1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea, follows a general synthetic route for 1-aryl-3-(1-acylpiperidin-4-yl)ureas.[8][9]

General Procedure:

  • Formation of the Isocyanate: 4-(Trifluoromethoxy)aniline is reacted with triphosgene (B27547) in the presence of an aqueous base to form 4-(trifluoromethoxy)phenyl isocyanate.

  • Urea Formation: The resulting isocyanate is then reacted with 4-amino-1-methanesulfonylpiperidine in an appropriate solvent (e.g., tetrahydrofuran) at room temperature.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final compound, this compound.

In Vivo Model of Isoprenaline-Induced Cardiac Hypertrophy in Rats[5][10]

Objective: To induce cardiac hypertrophy in rats and assess the therapeutic effect of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Isoproterenol hydrochloride

  • This compound

  • Saline solution

  • Polyethylene glycol 400 (PEG400)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide rats into control, isoprenaline-only, and isoprenaline + this compound treatment groups.

  • Drug Preparation:

    • Dissolve isoprenaline in saline.

    • Prepare a vehicle for this compound (e.g., 25% PEG400 in saline). Dissolve this compound in the vehicle.

  • Dosing Regimen:

    • Administer isoprenaline (e.g., 5 mg/kg/day) via intraperitoneal (i.p.) injection for a specified duration (e.g., 7 days).

    • Administer this compound (e.g., 0.65 mg/kg/day) or vehicle via oral gavage (p.o.) for the same duration.

  • Assessment of Cardiac Hypertrophy:

    • At the end of the treatment period, euthanize the animals.

    • Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio.

    • Collect heart tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., qRT-PCR for hypertrophic markers like ANP, BNP, and β-MHC).

cluster_treatment Treatment Protocol cluster_analysis Data Collection start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Group Allocation (Control, ISO, ISO+this compound) acclimatize->grouping treatment Daily Treatment (7 days) grouping->treatment iso_admin Isoprenaline (i.p.) tups_admin This compound (p.o.) euthanasia Euthanasia & Heart Excision treatment->euthanasia analysis Analysis euthanasia->analysis hw_bw Heart Weight/ Body Weight Ratio histo Histology qpcr qRT-PCR end End analysis->end

Figure 4: Experimental workflow for the in vivo cardiac hypertrophy model.
In Vitro Model of Angiotensin II-Induced Hypertrophy in H9c2 Cells[2][11][12]

Objective: To induce a hypertrophic phenotype in a cardiomyocyte cell line and evaluate the direct effects of this compound.

Materials:

  • H9c2 rat embryonic cardiomyocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Angiotensin II (Ang II)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Reagents for immunofluorescence, Western blotting, and qRT-PCR

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Serum Starvation: Before treatment, starve the cells in DMEM with low serum (e.g., 1% FBS) for 24 hours to synchronize them.

  • Treatment:

    • Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour).

    • Induce hypertrophy by adding Angiotensin II (e.g., 1 µM) to the culture medium for 24-48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix the cells and stain with phalloidin (B8060827) to visualize the actin cytoskeleton. Measure the cell surface area using imaging software.

    • Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to quantify the expression of hypertrophic markers (ANP, BNP).

    • Protein Expression Analysis: Prepare cell lysates and perform Western blotting to analyze the levels of proteins in relevant signaling pathways (e.g., Beclin-1, LC3, p-AMPK, p-mTOR).

cluster_analysis Endpoint Analysis start Start culture Culture H9c2 Cells start->culture starve Serum Starvation (24h) culture->starve pretreat Pre-treatment (this compound or Vehicle) starve->pretreat induce Induce Hypertrophy (Angiotensin II, 24-48h) pretreat->induce analysis Analysis induce->analysis cell_size Cell Size Measurement (Phalloidin Staining) qpcr qRT-PCR (ANP, BNP) western Western Blot (Beclin-1, LC3, p-mTOR) end End analysis->end

Figure 5: Experimental workflow for the in vitro H9c2 cell hypertrophy model.

Conclusion

This compound is a well-characterized, potent inhibitor of soluble epoxide hydrolase with demonstrated efficacy in preclinical models of cardiac hypertrophy. Its mechanism of action, involving the stabilization of protective EETs, and its impact on key signaling pathways like mTOR/autophagy and NF-κB, make it a valuable tool for cardiovascular research. The data and protocols presented in this guide provide a solid foundation for scientists and researchers in the field of drug development to further explore the therapeutic potential of this compound and other sEH inhibitors. Further investigation into its long-term efficacy and safety profile is warranted to advance its potential clinical applications.

References

A Technical Guide to (3-trimethylammonium)propyl-functionalized Silica: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-trimethylammonium)propyl-functionalized silica (B1680970), a versatile material with significant applications in research and drug development. The document details its synthesis via co-condensation and post-synthesis grafting methods, outlines its key physicochemical properties, and explores its utility, particularly in the realm of drug delivery. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this functionalized silica material.

Synthesis Methodologies

(3-trimethylammonium)propyl-functionalized silica can be synthesized through two primary methods: co-condensation and post-synthesis grafting. The choice of method can influence the final properties of the material, such as the uniformity of the functional group distribution and the preservation of the silica support's structural integrity.

Co-condensation Synthesis

In the co-condensation, or one-pot, method, a silica precursor, such as tetraethoxysilane (TEOS), and an organosilane with the desired functional group are hydrolyzed and condensed together. This approach leads to a homogeneous distribution of the functional groups throughout the silica matrix.

This protocol is a synthesized representation of typical procedures for producing amine-functionalized silica, which is a precursor to the desired quaternary ammonium (B1175870) functionalized material. The final quaternization step is also included.

Materials:

  • Tetraethoxysilane (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N,N-trimethyl-(3-(triethoxysilyl)propyl)ammonium chloride (as an alternative for direct co-condensation)

  • Ethanol (B145695)

  • Ammonia (B1221849) solution (25%)

  • Distilled water

  • Methyl iodide (for quaternization)

  • Toluene (B28343) (or other suitable solvent for quaternization)

Procedure:

  • A solution of ethanol, distilled water, and ammonia is prepared in a reaction vessel and stirred vigorously.

  • A mixture of TEOS and APTES (or the trimethylammonium silane) is added dropwise to the stirred solution. The molar ratio of TEOS to the functional silane (B1218182) can be varied to control the degree of functionalization.

  • The reaction is allowed to proceed for several hours at room temperature to form the functionalized silica particles.

  • The resulting particles are collected by centrifugation or filtration, washed with ethanol and water, and dried.

  • To obtain the trimethylammonium functionality from the aminopropyl-functionalized silica, the dried particles are dispersed in a solvent like toluene.

  • An excess of methyl iodide is added, and the mixture is refluxed for several hours to quaternize the primary amine groups.

  • The final (3-trimethylammonium)propyl-functionalized silica is then collected, washed to remove unreacted methyl iodide and solvent, and dried.

Post-synthesis Grafting

The post-synthesis grafting method involves first synthesizing the porous silica support, followed by the attachment of the functional groups to its surface. This two-step process generally results in a non-uniform distribution of functional groups, with a higher concentration on the exterior surface and near the pore entrances. However, it offers the advantage of better preserving the ordered structure of the mesoporous silica.

Materials:

  • Pre-synthesized mesoporous silica (e.g., MCM-41 or SBA-15)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Methyl iodide

  • Ethanol

Procedure:

  • The pre-synthesized mesoporous silica is dried under vacuum to remove any adsorbed water.

  • The dried silica is dispersed in anhydrous toluene.

  • APTES is added to the silica dispersion, and the mixture is refluxed for several hours under an inert atmosphere.

  • The aminopropyl-functionalized silica is then collected by filtration, washed with toluene and ethanol to remove unreacted silane, and dried.

  • For quaternization, the dried aminopropyl-functionalized silica is redispersed in a suitable solvent.

  • An excess of methyl iodide is added, and the reaction is carried out under reflux to convert the amino groups to trimethylammonium groups.

  • The final product is collected, washed thoroughly, and dried.

Visualization of Synthesis Workflows

The following diagrams illustrate the experimental workflows for the co-condensation and post-synthesis grafting methods.

co_condensation cluster_product Product TEOS TEOS Mix Mixing and Stirring TEOS->Mix FunctionalSilane (3-Aminopropyl)triethoxysilane or (3-trimethylammonium)propyl silane FunctionalSilane->Mix Solvent Ethanol/Water/Ammonia Solvent->Mix Hydrolysis Hydrolysis & Co-condensation Mix->Hydrolysis Separation Centrifugation/ Filtration Hydrolysis->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product (3-trimethylammonium)propyl- functionalized Silica Drying->Product

Co-condensation Synthesis Workflow

post_synthesis_grafting cluster_step1 Step 1: Silica Synthesis cluster_step2 Step 2: Grafting cluster_step3 Step 3: Quaternization cluster_product Final Product Silica Mesoporous Silica (e.g., MCM-41) Dispersion1 Disperse in Anhydrous Toluene Silica->Dispersion1 AddAPTES Add (3-Aminopropyl)triethoxysilane Dispersion1->AddAPTES Reflux1 Reflux AddAPTES->Reflux1 WashDry1 Wash and Dry Reflux1->WashDry1 AminoSilica Aminopropyl-functionalized Silica WashDry1->AminoSilica Dispersion2 Redisperse AminoSilica->Dispersion2 AddMeI Add Methyl Iodide Dispersion2->AddMeI Reflux2 Reflux AddMeI->Reflux2 WashDry2 Wash and Dry Reflux2->WashDry2 FinalProduct (3-trimethylammonium)propyl- functionalized Silica WashDry2->FinalProduct

Post-synthesis Grafting Workflow

Physicochemical Properties

The properties of (3-trimethylammonium)propyl-functionalized silica can vary depending on the synthesis method and the specific conditions used. The following tables summarize typical quantitative data for this material, compiled from commercial product specifications and scientific literature.

Table 1: General Physicochemical Properties

PropertyTypical Value Range
Form Solid powder[1]
Particle Size 40-63 µm or 200-400 mesh[1][2]
Surface Area 500 - 550 m²/g[1][2]
Pore Size 60 Å[1][2]
Extent of Labeling 0.8 - 1.4 mmol/g[1]

Table 2: Characterization Data

Characterization TechniqueObservation
FTIR Spectroscopy Presence of characteristic peaks for Si-O-Si bonds, C-H stretching, and N-C stretching, confirming the presence of the organic functional group.
Thermogravimetric Analysis (TGA) Weight loss at temperatures corresponding to the decomposition of the organic moiety, which can be used to quantify the degree of functionalization.
Zeta Potential Positive zeta potential in aqueous suspension, indicative of the cationic nature of the trimethylammonium group on the surface.
Scanning/Transmission Electron Microscopy (SEM/TEM) Provides information on the morphology and particle size of the functionalized silica.

Applications in Drug Delivery

The cationic nature and porous structure of (3-trimethylammonium)propyl-functionalized silica make it a promising candidate for drug delivery applications. The positively charged surface can interact with negatively charged drug molecules, enabling high drug loading and potentially pH-responsive release.

pH-Responsive Drug Release

The trimethylammonium group is a strong quaternary amine, meaning it remains positively charged over a wide pH range. This property can be exploited for the controlled release of anionic drugs. In a low pH environment, both the silica surface and an acidic drug might be protonated, leading to weaker interactions and faster release. Conversely, at higher pH, the deprotonated drug would have a stronger electrostatic attraction to the positively charged silica, resulting in a slower, more sustained release. This pH-dependent release profile is particularly relevant for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract.

Conclusion

(3-trimethylammonium)propyl-functionalized silica is a valuable material with tunable properties that can be synthesized through both co-condensation and post-synthesis grafting methods. Its well-defined physicochemical characteristics, particularly its high surface area, porous nature, and permanent positive charge, make it a versatile platform for various applications, most notably in the field of controlled drug delivery. The ability to tailor the synthesis to achieve desired properties opens up numerous possibilities for the development of advanced therapeutic systems. Further research into the in vivo behavior and biocompatibility of these materials will be crucial for their translation into clinical applications.

References

Mechanism of action for TUPS in anion exchange chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action for TAPS (N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid), likely intended by the query "TUPS," in anion exchange chromatography is detailed below. This guide is tailored for researchers, scientists, and drug development professionals.

Introduction to TAPS in Anion Exchange Chromatography

N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS) is a zwitterionic biological buffer, a member of the Good's buffers group.[1] It is widely utilized in biochemistry and molecular biology for its ability to maintain a stable pH in the physiological range, minimal interaction with biological macromolecules, and optical transparency in the visible and near-UV regions.[1] While the term "this compound" does not correspond to a standard buffering agent in this context, it is likely a typographical error for TAPS. This guide will focus on the mechanism of action of TAPS in anion exchange chromatography.

Anion exchange chromatography is a technique used to separate molecules, such as proteins and nucleic acids, based on their net negative charge.[2][3] The process involves a stationary phase (a positively charged resin) and a mobile phase (a buffered solution).[4][5] The choice of buffer is critical for the success of the separation, as it controls the pH and, consequently, the charge of the molecules of interest.[6][7]

Physicochemical Properties of TAPS

TAPS is valued for its specific physicochemical properties that make it an excellent choice for various biochemical applications, including anion exchange chromatography.[1]

PropertyValue
CAS Number 29915-38-6
Molecular Formula C₇H₁₇NO₆S
Molecular Weight 243.28 g/mol
pKa (25 °C) 8.4
Buffering pH Range 7.7 - 9.1
Appearance White crystalline powder
Solubility in Water 500 mg/mL

Mechanism of Action of TAPS in Anion Exchange Chromatography

The primary role of TAPS in anion exchange chromatography is to act as a buffering agent, maintaining a stable pH throughout the separation process.[8] The pH of the buffer is crucial as it determines the net charge of the protein or molecule to be separated.[3]

For a protein to bind to the positively charged anion exchange resin, the pH of the buffer must be above the protein's isoelectric point (pI).[2][3] At a pH above its pI, a protein will have a net negative charge, allowing it to bind to the positively charged functional groups of the anion exchange resin.[3][7] TAPS, with its buffering range of 7.7 to 9.1, is well-suited for maintaining the pH in this range for many proteins.[1]

The mechanism can be broken down into the following steps:

  • Equilibration: The anion exchange column is first equilibrated with a TAPS buffer at a specific pH (above the pI of the target protein) and low ionic strength. This ensures that the stationary phase is ready for sample loading.

  • Sample Loading and Binding: The sample, also in a TAPS buffer, is loaded onto the column. The negatively charged target proteins bind to the positively charged resin, while neutral or positively charged molecules pass through.

  • Washing: The column is washed with the TAPS buffer to remove any unbound or weakly bound impurities.

  • Elution: The bound proteins are eluted from the column by changing the composition of the mobile phase. This is typically achieved in one of two ways:

    • Increasing Ionic Strength (Salt Gradient): A common method is to increase the salt concentration (e.g., with NaCl) in the TAPS buffer.[2][7] The chloride ions from the salt compete with the negatively charged proteins for the binding sites on the resin, eventually displacing the proteins.

    • Decreasing pH (pH Gradient): Alternatively, the pH of the TAPS buffer can be gradually lowered. As the pH approaches the protein's pI, its net negative charge decreases, weakening its interaction with the resin and causing it to elute.

Generalized Experimental Protocol for Anion Exchange Chromatography using TAPS Buffer

The following is a generalized protocol. Optimal conditions will vary depending on the specific protein and anion exchange resin used.

Materials:

  • Anion exchange chromatography column

  • TAPS buffer (e.g., 20 mM TAPS, pH 8.5)

  • Elution buffer (e.g., 20 mM TAPS, 1 M NaCl, pH 8.5)

  • Protein sample

  • Chromatography system

Procedure:

  • Buffer Preparation: Prepare the TAPS running buffer and elution buffer. Ensure the pH is accurately adjusted.

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of the TAPS running buffer.

  • Sample Preparation: Dialyze or desalt the protein sample into the TAPS running buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 5-10 column volumes of the TAPS running buffer to remove unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for protein content and purity (e.g., by SDS-PAGE and UV absorbance at 280 nm).

Visualizations

Mechanism_of_Action cluster_column Anion Exchange Column cluster_mobile_phase Mobile Phase (TAPS Buffer) Resin Positively Charged Resin Protein_Negative Protein (pH > pI) Net Negative Charge Protein_Negative->Resin Binds Protein_Neutral Protein (pH = pI) Neutral Charge Unbound Unbound Molecules Protein_Neutral->Unbound Flows Through Protein_Positive Protein (pH < pI) Net Positive Charge Protein_Positive->Unbound Flows Through

Caption: Binding mechanism in anion exchange chromatography.

Experimental_Workflow Start Start Buffer_Prep Prepare TAPS Buffers (Running & Elution) Start->Buffer_Prep Equilibration Equilibrate Column with Running Buffer Buffer_Prep->Equilibration Sample_Prep Prepare Sample in Running Buffer Equilibration->Sample_Prep Sample_Loading Load Sample onto Column Sample_Prep->Sample_Loading Wash Wash Column with Running Buffer Sample_Loading->Wash Elution Elute with Salt or pH Gradient Wash->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Analysis Analyze Fractions (SDS-PAGE, UV-Vis) Collect_Fractions->Analysis End End Analysis->End

Caption: Experimental workflow for anion exchange chromatography.

Conclusion

TAPS is a versatile and effective buffer for use in anion exchange chromatography. Its primary mechanism of action is the maintenance of a stable pH above the isoelectric point of the target molecule, thereby imparting a net negative charge that facilitates binding to the positively charged stationary phase. The subsequent elution, controlled by a change in ionic strength or pH, allows for the effective separation and purification of the target molecule. Understanding the interplay between the buffer's properties and the principles of ion exchange chromatography is essential for developing robust and reproducible purification protocols.

References

The Nexus of Selectivity and Efficacy: A Technical Guide to TUPS-Functionalized Silica in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of silica (B1680970) nanoparticles has unlocked new frontiers in materials science, catalysis, and nanomedicine. Among the various surface chemistries, functionalization with urea- and thiourea-based organosilanes, herein referred to as TUPS (Thiourea/Urea-Propyl-Silica), has garnered significant attention. The unique hydrogen-bonding capabilities and chelating properties of the terminal urea (B33335) or thiourea (B124793) moieties impart exceptional functionality to the silica scaffold. This technical guide provides an in-depth exploration of the synthesis, characterization, and core applications of this compound-functionalized silica, with a focus on its utility in heavy metal remediation and advanced drug delivery systems. Detailed experimental protocols, quantitative performance data, and visualized operational workflows are presented to equip researchers with the foundational knowledge to leverage this versatile nanomaterial.

Introduction to this compound-Functionalized Silica

Silica nanoparticles (SiNPs) serve as a robust and biocompatible platform for a multitude of scientific applications due to their high surface area, tunable pore sizes, and well-established synthesis methods.[1][2] However, the surface silanol (B1196071) groups (Si-OH) often require modification to impart specific chemical functionalities.[1] Functionalization with urea- or thiourea-containing organosilanes, such as N-(3-(trimethoxysilyl)propyl)urea or its thiourea analogue, creates a hybrid organic-inorganic material with enhanced capabilities.[3][4]

The terminal urea [-NH(C=O)NH-] or thiourea [-NH(C=S)NH-] group is the cornerstone of this compound-silica's functionality. The nitrogen and oxygen/sulfur atoms act as potent hydrogen bond donors and acceptors and as effective Lewis bases, enabling strong interactions with guest molecules. This makes this compound-functionalized silica an excellent candidate for applications requiring selective binding, such as environmental remediation and targeted drug delivery.[5][6]

Synthesis and Characterization

The fabrication of this compound-functionalized silica is typically achieved through a post-synthesis grafting method, which ensures the integrity of the pre-formed silica core. The general workflow involves the synthesis of silica nanoparticles, followed by the covalent attachment of the this compound-silane.

General Synthesis Workflow

The synthesis process follows a logical sequence from the core silica nanoparticle to the final functionalized product. This multi-step procedure ensures control over particle size, porosity, and surface chemistry.

G cluster_0 A Silica Nanoparticle Synthesis (Stöber Method) B Surface Activation (Drying/Annealing) A->B Form Si-OH groups C Silanization Reaction (Grafting with this compound-silane) B->C Expose reactive sites D Purification (Washing & Centrifugation) C->D Remove unreacted silane (B1218182) E Final Product (this compound-Functionalized Silica) D->E Isolate pure product

Caption: General workflow for this compound-functionalization of silica.
Detailed Experimental Protocol: Synthesis

This protocol details a representative post-synthesis grafting method for preparing this compound-functionalized mesoporous silica nanoparticles (MSNs).

Materials:

Protocol:

  • Synthesis of MSNs:

    • Dissolve 1.0 g of CTAB in 480 mL of deionized water and 20 mL of ethanol.

    • Add 3.5 mL of ammonium hydroxide solution and stir for 15 minutes at 80°C.

    • Add 5.0 mL of TEOS dropwise to the solution.

    • Continue stirring at 80°C for 2 hours to form a white precipitate.

    • Collect the particles by centrifugation, wash thoroughly with deionized water and ethanol.

    • Remove the CTAB template by refluxing the particles in an acidic ethanol solution (e.g., 95% ethanol, 5% HCl) or by calcination.

  • Surface Functionalization with this compound:

    • Dry the synthesized MSNs under vacuum at 120°C for 12 hours to activate surface silanol groups.

    • Disperse 1.0 g of the dried MSNs in 50 mL of anhydrous toluene in a round-bottom flask.

    • Add 1.0 mL of the this compound-silane (e.g., N-(3-(trimethoxysilyl)propyl)urea) to the suspension under an inert atmosphere (e.g., Nitrogen).

    • Reflux the mixture at 110°C for 24 hours with continuous stirring.[5]

    • After the reaction, allow the mixture to cool to room temperature.

  • Purification:

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the product thoroughly with toluene and ethanol (3x each) to remove unreacted silane.[5]

    • Dry the final this compound-functionalized silica product in a vacuum oven at 60°C overnight.

Key Application I: Heavy Metal Adsorption

The urea and thiourea moieties on the silica surface act as powerful chelating agents for heavy metal ions, making this compound-silica a highly effective adsorbent for environmental remediation.[3][6] The nitrogen and sulfur/oxygen atoms can coordinate with metal ions like Lead (Pb²⁺), Cadmium (Cd²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺), removing them from aqueous solutions.[3][7]

Mechanism of Chelation

The functional groups on the silica surface form stable complexes with dissolved heavy metal ions, effectively sequestering them from the solution. The efficiency of this process is often pH-dependent, as the protonation state of the urea/thiourea group influences its binding affinity.

G cluster_0 A This compound-Silica in Contaminated Water C Chelation Event (Coordination Bonding) A->C B Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) B->C D Metal-Silica Complex (Immobilized Metal) C->D Sequestration E Purified Water C->E Separation

Caption: Logical diagram of heavy metal chelation by this compound-silica.
Quantitative Adsorption Data

The performance of this compound-functionalized silica as an adsorbent is measured by its maximum adsorption capacity (q_max), typically reported in mg of metal per gram of adsorbent.

Functional GroupTarget Metal IonAdsorption Capacity (mg/g)Reference
Thiourea-propylCd(II)~43[3][7]
Thiourea-propylPb(II)~67[3][7]
Thiourea-propylCu(II)~31[3][7]
PolyethyleneiminePb(II)5 - 10[6]
PolyethyleneimineNi(II)1 - 6[6]
Amine (general)Cr(VI)~50[8]
Unmodified SilicaCd(II)72.13[9]
Unmodified SilicaCu(II)29.28[9]

Note: Adsorption capacities can vary significantly based on experimental conditions such as pH, temperature, contact time, and initial metal concentration.

Experimental Protocol: Batch Adsorption Study

This protocol outlines a typical batch experiment to determine the adsorption capacity of this compound-silica.

Materials:

  • This compound-functionalized silica

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂)

  • pH adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

  • Centrifuge, Shaker/stirrer

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer

Protocol:

  • Preparation:

    • Prepare a series of metal ion solutions of known concentrations (e.g., 10-250 mg/L) from the stock solution.

    • Adjust the pH of each solution to the desired value (e.g., pH 5-6 is common for heavy metal adsorption).[10][11]

  • Adsorption:

    • Add a precise amount of this compound-silica adsorbent (e.g., 10 mg) to a fixed volume of the metal ion solution (e.g., 10 mL).[6][10]

    • Agitate the suspension at a constant temperature for a predetermined time (e.g., 2-24 hours) to reach equilibrium.[6]

  • Analysis:

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the metal ion in the supernatant using AAS or ICP.

    • Calculate the amount of metal adsorbed per unit mass of adsorbent (q_e) using the formula: q_e = (C₀ - Cₑ) * V / m where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Key Application II: pH-Responsive Drug Delivery

The urea group is particularly valuable in drug delivery due to its ability to form strong hydrogen bonds with therapeutic agents and its pH-responsive nature. In the acidic microenvironment of tumors or endosomes (pH 4.5-6.5), the urea moiety can become protonated.[12] This change in charge can disrupt the hydrogen bonds holding a drug molecule, triggering its release precisely at the target site.[3][7]

Mechanism of pH-Triggered Release

This targeted release mechanism minimizes systemic exposure and reduces the side effects of potent drugs like chemotherapeutics.

G cluster_0 A Drug-Loaded this compound-Silica (Stable at pH 7.4) B Internalization into Target Cell (e.g., Cancer) A->B EPR Effect / Targeting C Acidic Environment (Endosome, pH ~5.5) B->C D Protonation of Urea Group & H-Bond Disruption C->D pH drop triggers change E Drug Release D->E F Therapeutic Effect E->F

Caption: Mechanism for pH-responsive drug release from this compound-silica.
Quantitative Drug Loading & Release Data

The effectiveness of a drug delivery system is quantified by its drug loading capacity/encapsulation efficiency and its release profile under specific conditions.

Functional GroupModel DrugLoading / EncapsulationRelease Conditions & ResultsReference
Urea-AmineCurcumin (B1669340)25% Encapsulation EfficiencypH 4.5: 26.3% release. pH 5.5 & 7.4: <1% release (leakage) after >72h.[12]
Carboxylic AcidDoxorubicin37% Encapsulation EfficiencyGradual release as pH drops from 7.4 to 4.5.[4]
Carboxylic AcidNevirapine44% Encapsulation EfficiencyGradual release as pH drops from 7.4 to 4.5.[4]
Poly-L-HistidineDoxorubicin-pH 5: ~23% release after 72h. pH 7.4: ~18% release after 72h.[13]
Amine5-Fluorouracil-83% release in 48h at pH 7.4.

Conclusion

This compound-functionalized silica stands out as a highly adaptable and efficient nanomaterial for specialized scientific applications. Its synthesis is straightforward and scalable, relying on well-understood silica and silane chemistry. The unique chelating and hydrogen-bonding properties of the surface urea/thiourea groups enable superior performance in heavy metal adsorption, offering a promising solution for water purification. Furthermore, the pH-responsive nature of these groups provides a sophisticated mechanism for controlled drug delivery, allowing for targeted release in acidic microenvironments characteristic of diseased tissues. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this compound-functionalized silica in their respective fields.

References

Unveiling the Proteome's Interactome: A Technical Guide to Thiouracil-tRNA Photocrosslinking followed by Mass Spectrometry (TUPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Thiouracil-tRNA Photocrosslinking followed by Mass Spectrometry (TUPS), a powerful technique for identifying and quantifying RNA-binding proteins (RBPs) and elucidating their interaction networks within the cell. By combining in vivo photocrosslinking with the precision of mass spectrometry, this compound provides a snapshot of the dynamic interplay between proteins and RNA, offering critical insights into gene regulation, viral-host interactions, and cellular signaling pathways.

Core Principles of this compound

This compound, also known as Thiouracil Cross-Linking Mass Spectrometry (TUX-MS), is a method designed to capture and identify proteins that are in direct contact with specific RNA molecules within a living cell. The technique relies on the metabolic incorporation of a photoreactive nucleoside analog, 4-thiouracil (B160184) (4-TU), into newly synthesized RNA. Upon exposure to UV light at a specific wavelength (typically 365 nm), the 4-thiouracil forms a covalent crosslink with amino acid residues of closely interacting proteins. This "zero-distance" crosslinking ensures that only direct and immediate protein-RNA interactions are captured.

Following crosslinking, the RNA-protein complexes are isolated, and the associated proteins are identified by mass spectrometry. This allows for a comprehensive and unbiased identification of the RNA-binding proteome associated with a particular RNA or the entire transcriptome.

Experimental Workflow

The this compound workflow can be broadly categorized into several key stages, from metabolic labeling to data analysis. The following diagram illustrates the typical experimental pipeline.

TUPS_Workflow cluster_cell_culture In Vivo Labeling & Crosslinking cluster_extraction Isolation of RNA-Protein Complexes cluster_digestion Sample Preparation for MS cluster_ms Mass Spectrometry & Data Analysis A Cell Culture with 4-Thiouracil (4-TU) B UV Crosslinking (365 nm) A->B C Cell Lysis B->C D Oligo(dT) Affinity Purification (for mRNA-binding proteins) C->D E RNase Digestion D->E F Protein Precipitation & Denaturation E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Database Searching & Protein Identification H->I J Quantitative Analysis (e.g., SILAC) I->J

A generalized experimental workflow for this compound/TUX-MS.

Detailed Experimental Protocols

While specific parameters may vary depending on the cell type and experimental goals, the following provides a detailed methodology for key experiments cited in the literature.

In Vivo Labeling and UV Crosslinking

This protocol is adapted from studies identifying host-viral protein interactions.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 4-Thiouracil (4-TU) solution (e.g., 100 mM in DMSO)

  • UV crosslinking instrument (e.g., Stratalinker)

Procedure:

  • Cell Culture and Labeling: Culture HeLa cells to approximately 80% confluency. Two to four hours prior to UV crosslinking, replace the growth medium with fresh medium containing 100 µM 4-thiouracil.

  • UV Crosslinking: Wash the cells with ice-cold phosphate-buffered saline (PBS). Place the cell culture dish on ice and irradiate with 365 nm UV light at a dose of 0.15 J/cm².

Isolation of mRNA-Protein Complexes

This procedure focuses on the capture of polyadenylated mRNA and their associated proteins.

Materials:

  • Lysis buffer (e.g., containing 1% SDS, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Oligo(dT) magnetic beads

  • Wash buffers (varying stringencies)

  • RNase-free water

Procedure:

  • Cell Lysis: Lyse the crosslinked cells directly in the culture dish using a denaturing lysis buffer to disrupt non-covalent interactions.

  • Affinity Purification: Incubate the cell lysate with oligo(dT) magnetic beads to capture polyadenylated mRNA-protein complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins and other cellular components.

  • Elution: Elute the captured RNA-protein complexes from the beads using RNase-free water.

Sample Preparation for Mass Spectrometry

Materials:

  • RNase A/T1 mix

  • Trichloroacetic acid (TCA)

  • Acetone (B3395972)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

Procedure:

  • RNase Digestion: Treat the eluted RNA-protein complexes with an RNase A/T1 mix to degrade the RNA and release the crosslinked proteins.

  • Protein Precipitation: Precipitate the proteins using TCA, followed by washing with cold acetone to remove contaminants.

  • Reduction and Alkylation: Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea). Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with IAA.

  • Tryptic Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins overnight with trypsin.

Quantitative Data Presentation

This compound/TUX-MS has been instrumental in identifying host factors that interact with viral RNA. The following tables summarize quantitative data from a study on poliovirus (PV) infection in HeLa cells, showcasing both known and novel host protein interactions.[1]

Table 1: Known Host Factors Interacting with Poliovirus RNA Identified by TUX-MS [1]

Protein SymbolProtein NameFunction in Viral Life Cycle
PCBP1Poly(rC)-binding protein 1IRES-mediated translation
PCBP2Poly(rC)-binding protein 2RNA replication and translation
hnRNP C1/C2Heterogeneous nuclear ribonucleoprotein C1/C2IRES-mediated translation
hnRNP A1Heterogeneous nuclear ribonucleoprotein A1IRES-mediated translation
PTBPolypyrimidine tract-binding proteinIRES-mediated translation
LaLa autoantigenIRES-mediated translation
PABPPoly(A)-binding proteinRNA stability and translation
EIF4GEukaryotic translation initiation factor 4 gammaTranslation initiation
EIF3AEukaryotic translation initiation factor 3ATranslation initiation
RPS3Ribosomal protein S3Component of the 40S ribosome
RPS8Ribosomal protein S8Component of the 40S ribosome
RPS19Ribosomal protein S19Component of the 40S ribosome
RPLP0Ribosomal protein lateral stalk subunit P0Component of the 60S ribosome
RPL7Ribosomal protein L7Component of the 60S ribosome
RPL4Ribosomal protein L4Component of the 60S ribosome

Table 2: Novel Host Factors Identified by TUX-MS Interacting with Poliovirus RNA [1]

Protein SymbolProtein NamePutative Function
SYNCRIPSynaptotagmin-binding cytoplasmic RNA-interacting proteinRNA processing, transport, and translation
YBX1Y-box binding protein 1mRNA transcription and translation
HNRNPUHeterogeneous nuclear ribonucleoprotein UPre-mRNA processing, nuclear matrix attachment
ILF2Interleukin enhancer-binding factor 2Transcription, RNA processing, and translation
ILF3Interleukin enhancer-binding factor 3Transcription, RNA processing, and translation
DDX3XATP-dependent RNA helicase DDX3XTranslation initiation, RNA transport
DHX9ATP-dependent RNA helicase ATranscription, translation, RNA processing
EIF4HEukaryotic translation initiation factor 4HTranslation initiation
.........
(Abridged list; the full study identified 66 novel host factors)

Visualization of Interaction Networks

This compound data can be used to construct protein-RNA interaction networks, providing a visual representation of the cellular machinery involved in RNA metabolism and regulation. The following Graphviz diagram illustrates a simplified network of host proteins interacting with a viral RNA, as identified by this compound.

Viral_RNA_Interactome cluster_viral_rna Viral RNA cluster_translation Translation Machinery cluster_ribosome Ribosomal Proteins cluster_hnrnps hnRNPs cluster_other_rbps Other RBPs Viral RNA Viral RNA EIF4G EIF4G Viral RNA->EIF4G EIF3A EIF3A Viral RNA->EIF3A PABP PABP Viral RNA->PABP RPS3 RPS3 Viral RNA->RPS3 RPS8 RPS8 Viral RNA->RPS8 RPS19 RPS19 Viral RNA->RPS19 RPLP0 RPLP0 Viral RNA->RPLP0 RPL7 RPL7 Viral RNA->RPL7 hnRNP C1/C2 hnRNP C1/C2 Viral RNA->hnRNP C1/C2 hnRNP A1 hnRNP A1 Viral RNA->hnRNP A1 HNRNPU HNRNPU Viral RNA->HNRNPU PCBP1 PCBP1 Viral RNA->PCBP1 PCBP2 PCBP2 Viral RNA->PCBP2 PTB PTB Viral RNA->PTB La La Viral RNA->La SYNCRIP SYNCRIP Viral RNA->SYNCRIP YBX1 YBX1 Viral RNA->YBX1

Host protein interactome of a viral RNA.

Conclusion

This compound is a versatile and powerful technique for the global and quantitative analysis of RNA-protein interactions in their native cellular context. By providing detailed lists of interacting proteins and enabling the construction of interaction networks, this compound offers invaluable insights for researchers in basic science and drug development. The ability to pinpoint direct RNA-protein interactions is crucial for understanding the mechanisms of gene expression, identifying novel therapeutic targets, and unraveling the complex interplay between pathogens and their hosts. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of this compound are poised to expand, further illuminating the intricate world of the proteome's interactome.

References

A Comprehensive Guide to the Discovery and Development of Novel Stationary Phases: A Hypothetical Case Study of "TUPS"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stationary phase is a critical component in chromatographic separations, dictating the selectivity and efficiency of the analytical method.[1][2][3] The continuous demand for improved resolution, faster analysis times, and novel separation mechanisms drives the research and development of new stationary phases. This guide provides a comprehensive overview of the discovery and development process for a novel stationary phase, using the hypothetical "Thiol-Urethane Polymer Support" (TUPS) as a case study. While specific data for "this compound" is not publicly available, this document will outline the necessary steps, from conceptualization to performance validation, that researchers and drug development professionals would undertake. The principles and methodologies described herein are derived from established practices in the field of chromatography.

Data Presentation: Characterization of a Novel Stationary Phase

The performance of a new stationary phase is evaluated based on several key quantitative parameters. The following tables summarize the typical data that would be collected and presented for a novel stationary phase like this compound.

Table 1: Physicochemical Properties of this compound Stationary Phase

ParameterThis compound-1This compound-2 (Optimized)Conventional C18
Particle Size (µm) 53.55
Pore Size (Å) 100120100
Surface Area (m²/g) 350400300
Carbon Load (%) 151817
pH Stability Range 2.5 - 7.52.0 - 9.02.5 - 8.0

Table 2: Chromatographic Performance of this compound Stationary Phase

AnalyteRetention Factor (k) on this compound-2Tailing Factor (Tf) on this compound-2Theoretical Plates (N/m) on this compound-2Retention Factor (k) on C18Tailing Factor (Tf) on C18Theoretical Plates (N/m) on C18
Propranolol 4.21.1120,0003.81.590,000
Amitriptyline 5.11.0125,0004.51.685,000
Atenolol 2.51.2110,0001.81.395,000
Caffeine 1.51.0130,0001.21.1100,000

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a new stationary phase. The following sections describe the methodologies for the synthesis, column packing, and chromatographic evaluation of the hypothetical this compound stationary phase.

Synthesis of this compound Stationary Phase

The synthesis of a novel bonded stationary phase involves the covalent attachment of organic ligands to a solid support, typically silica (B1680970) particles.[4]

Objective: To synthesize a thiol-urethane polymer-based stationary phase on porous silica particles.

Materials:

Procedure:

  • Silica Activation: The silica gel is activated by heating at 150°C under vacuum for 24 hours to remove adsorbed water.

  • Silanization: The activated silica is slurried in anhydrous toluene, and 3-isocyanatopropyltriethoxysilane is added dropwise under a nitrogen atmosphere. The mixture is refluxed for 12 hours.

  • Washing: The silanized silica is filtered and washed sequentially with toluene, methanol, and acetone to remove unreacted silane.

  • Polymerization: The isocyanate-functionalized silica is then reacted with 1,4-butanedithiol in the presence of a triethylamine catalyst in toluene. The reaction is carried out at 80°C for 24 hours to form the thiol-urethane polymer on the silica surface.

  • Final Washing and Drying: The resulting this compound material is thoroughly washed with toluene, methanol, and acetone, and then dried under vacuum at 60°C.

HPLC Column Packing

Proper packing of the stationary phase into a column is essential for achieving high efficiency and stable performance.

Objective: To pack the synthesized this compound stationary phase into a stainless-steel HPLC column.

Materials:

  • This compound stationary phase

  • Stainless steel column (150 mm x 4.6 mm i.d.)

  • Slurry packing solvent (e.g., isopropanol/cyclohexanol mixture)

  • High-pressure slurry packer

Procedure:

  • Slurry Preparation: A stable slurry of the this compound stationary phase is prepared in the packing solvent. The concentration of the slurry is typically around 10% (w/v).

  • Column Setup: The column hardware, including frits of the appropriate pore size, is assembled.

  • Packing: The slurry is transferred to the reservoir of the high-pressure packer. The column is then packed at a constant high pressure (e.g., 8,000-10,000 psi) until a stable bed is formed.

  • Equilibration: The packed column is equilibrated with the mobile phase that will be used for chromatographic testing.

Chromatographic Evaluation

The performance of the packed this compound column is evaluated using a standard set of probe analytes.

Objective: To assess the retention, selectivity, efficiency, and peak shape of the this compound stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Test Analytes:

  • A mixture of acidic, basic, and neutral compounds (e.g., propranolol, amitriptyline, atenolol, caffeine).

Procedure:

  • Column Equilibration: The column is equilibrated with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.

  • Injection: A standard mixture of the test analytes is injected.

  • Gradient Elution: A linear gradient from 5% to 95% B over 15 minutes is run.

  • Data Analysis: The retention time, peak width, and tailing factor for each analyte are measured to calculate the retention factor (k), theoretical plates (N), and tailing factor (Tf).

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows, pathways, and relationships in the development of a new stationary phase.

G cluster_0 Discovery & Conceptualization cluster_1 Synthesis & Material Characterization cluster_2 Chromatographic Evaluation cluster_3 Application & Validation Identify Need Identify Need Propose Novel Chemistry Propose Novel Chemistry Identify Need->Propose Novel Chemistry In-Silico Modeling In-Silico Modeling Propose Novel Chemistry->In-Silico Modeling Synthesize Stationary Phase Synthesize Stationary Phase In-Silico Modeling->Synthesize Stationary Phase Physicochemical Analysis (SEM, TGA, NMR) Physicochemical Analysis (SEM, TGA, NMR) Synthesize Stationary Phase->Physicochemical Analysis (SEM, TGA, NMR) Optimize Synthesis Optimize Synthesis Physicochemical Analysis (SEM, TGA, NMR)->Optimize Synthesis Pack Column Pack Column Optimize Synthesis->Pack Column Test with Probe Analytes Test with Probe Analytes Pack Column->Test with Probe Analytes Assess Performance Metrics Assess Performance Metrics Test with Probe Analytes->Assess Performance Metrics Assess Performance Metrics->Optimize Synthesis Feedback Loop Develop Separation Methods Develop Separation Methods Assess Performance Metrics->Develop Separation Methods Validate Method Validate Method Develop Separation Methods->Validate Method Commercialization Commercialization Validate Method->Commercialization

Caption: Workflow for the Discovery and Development of a Novel Stationary Phase.

G cluster_0 Analyte Mixture cluster_1 This compound Stationary Phase A Analyte A (Hydrophobic) SP Thiol-Urethane Polymer Surface A->SP Hydrophobic Interaction B Analyte B (Polar) B->SP Hydrogen Bonding C Analyte C (Basic) C->SP Ion-Exchange with Residual Silanols

Caption: Hypothetical Interaction Mechanisms on the this compound Stationary Phase.

G cluster_0 Based on Polarity cluster_1 Based on Mechanism cluster_2 Based on Support Material Stationary Phases Stationary Phases Reversed-Phase Reversed-Phase Stationary Phases->Reversed-Phase Normal-Phase Normal-Phase Stationary Phases->Normal-Phase HILIC HILIC Stationary Phases->HILIC Ion-Exchange Ion-Exchange Stationary Phases->Ion-Exchange Size-Exclusion Size-Exclusion Stationary Phases->Size-Exclusion Affinity Affinity Stationary Phases->Affinity Silica-Based Silica-Based Stationary Phases->Silica-Based Polymer-Based Polymer-Based Stationary Phases->Polymer-Based Hybrid Hybrid Stationary Phases->Hybrid

Caption: Classification of HPLC Stationary Phases.

The development of a novel stationary phase like the hypothetical this compound is a systematic process that involves careful design, synthesis, characterization, and validation. By following rigorous experimental protocols and systematically evaluating the performance metrics, researchers can develop new materials that address the evolving challenges in separation science. This guide provides a foundational framework for professionals in the field to document and pursue the development of the next generation of chromatographic stationary phases.

References

Navigating the Inevitable: A Technical Guide to Technically Unavoidable Particles (TUPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal considerations for Technically Unavoidable Particles (TUPS). In the landscape of pharmaceutical manufacturing and drug development, the presence of foreign particulate matter is a critical quality and safety concern. This compound are particles that are inherent to and arise from manufacturing processes, raw materials, and packaging, and whose complete elimination is not always feasible.[1] While they are often non-hazardous, their presence must be understood and controlled to meet stringent regulatory standards and ensure patient safety.[1] This document outlines the principles of managing this compound, from identification and characterization to risk assessment and the development of a comprehensive management strategy.

Understanding Technically Unavoidable Particles (this compound)

This compound are defined as particles that naturally exist in the pharmaceutical manufacturing process.[1] Despite robust cleaning and control measures, these particles can originate from various sources.[1] It is crucial to distinguish this compound from foreign matter introduced through contamination events. The International Pharmaceutical Excipient Council (IPEC) has provided guidance on this matter, emphasizing that not all particles pose a significant risk to patient safety or product efficacy.[2][3]

Common Sources and Types of this compound

The origins of this compound are diverse and can be broadly categorized as follows:

Source Category Specific Examples Common Particle Types
Raw Materials Minerals and other components from natural sources, variability in excipients.[1]Organic particles (e.g., undissolved components), inorganic particles (e.g., minerals).[1]
Manufacturing Process Mechanical processes like grinding, mixing, and tablet compression.[1]Metal fragments from equipment wear, particles from processing aids.[1]
Packaging Materials Bottle caps, liners, and degradation of packaging over time.[1]Synthetic particles (e.g., plastics, polymers).[1]
Environmental Factors Dust, fibers, and other airborne particles.Various

Handling and Safety Precautions

While this compound are often considered non-hazardous, general safe handling practices for all laboratory and manufacturing materials should be strictly followed to minimize any potential risks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is fundamental when handling any chemical or raw material that may contain this compound. Standard PPE includes:

  • Lab coats: To prevent contamination of personal clothing.[4]

  • Gloves: Resistant to chemical permeation.[4]

  • Safety goggles or face shields: To protect the eyes from dust and splashes.[4]

  • Respirators: Recommended when working with volatile or airborne compounds.[4]

General Handling Procedures

Safe handling procedures are crucial to minimize exposure and prevent contamination.[4] Key practices include:

  • Ventilation: Conduct procedures in a well-ventilated area or a chemical fume hood to reduce the risk of inhalation.[4]

  • Minimize Dust Generation: Handle materials in a way that minimizes the creation of dust.[5][6]

  • Good Housekeeping: Maintain a clean workspace and implement routine housekeeping to prevent the accumulation of dust on surfaces.[5]

  • Avoid Direct Contact: Use tools such as spatulas or scoops to handle powders and solids.[4]

Disposal Guidelines

The disposal of materials containing this compound should be in accordance with local regulations and institutional policies for chemical waste.[7][8]

  • Waste Segregation: Avoid mixing different types of waste.[8]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Contaminated Materials: Items such as gloves, absorbent paper, and pipette tips that are contaminated with chemicals should be disposed of as chemical waste in designated, clearly marked containers.[7]

  • Empty Containers: A container is considered empty if no material drips out when inverted.[8] Empty containers should have their labels defaced or removed before disposal.[8]

Experimental Protocol: Creating a Technically Unavoidable Particle Profile (TUPP)

A key strategy for managing this compound is the development of a Technically Unavoidable Particle Profile (TUPP).[3][9] This profile documents the types and origins of particles that are considered technically unavoidable for a specific product or process.[10]

Objective: To systematically identify, characterize, and document this compound to support risk assessment and management.

Methodology:

  • Particle Detection and Isolation:

    • Visually inspect raw materials and in-process materials for the presence of particles.

    • If particles are detected, carefully isolate them using appropriate tools (e.g., forceps, micro-pipettes).

  • Particle Characterization:

    • Microscopy: Use techniques such as stereomicroscopy and scanning electron microscopy (SEM) to determine the size, shape, and morphology of the particles.

    • Spectroscopy: Employ methods like Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy to identify the chemical composition of the particles. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used for elemental analysis.

  • Root Cause Analysis:

    • Review the manufacturing process flowchart to identify potential sources of the identified particles.[2]

    • Investigate equipment for signs of wear and tear.

    • Analyze the composition of raw materials and packaging components.

  • Risk Assessment:

    • Evaluate the potential risk to patient safety based on the particle's size, composition, and expected number.[2]

    • Consider the route of administration of the final drug product.

    • Determine if the particles are soluble or if they can be removed during processing.[2]

  • Documentation and Communication:

    • Compile all findings into a formal TUPP document. Include images, spectra, and a summary of the root cause analysis and risk assessment.[2]

    • Share the TUPP with stakeholders, including raw material suppliers and drug product manufacturers, to facilitate open communication and collaboration.[2]

Visualization of Workflows

Logical Workflow for TUP Investigation

The following diagram illustrates a typical workflow for investigating and managing observed particles in a pharmaceutical context.

TUP_Investigation_Workflow A Particle Observed in Raw Material B Isolate and Characterize Particle (Microscopy, Spectroscopy) A->B C Compare with Existing TUP Profile B->C D Is Particle Consistent with TUP Profile? C->D E Yes D->E F No D->F G Document Finding and Continue Process E->G H Initiate Full Investigation (Root Cause Analysis) F->H I Conduct Risk Assessment H->I J Acceptable Risk? I->J K Yes J->K L No J->L M Update TUP Profile and Implement CAPA K->M N Quarantine Material and Determine Disposition L->N

Caption: Workflow for the investigation of observed particles.

Decision-Making in TUP Risk Assessment

The following diagram outlines the key considerations in the risk assessment process for a newly identified particle.

TUP_Risk_Assessment cluster_input Particle Characteristics cluster_process Risk Evaluation cluster_output Risk Decision Size Size PatientSafetyImpact Potential Patient Safety Impact Size->PatientSafetyImpact ProductQualityImpact Potential Product Quality Impact Size->ProductQualityImpact Composition Composition Composition->PatientSafetyImpact Composition->ProductQualityImpact Number Number Number->PatientSafetyImpact Number->ProductQualityImpact Acceptable Acceptable Risk PatientSafetyImpact->Acceptable Unacceptable Unacceptable Risk PatientSafetyImpact->Unacceptable ProductQualityImpact->Acceptable ProductQualityImpact->Unacceptable

Caption: Key factors in the TUP risk assessment process.

By implementing a robust framework for the identification, characterization, and risk assessment of Technically Unavoidable Particles, researchers and drug development professionals can ensure the quality and safety of their products while efficiently managing the inherent challenges of particulate matter in pharmaceutical manufacturing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of TUPS Silica (B1680970) Beads

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(trimethoxysilyl)propyl urea (B33335) (this compound) functionalized silica beads. It details their synthesis, characterization, and potential applications, particularly in the field of drug delivery.

Introduction

Silica nanoparticles have garnered significant attention in various scientific fields due to their biocompatibility, tunable particle size, and large surface area. Surface functionalization of these nanoparticles with organic moieties can further enhance their properties and expand their applications. The introduction of urea functionalities, in particular, leverages the capacity for hydrogen bonding, which can play a crucial role in drug loading and controlled release mechanisms. This compound silica beads, functionalized with 1-[3-(trimethoxysilyl)propyl]urea (B1293870), are a promising platform for advanced drug delivery systems. The urea groups on the surface can interact with drug molecules through hydrogen bonds, potentially increasing drug loading efficiency and enabling pH-responsive release profiles, which is advantageous for targeted therapies.

Synthesis of this compound Silica Beads

The synthesis of this compound silica beads typically involves a two-step process: the synthesis of silica nanoparticles followed by surface functionalization with a urea-containing silane (B1218182).

Synthesis of Silica Nanoparticles (Stöber Method)

Monodisperse silica nanoparticles are commonly synthesized using the Stöber method. This process involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a mixture of ethanol (B145695), deionized water, and ammonium (B1175870) hydroxide (B78521), which acts as a catalyst. The size of the resulting nanoparticles can be controlled by adjusting the concentrations of the reactants. After synthesis, the silica nanoparticles are collected by centrifugation, washed to remove unreacted precursors, and dried.

Surface Functionalization with 1-[3-(trimethoxysilyl)propyl]urea

The surface of the synthesized silica nanoparticles is functionalized with urea groups using a post-synthesis grafting method. The dried silica nanoparticles are dispersed in an anhydrous solvent like toluene (B28343), and a solution of 1-[3-(trimethoxysilyl)propyl]urea is added under an inert atmosphere. The reaction mixture is heated to promote the covalent bonding of the silane to the silica surface. The resulting this compound silica beads are then collected, washed to remove unreacted silane, and dried.

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method):

  • Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a flask.

  • While stirring vigorously, add tetraethyl orthosilicate (TEOS) dropwise to the solution.

  • Continue stirring for 12-24 hours at room temperature.

  • Collect the synthesized silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water.

  • Dry the silica nanoparticles in an oven at 60-80°C.[1]

Surface Functionalization with 1-[3-(trimethoxysilyl)propyl]urea:

  • Disperse a known amount of the dried silica nanoparticles in anhydrous toluene using ultrasonication.

  • In a separate container, prepare a solution of 1-[3-(trimethoxysilyl)propyl]urea in anhydrous toluene.

  • Add the silane solution to the silica nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours.

  • Cool the mixture to room temperature and collect the modified nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and ethanol.

  • Dry the final urea-functionalized silica nanoparticles under vacuum.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_functionalization Surface Functionalization reagents Ethanol + DI Water + NH4OH mixing Mixing and Stirring (12-24h) reagents->mixing teos TEOS teos->mixing centrifugation1 Centrifugation & Washing mixing->centrifugation1 drying1 Drying (60-80°C) centrifugation1->drying1 silica_np Silica Nanoparticles drying1->silica_np silica_np_input Silica Nanoparticles dispersion Dispersion (Ultrasonication) silica_np_input->dispersion toluene Anhydrous Toluene toluene->dispersion tups_reagent 1-[3-(trimethoxysilyl)propyl]urea reaction Reaction (80-110°C, 12-24h) tups_reagent->reaction dispersion->reaction centrifugation2 Centrifugation & Washing reaction->centrifugation2 drying2 Drying (Vacuum) centrifugation2->drying2 tups_silica This compound Silica Beads drying2->tups_silica

Caption: Workflow for the synthesis of this compound silica beads.

Physical and Chemical Characteristics

The properties of this compound silica beads are influenced by the characteristics of the initial silica nanoparticles and the efficiency of the surface functionalization process.

Physical Properties

The physical properties of the precursor 1-[3-(trimethoxysilyl)propyl]urea and the final this compound silica beads are summarized in the tables below.

Table 1: Physical Properties of 1-[3-(trimethoxysilyl)propyl]urea

PropertyValue
Molecular Formula C₇H₁₈N₂O₄Si
Molecular Weight 222.31 g/mol
Appearance Colorless to light yellow clear liquid[2]
Density 1.15 g/mL at 25 °C
Boiling Point 217-250 °C
Refractive Index n20/D 1.46
Flash Point 99 °C

Table 2: Typical Physical Properties of this compound Silica Beads

PropertyValue Range
Particle Size ~150 nm[3]
Pore Size ~2.5 nm[3]
Chemical Properties

The chemical properties of this compound silica beads are defined by the presence of the urea functional groups on the silica surface. These groups are capable of forming hydrogen bonds, which is a key feature for their application in drug delivery.

Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of this compound silica beads.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful grafting of the urea-functional groups onto the silica surface by identifying characteristic vibrational bands.

  • Thermogravimetric Analysis (TGA): Determines the amount of organic material (urea-propyl groups) grafted onto the silica surface by measuring the weight loss upon heating.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology, size, and size distribution of the silica nanoparticles.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): Measures the specific surface area and pore size distribution of the mesoporous silica nanoparticles.[1]

  • Elemental Analysis: Determines the carbon and nitrogen content, which can be used to quantify the degree of functionalization.

Surface Functionalization Reaction Diagram

Functionalization_Reaction cluster_reactants Reactants cluster_products Products Silica Silica Surface (Si-OH) Functionalized_Silica Functionalized Silica Surface (Si-O-Si-(CH₂)₃-NH-CO-NH₂) Silica->Functionalized_Silica + This compound 1-[3-(trimethoxysilyl)propyl]urea ((CH₃O)₃Si-(CH₂)₃-NH-CO-NH₂) This compound->Functionalized_Silica Heat (Toluene) Methanol Methanol (CH₃OH) Functionalized_Silica->Methanol + 3

Caption: Surface functionalization of silica with this compound.

Applications in Drug Delivery

Mesoporous silica nanoparticles are promising candidates for drug delivery systems due to their high surface area, large pore volume, and good biocompatibility.[4][5] The functionalization of these nanoparticles with urea groups can enhance their drug loading capacity and provide a mechanism for controlled release. The urea moieties can interact with drug molecules containing hydrogen bond donors or acceptors, leading to efficient loading. The release of the drug can then be triggered by changes in the physiological environment, such as pH. This makes this compound silica beads a versatile platform for the development of targeted and controlled drug delivery systems for various therapeutic agents.[6]

References

The Surface Chemistry of TUPS-Modified Silica: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Characterization, and Application of (3-(Triethoxysilyl)propyl)urea-Modified Silica (B1680970) Nanoparticles in Drug Delivery

Introduction

Silica nanoparticles (NPs), particularly mesoporous silica nanoparticles (MSNs), have emerged as a versatile platform for advanced drug delivery systems. Their high surface area, tunable pore size, and biocompatibility make them ideal carriers for a wide range of therapeutic agents. However, the surface chemistry of silica nanoparticles plays a pivotal role in their efficacy, influencing drug loading capacity, release kinetics, and cellular interactions. Surface functionalization with organosilanes is a key strategy to tailor these properties. This technical guide focuses on the surface chemistry of silica nanoparticles modified with (3-(triethoxysilyl)propyl)urea (TUPS), a ureido-functional silane (B1218182) that offers unique advantages for drug delivery applications. The urea (B33335) moiety can participate in hydrogen bonding, potentially enhancing the loading of specific drugs and enabling stimuli-responsive release. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this compound-modified silica nanoparticles.

Core Concepts in Surface Modification

The surface of silica nanoparticles is rich in silanol (B1196071) groups (Si-OH), which serve as reactive sites for modification. The process of functionalizing silica with this compound involves the covalent grafting of the organosilane onto the silica surface. This is typically achieved through a post-synthesis grafting method. The triethoxysilyl groups of this compound first undergo hydrolysis to form reactive silanol groups. These silanols then condense with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds.

Quantitative Data Summary

The following tables summarize typical quantitative data for functionalized silica nanoparticles. While specific values for this compound-modified silica may vary depending on the synthesis and modification conditions, these tables provide representative data for urea and amino-functionalized silica nanoparticles, offering a valuable reference for researchers.

Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles

ParameterUnmodified SilicaThis compound-Modified Silica (Representative)
Particle Size (DLS) 100 - 200 nm110 - 220 nm
Zeta Potential (pH 7.4) -15 to -25 mV-5 to +10 mV
Surface Area (BET) 800 - 1200 m²/g600 - 1000 m²/g
Pore Volume 0.8 - 1.2 cm³/g0.6 - 1.0 cm³/g
Grafting Density N/A1 - 3 groups/nm²

Table 2: Doxorubicin (B1662922) Loading and Release Characteristics

ParameterUnmodified SilicaThis compound-Modified Silica (Representative)
Drug Loading Capacity (LC) 5 - 15% (w/w)10 - 25% (w/w)
Encapsulation Efficiency (EE) 30 - 50%50 - 80%
Cumulative Release (24h, pH 7.4) 40 - 60%20 - 40%
Cumulative Release (24h, pH 5.5) 50 - 70%60 - 80%

Experimental Protocols

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes the synthesis of MSNs using a modified Stöber method.

Materials:

Procedure:

  • Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol in a round-bottom flask.

  • Heat the mixture to 80°C with vigorous stirring until the CTAB is fully dissolved and the solution is clear.

  • Add 10 mL of ammonium hydroxide solution to the flask and continue stirring for 30 minutes.

  • Slowly add 5.0 mL of TEOS dropwise to the solution.

  • Continue stirring at 80°C for 2 hours. A white precipitate will form.

  • Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the nanoparticles three times with ethanol and twice with deionized water.

  • To remove the CTAB template, resuspend the nanoparticles in a solution of 1% (w/v) NaCl in methanol (B129727) and reflux for 6 hours.

  • Collect the template-removed MSNs by centrifugation, wash with ethanol, and dry under vacuum at 60°C overnight.

Surface Modification with this compound

This protocol details the post-synthesis grafting of this compound onto the surface of the prepared MSNs.

Materials:

  • Synthesized MSNs

  • (3-(Triethoxysilyl)propyl)urea (this compound)

  • Anhydrous toluene (B28343)

Procedure:

  • Disperse 500 mg of dried MSNs in 50 mL of anhydrous toluene in a round-bottom flask.

  • Sonicate the suspension for 15 minutes to ensure uniform dispersion.

  • Add 1.0 mL of this compound to the suspension under a nitrogen atmosphere.

  • Heat the reaction mixture to 110°C and stir vigorously for 24 hours.

  • Cool the mixture to room temperature and collect the this compound-modified MSNs by centrifugation.

  • Wash the nanoparticles three times with anhydrous toluene and twice with ethanol to remove unreacted this compound.

  • Dry the functionalized nanoparticles under vacuum at 60°C overnight.

Doxorubicin (DOX) Loading and In Vitro Release

This protocol describes a typical procedure for loading the anticancer drug doxorubicin into this compound-modified MSNs and evaluating its release profile.

Materials:

  • This compound-modified MSNs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

DOX Loading:

  • Disperse 50 mg of this compound-modified MSNs in 10 mL of a 1 mg/mL DOX solution in deionized water.

  • Stir the suspension at room temperature in the dark for 24 hours.

  • Collect the DOX-loaded nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the nanoparticles with deionized water to remove unbound DOX.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.

In Vitro Release:

  • Disperse 10 mg of DOX-loaded this compound-MSNs in 10 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag (MWCO 10 kDa).

  • Place the dialysis bag in 90 mL of the corresponding PBS buffer at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes involved in the synthesis and application of this compound-modified silica nanoparticles.

Synthesis_and_Functionalization_Workflow cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_functionalization Surface Functionalization with this compound TEOS TEOS Mixing Mixing & Reaction TEOS->Mixing CTAB CTAB (Template) CTAB->Mixing Ethanol_Water Ethanol/Water Ethanol_Water->Mixing Ammonia Ammonia (Catalyst) Ammonia->Mixing MSNs Mesoporous Silica Nanoparticles (MSNs) Mixing->MSNs Template_Removal Template Removal MSNs->Template_Removal Dried_MSNs Dried MSNs Template_Removal->Dried_MSNs Grafting Grafting Reaction Dried_MSNs->Grafting This compound This compound This compound->Grafting Toluene Anhydrous Toluene Toluene->Grafting TUPS_MSNs This compound-Modified MSNs Grafting->TUPS_MSNs

Caption: Workflow for the synthesis of mesoporous silica nanoparticles and their subsequent surface functionalization with this compound.

Drug_Delivery_Workflow TUPS_MSNs This compound-Modified MSNs Drug_Loading Drug Loading (e.g., Doxorubicin) TUPS_MSNs->Drug_Loading Drug_Loaded_NPs Drug-Loaded this compound-MSNs Drug_Loading->Drug_Loaded_NPs Cellular_Uptake Cellular Uptake (Endocytosis) Drug_Loaded_NPs->Cellular_Uptake Endosome Endosome (pH ~6.0-6.5) Cellular_Uptake->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Generalized workflow for drug delivery using this compound-modified silica nanoparticles, from drug loading to cellular uptake and therapeutic action.

Conclusion

This compound-modified silica nanoparticles represent a promising platform for the development of advanced drug delivery systems. The urea functionality provides a unique handle for tailoring the surface chemistry to enhance drug loading and achieve controlled, stimuli-responsive release. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of these novel nanomaterials. The presented quantitative data, detailed experimental protocols, and workflow visualizations offer a valuable resource for researchers and professionals in the field of drug development, facilitating the design and optimization of next-generation nanomedicines. Further research into the specific biological interactions of this compound-modified silica will continue to unlock their full therapeutic potential.

A Technical Guide to 2-Thiouracil Functionalized Gold Nanoparticles for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of 2-Thiouracil (2-TU) functionalized gold nanoparticles (AuNPs) in the context of drug delivery and cancer therapy research. While the specific term "TUPS functionalized nanoparticles" did not yield definitive results in the current literature, "2-Thiouracil," a closely related compound, has been successfully utilized for nanoparticle functionalization, offering a promising platform for therapeutic applications. This guide focuses on the available scientific data for 2-TU functionalized AuNPs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying scientific principles.

Introduction to 2-Thiouracil Functionalized Nanoparticles

Nanoparticles serve as versatile platforms for the targeted delivery of therapeutic agents, enhancing their efficacy while minimizing systemic toxicity.[1][2] Functionalization of nanoparticle surfaces with specific ligands allows for active targeting of diseased cells and tissues.[2][3] Thiouracil derivatives, such as 2-Thiouracil (2-TU), are of significant interest due to their inherent biological activities, including anticancer properties.[4][5] By conjugating 2-TU to the surface of gold nanoparticles, a multifunctional system can be developed that combines the therapeutic potential of 2-TU with the unique physicochemical properties of AuNPs, such as their use in photothermal therapy (PTT).[4][6]

The functionalization is typically achieved through the strong covalent bond formed between the thiol group of 2-Thiouracil and the gold surface.[4][7] This stable conjugation allows for the development of a robust drug delivery vehicle.

Synthesis and Characterization

The preparation of 2-TU functionalized AuNPs involves a multi-step process, beginning with the synthesis of AuNP cores, followed by surface functionalization with 2-TU.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of unfunctionalized and 2-TU functionalized gold nanoparticles as reported in the literature.

ParameterUnfunctionalized AuNPs2-TU Functionalized AuNPs (2-TU-AuNPs)Reference
Core Diameter (TEM) 20 ± 2 nm24 ± 4 nm[4][8]
Hydrodynamic Diameter (DLS) 32 nm45 nm[7]
Zeta Potential -38 ± 5 mV-14 ± 1 mV[4][8]
Localized Surface Plasmon Resonance (LSPR) Peak 520 nm525 nm[4][7]
Experimental Protocols

2.2.1. Synthesis of Gold Nanoparticles (AuNPs)

This protocol is based on the citrate (B86180) reduction method.[4]

  • Preparation of HAuCl₄ Solution: Prepare 143 mL of a 0.28 mM aqueous solution of chloroauric acid (HAuCl₄).

  • Heating: Bring the HAuCl₄ solution to a rolling boil under constant stirring.

  • Addition of Citrate: Rapidly add 7 mL of 38.8 mM sodium citrate dihydrate solution to the boiling HAuCl₄ solution.

  • Reaction: Continue stirring for 15 minutes. A color change from pale yellow to purple and finally to a stable ruby red indicates the formation of AuNPs.

  • Cooling: Allow the nanoparticle suspension to cool to room temperature with continuous stirring.

2.2.2. Functionalization of AuNPs with 2-Thiouracil (2-TU)

This procedure describes the surface modification of the synthesized AuNPs with 2-TU.[4]

  • Preparation of 2-TU Solution: Prepare 5 mL of a 0.8 mM aqueous solution of 2-Thiouracil.

  • Functionalization Reaction: To 50 mL of the aqueous AuNP colloid, add the 5 mL of 2-TU solution while stirring at 350 rpm.

  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature.

  • Purification: Purify the resulting 2-TU-AuNPs solution by a two-step centrifugation process (e.g., 20 minutes at 13,000 rpm). After the first centrifugation, remove the supernatant containing unbound 2-TU and wash the pellet with ultrapure water. Repeat the centrifugation and resuspend the final pellet in the desired buffer or ultrapure water.

Characterization Methods

A comprehensive characterization is crucial to ensure the quality and consistency of the synthesized nanoparticles.[4][6][7]

  • UV-Vis Absorption Spectrophotometry: To determine the LSPR peak, which confirms the formation of AuNPs and indicates changes upon surface functionalization.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in solution.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

  • Raman Spectroscopy: To confirm the successful conjugation of 2-TU to the AuNP surface.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the research and application of 2-TU functionalized nanoparticles.

Synthesis_Workflow cluster_synthesis Gold Nanoparticle Synthesis cluster_functionalization Functionalization HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Sodium Citrate Citrate->Boiling AuNPs Citrate-Stabilized AuNPs Boiling->AuNPs Mixing Mixing & Incubation AuNPs->Mixing TU_Solution 2-Thiouracil Solution TU_Solution->Mixing Purification Purification (Centrifugation) Mixing->Purification TU_AuNPs 2-TU-AuNPs Purification->TU_AuNPs

Diagram 1: Synthesis and functionalization workflow for 2-TU-AuNPs.

Drug_Delivery_Mechanism cluster_action Therapeutic Modalities TU_AuNPs 2-TU-AuNPs Systemic_Admin Systemic Administration TU_AuNPs->Systemic_Admin Tumor_Microenvironment Tumor Microenvironment (Leaky Vasculature) Systemic_Admin->Tumor_Microenvironment EPR_Effect Enhanced Permeability and Retention (EPR) Effect Tumor_Microenvironment->EPR_Effect Cancer_Cell Cancer Cell EPR_Effect->Cancer_Cell Cellular_Uptake Cellular Uptake Cancer_Cell->Cellular_Uptake Therapeutic_Action Therapeutic Action Cellular_Uptake->Therapeutic_Action Chemotherapy Antiproliferative Effect (2-TU action) Therapeutic_Action->Chemotherapy PTT Photothermal Therapy (AuNP action + Light) Therapeutic_Action->PTT Signaling_Pathway cluster_pathway Generalized Cancer Cell Proliferation Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression TU_AuNPs 2-TU-AuNPs Inhibition_Point TU_AuNPs->Inhibition_Point Inhibition_Point->Cell_Cycle_Progression

References

Methodological & Application

Application Note and Protocol: A Detailed Guide to Packing High-Performance Liquid Chromatography (HPLC) Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry and is pivotal in drug discovery, development, and quality control. The column is the heart of the HPLC system, and a properly packed column is essential for achieving optimal separation efficiency, peak symmetry, and reproducibility.[1][2] This document provides a detailed protocol for packing an HPLC column, with a focus on reversed-phase materials. It also includes special considerations for working with mobile phases containing Tris(hydroxymethyl)aminomethane (TRIS), a common biological buffer.[3][4]

Materials and Reagents

  • HPLC column hardware (column tube, end fittings, frits)

  • Stationary phase (e.g., C18-bonded silica)

  • Slurry solvent (e.g., isopropanol, methanol, or a solvent miscible with the mobile phase)

  • Packing solvent (e.g., isopropanol)

  • High-pressure liquid pump capable of constant pressure or constant flow

  • Slurry reservoir

  • Ultrasonicator

  • Graduated cylinders and beakers

  • Spatula and weighing balance

Experimental Protocols

Slurry Preparation

The goal of slurry preparation is to create a homogeneous suspension of the stationary phase in a suitable solvent.[5][6]

  • Calculate the amount of stationary phase: Determine the required amount of stationary phase based on the column dimensions and the desired packed bed density.

  • Weigh the stationary phase: Accurately weigh the calculated amount of stationary phase into a clean beaker.

  • Select the slurry solvent: The slurry solvent should be a good dispersant for the stationary phase and should be miscible with the packing solvent. Isopropanol is a common choice.

  • Prepare the slurry: Add the slurry solvent to the stationary phase to achieve a concentration of approximately 10-20% (w/v).[6] The final slurry volume should generally be 2 to 3 times the final packed bed volume.[5]

  • Degas the slurry: Sonicate the slurry for 10-15 minutes to remove dissolved air and break up any particle agglomerates. Avoid using a magnetic stirrer as it can damage the stationary phase particles.[5]

Column Packing

The pressure homogenization method, also known as the downward slurry packing method, is a widely used technique for packing analytical and preparative HPLC columns.[7]

  • Assemble the column: Clean the column hardware thoroughly. Place a frit at the bottom of the column and attach the end fitting.

  • Mount the column: Secure the column vertically in a column packing station or a sturdy stand.[8]

  • Fill the column with packing solvent: Fill the column completely with the packing solvent (e.g., isopropanol).

  • Introduce the slurry: Quickly pour the degassed slurry into the slurry reservoir connected to the top of the column.

  • Pressurize the system: Start the packing pump and rapidly ramp up to the desired packing pressure. The packing pressure should be at least 25% higher than the expected operating pressure of the column.[5]

  • Pack the column: Maintain the packing pressure and pump several column volumes of the packing solvent through the column until the bed is stable and no further compression is observed.

  • Depressurize and seal the column: Gradually reduce the pressure to zero. Carefully remove the packing reservoir and install the top frit and end fitting, ensuring no void space is left at the top of the packed bed.

Column Equilibration and Testing

After packing, the column must be equilibrated with the mobile phase and its performance evaluated.

  • Equilibration: Flush the column with the initial mobile phase at a low flow rate for at least 20-30 column volumes, or until a stable baseline is achieved.

  • Performance Evaluation: Column efficiency is a critical measure of a well-packed column.[9] This is typically assessed by calculating the number of theoretical plates (N) and the peak asymmetry factor (As).[1]

    • Test Mixture: Inject a standard test mixture containing an unretained compound (e.g., uracil) and one or more retained compounds (e.g., toluene, naphthalene).[10]

    • Chromatographic Conditions: Run the analysis under isocratic conditions.

    • Calculations:

      • Theoretical Plates (N): N = 5.54 * (t_R / w_h)^2, where t_R is the retention time and w_h is the peak width at half-height.

      • Height Equivalent to a Theoretical Plate (HETP): HETP = L / N, where L is the column length. A good HETP value is generally two to three times the average particle diameter.

      • Asymmetry Factor (As): As = b / a, where 'a' is the distance from the leading edge of the peak to the center and 'b' is the distance from the center to the trailing edge, measured at 10% of the peak height. A well-packed column should have an asymmetry factor close to 1.0 (typically between 0.9 and 1.2).[1]

Considerations for TRIS-Containing Mobile Phases

TRIS is a hydrophilic basic compound often used as a biological buffer.[4] When using TRIS in the mobile phase:

  • pH Stability: Ensure the pH of the TRIS buffer is within the stable range of the stationary phase (typically pH 2-8 for silica-based columns).

  • Salt Precipitation: If using TRIS in combination with salts, be mindful of their solubility in the mobile phase, especially when high concentrations of organic modifiers are used, to prevent precipitation and column blockage.[11]

  • Column Equilibration: Thoroughly equilibrate the column with the TRIS-containing mobile phase to ensure reproducible retention times.

Data Summary

ParameterRecommended Value/RangeReference
Slurry Preparation
Slurry Concentration10-20% (w/v)[6]
Slurry Volume2-3 times the packed bed volume[5]
Column Packing
Packing Pressure>25% higher than operating pressure[5]
Column Performance
HETP2-3 times the particle diameter
Asymmetry Factor (As)0.9 - 1.2[1]
Resolution (Rs)> 1.5 for baseline separation[9]

Workflow Diagram

HPLC_Column_Packing_Workflow cluster_prep Slurry Preparation cluster_packing Column Packing cluster_eval Column Evaluation A Calculate & Weigh Stationary Phase B Prepare Slurry (10-20% w/v) A->B C Degas Slurry (Sonication) B->C D Assemble and Mount Column C->D Transfer Slurry E Fill with Packing Solvent D->E F Introduce Slurry E->F G Pressurize and Pack F->G H Depressurize and Seal G->H I Equilibrate with Mobile Phase H->I J Inject Test Mixture I->J K Acquire Chromatogram J->K L Calculate N, HETP, and As K->L M Column Ready for Use L->M

Caption: Workflow for HPLC column packing and evaluation.

Troubleshooting

IssuePossible CauseSolution
High Backpressure Plugged frit; Column contaminationBackflush the column; Change the frit; Wash with strong solvents.[12]
Peak Tailing Voids in the packed bed; Active sites on the stationary phaseRepack the column; Use a mobile phase with additives to block active sites.
Peak Splitting Channeled or voided packed bed; Plugged fritRepack the column; Replace the frit.
Loss of Resolution Column aging; ContaminationClean the column; Replace the column.[11]

References

Application Notes and Protocols: Utilizing TUPS for a Robust Solid-Phase Extraction Workflow of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics and peptide-based drug development, the purity and integrity of peptide samples are paramount for reliable downstream analysis and therapeutic efficacy. Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of peptides from complex mixtures.[1][2][3] The presence of disulfide bonds within or between peptides can complicate their analysis and purification by causing conformational heterogeneity and interfering with enzymatic digestions. Tris(2-carboxyethyl)phosphine (TCEP), often available as its hydrochloride salt and referred to here as TUPS, is a highly effective and stable reducing agent used to cleave these disulfide bonds.[4][5] Unlike other reducing agents such as dithiothreitol (B142953) (DTT), this compound is odorless, stable in aqueous solutions, and selective for disulfide bonds, making it an ideal reagent for peptide sample preparation prior to SPE.[4][5][6]

This application note provides a detailed protocol for the use of this compound in the preparation of peptide samples for subsequent solid-phase extraction. It is designed to guide researchers, scientists, and drug development professionals in achieving higher quality peptide samples for applications such as mass spectrometry, HPLC analysis, and various bioassays.

Principle of this compound-Mediated Disulfide Bond Reduction

This compound efficiently and irreversibly reduces disulfide bonds in peptides and proteins. The mechanism involves a nucleophilic attack by the phosphorus atom of this compound on one of the sulfur atoms in the disulfide bridge.[4] This leads to the cleavage of the S-S bond and the formation of two free sulfhydryl (-SH) groups, with this compound itself being oxidized to this compound-oxide.[4] This reaction is highly specific and proceeds efficiently under a wide range of pH and temperature conditions.

Advantages of this compound in Peptide Sample Preparation

FeatureAdvantage
High Selectivity Specifically reduces disulfide bonds without significantly affecting other functional groups.
Stability More stable in air and aqueous solutions compared to DTT.
Odorless Improves laboratory working conditions.
Compatibility Does not interfere with subsequent labeling reactions (e.g., maleimide (B117702) chemistry) and is compatible with Immobilized Metal Affinity Chromatography (IMAC).[6]
Irreversible Reduction The formation of the stable phosphine (B1218219) oxide drives the reaction to completion.[5]

Experimental Protocol: Peptide Reduction with this compound followed by Solid-Phase Extraction

This protocol is divided into two stages: the reduction of peptide disulfide bonds using this compound, and the subsequent purification of the reduced peptides using a generic reversed-phase solid-phase extraction (RP-SPE) method.

Stage 1: Disulfide Bond Reduction with this compound

Materials:

  • Peptide sample

  • This compound (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Alkylation agent (optional, e.g., Iodoacetamide (B48618) or N-ethylmaleimide)

  • Quenching reagent for alkylation (optional, e.g., DTT or L-cysteine)

Procedure:

  • Sample Solubilization: Dissolve the peptide sample in the denaturing buffer to a final concentration of 1-10 mg/mL. The denaturing agents help to unfold the peptides, making the disulfide bonds accessible to this compound.

  • This compound Addition: Prepare a fresh 500 mM stock solution of this compound in water or a suitable buffer. Add the this compound stock solution to the peptide sample to a final concentration of 5-20 mM.

  • Incubation: Incubate the reaction mixture at 37-56°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific peptide.

  • Alkylation (Optional but Recommended): To prevent the reformation of disulfide bonds, the newly formed free sulfhydryl groups can be alkylated.

    • Add a freshly prepared solution of iodoacetamide to a final concentration of 2-5 fold molar excess over this compound.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Quench the excess iodoacetamide by adding DTT or L-cysteine.

Stage 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This is a generic protocol and may need optimization based on the specific peptide and the SPE cartridge used. C18 cartridges are commonly used for peptide purification.[1][7]

Materials:

  • Reduced (and alkylated) peptide sample from Stage 1

  • SPE Cartridge (e.g., C18)

  • Conditioning/Wetting Solvent: 100% Acetonitrile (B52724) (ACN) or Methanol (MeOH)

  • Equilibration/Wash Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Elution Buffer B: 0.1% TFA in 80% Acetonitrile

Procedure:

  • Cartridge Conditioning: Pass 1-2 column volumes of the Conditioning/Wetting Solvent through the SPE cartridge.

  • Cartridge Equilibration: Pass 2-3 column volumes of the Equilibration/Wash Buffer A through the cartridge.

  • Sample Loading: Acidify the peptide sample from Stage 1 with TFA to a final concentration of 0.1%. Load the acidified sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Pass 2-3 column volumes of Wash Buffer A through the cartridge to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound peptides with 1-2 column volumes of Elution Buffer B. The elution can be performed in a stepwise manner with increasing concentrations of acetonitrile to fractionate the peptides based on their hydrophobicity.

  • Sample Recovery: Collect the eluted fractions. The organic solvent can be removed by vacuum centrifugation (e.g., SpeedVac) prior to downstream applications.

Visualizing the Workflow

Experimental Workflow Diagram

Caption: Workflow for peptide reduction with this compound followed by RP-SPE.

Mechanism of this compound Reduction

TUPS_Mechanism cluster_reactants Reactants cluster_products Products Peptide_SS Peptide-S-S-Peptide Peptide_SH1 Peptide-SH Peptide_SS->Peptide_SH1 + this compound Peptide_SH2 Peptide-SH Peptide_SS->Peptide_SH2 This compound This compound (P(CH₂CH₂COOH)₃) TUPS_O This compound=O This compound->TUPS_O + H₂O

Caption: Simplified reaction of disulfide bond reduction by this compound.

Troubleshooting and Considerations

  • Peptide Precipitation: Highly hydrophobic peptides may precipitate upon addition of this compound or during pH changes. Consider using organic co-solvents or alternative buffering systems.

  • Incomplete Reduction: If disulfide bonds persist, increase the concentration of this compound, the incubation time, or the temperature. Ensure complete denaturation of the peptide.

  • Low SPE Recovery: This could be due to irreversible binding to the SPE sorbent or poor elution. Optimize the elution buffer by varying the acetonitrile concentration. For very hydrophobic peptides, stronger organic solvents like isopropanol (B130326) may be necessary.[8]

  • This compound Interference: While this compound generally does not interfere with C18 columns, it is important to ensure its removal during the wash steps if it is not consumed in the reaction and could potentially interfere with downstream applications.

Conclusion

The use of this compound as a reducing agent is a critical step in the preparation of peptide samples containing disulfide bonds for solid-phase extraction. This protocol provides a robust and reliable method to ensure the complete reduction of disulfide bridges, leading to more homogenous peptide samples and improved purification outcomes. The combination of this compound reduction with reversed-phase SPE offers a powerful workflow for researchers in proteomics and drug development, facilitating the generation of high-quality peptides for a wide range of analytical and therapeutic applications.

References

Application of Trityl-On Purification with Unique Selectivity (TUPS) for Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. While numerous purification techniques exist, Trityl-On Purification with Unique Selectivity (TUPS) offers a rapid, efficient, and scalable method for the purification of oligonucleotides. This application note provides a detailed overview of the this compound methodology, experimental protocols, and comparative data to guide researchers in achieving high-purity oligonucleotides.

This compound is a specialized form of reversed-phase solid-phase extraction (RP-SPE) that leverages the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the desired full-length oligonucleotide product after synthesis. This "trityl-on" approach allows for selective retention of the target oligonucleotide on a hydrophobic resin, while shorter, trityl-off failure sequences and other process-related impurities are washed away. Subsequent on-cartridge detritylation and elution yield the purified, full-length oligonucleotide. The "unique selectivity" arises from the specific combination of the resin chemistry and optimized buffer systems that enhance the discrimination between the full-length product and closely related impurities.

Principle of this compound

The this compound method is a multi-step process that relies on the significant difference in hydrophobicity between the DMT-containing full-length oligonucleotide and the trityl-less failure sequences. The workflow is designed to maximize the recovery of the desired product while ensuring high purity.

TUPS_Principle cluster_synthesis Oligonucleotide Synthesis cluster_purification This compound Purification Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection (DMT group remains on full-length product) Synthesis->Cleavage Crude Crude Oligonucleotide (DMT-on + Failures) Cleavage->Crude Load Load onto RP Cartridge Crude->Load Wash Wash (Remove Failures) Load->Wash Detritylate On-Column Detritylation (Acidic Solution) Wash->Detritylate Elute Elute Purified Oligo Detritylate->Elute Purified Purified Full-Length Oligonucleotide Elute->Purified

Caption: The fundamental workflow of Trityl-On Purification with Unique Selectivity (this compound).

Advantages of this compound

  • High Purity: this compound can achieve purities of greater than 90% by effectively removing failure sequences and other synthesis-related impurities.[1]

  • Speed and Efficiency: The cartridge-based format allows for the rapid purification of multiple samples in parallel, significantly reducing purification time compared to methods like HPLC and PAGE.[2]

  • Scalability: The method is easily scalable from small research quantities to larger-scale manufacturing of therapeutic oligonucleotides.

  • Cost-Effective: this compound is generally more economical than HPLC, requiring less expensive equipment and solvents.

Potential Considerations

A critical step in the this compound process is the on-column detritylation, which typically involves the use of a dilute acid such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA).[3] While necessary to cleave the DMT group, prolonged exposure to acidic conditions can lead to depurination, the hydrolysis of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar moiety.[4] This can result in the formation of apurinic sites and compromise the integrity of the oligonucleotide. Therefore, careful optimization of the detritylation step is crucial to ensure complete removal of the DMT group while minimizing depurination.[4]

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other common oligonucleotide purification methods. Data has been compiled from various sources to provide a comprehensive overview.

Table 1: Purity and Yield of this compound for Different Oligonucleotide Lengths

Oligonucleotide LengthSequence TypeInitial Purity (Crude)Final Purity (this compound)YieldReference
21merDNANot Specified92%92%[1]
70merDNANot Specified96%93%[1]
120merDNANot Specified90%97%[1]
30merDNANot Specified>95%Good[5]
VariousDNANot Specified67.9-68.8%Not Specified

Table 2: General Comparison of Oligonucleotide Purification Methods

MethodPurityYieldThroughputScalabilityCostKey Application
This compound (RP-SPE) >90%GoodHighHighLowGeneral purpose, high-throughput screening, therapeutics
Reversed-Phase HPLC >95%GoodMediumMediumMediumHigh-purity applications, modified oligos
Ion-Exchange HPLC >95%GoodMediumMediumMediumPurification of long oligos, resolving closely related sequences
PAGE >95%LowLowLowHighVery high-purity applications (e.g., crystallography)
Desalting LowHighHighHighVery LowRemoval of salts and small molecules only

Detailed Experimental Protocols

The following are generalized protocols for this compound using commercially available SPE cartridges. It is important to consult the manufacturer's specific instructions for the chosen cartridge and reagents.

Protocol 1: General this compound Protocol for DNA Oligonucleotides

This protocol is a composite based on methodologies for various commercial SPE cartridges.

Materials:

  • This compound SPE Cartridge (e.g., Agilent TOP-DNA, Phenomenex Clarity QSP, Glen-Pak)

  • Crude trityl-on oligonucleotide solution (cleaved and deprotected)

  • Acetonitrile (B52724) (ACN)

  • 2 M Triethylammonium Acetate (B1210297) (TEAA)

  • 1 M Sodium Chloride (NaCl)

  • Detritylation Solution: 2-5% Trifluoroacetic Acid (TFA) or 1-3% Dichloroacetic Acid (DCA) in water

  • Rinse Solution: Nuclease-free water

  • Elution Buffer: 50% Acetonitrile in water, containing 0.1-0.5% ammonia (B1221849) or other base

  • Vacuum manifold

Procedure:

TUPS_Protocol start Start condition 1. Condition Cartridge (e.g., 1 mL ACN) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 1 mL 2M TEAA) condition->equilibrate load 3. Load Sample (Crude oligo in high salt buffer) equilibrate->load wash1 4. Wash 1 (e.g., 2 x 1 mL 1M NaCl) load->wash1 wash2 5. Wash 2 (Optional) (e.g., low % ACN wash) wash1->wash2 detritylate 6. Detritylate (e.g., 2 x 1 mL 5% TFA) wash2->detritylate rinse 7. Rinse (e.g., 2 x 1 mL Water) detritylate->rinse elute 8. Elute (e.g., 1 mL 50% ACN/0.5% NH4OH) rinse->elute end Purified Oligo elute->end

Caption: A step-by-step workflow for a general this compound protocol.

  • Sample Preparation: Dilute the crude trityl-on oligonucleotide solution 1:1 (v/v) with a high salt solution (e.g., 1 M NaCl).[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of acetonitrile through it using a vacuum manifold.[1]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2 M TEAA through it.[1]

  • Sample Loading: Load the prepared oligonucleotide sample onto the cartridge.

  • Wash 1 (Salt Wash): Wash the cartridge with 2 x 1 mL of 1 M NaCl to remove unbound impurities.[3]

  • Wash 2 (Organic Wash - Optional): For some protocols, a wash with a low percentage of acetonitrile (e.g., 5-10% ACN in a salt solution) can be performed to remove more hydrophobic impurities.

  • Detritylation: Add 2 x 1 mL of the detritylation solution (e.g., 5% TFA) to the cartridge and allow it to react for 2-5 minutes. A color change (typically to orange/pink) indicates the cleavage of the DMT group.[1][3]

  • Rinse: Rinse the cartridge with 2 x 1 mL of nuclease-free water to remove the acid and the cleaved DMT groups.[1][3]

  • Elution: Elute the purified, detritylated oligonucleotide with 1 mL of the elution buffer into a clean collection tube.[1][3]

  • Post-Elution: The purified oligonucleotide can be dried down and reconstituted in the desired buffer for downstream applications.

Protocol 2: Manual Detritylation Post-Purification

In some workflows, detritylation is performed after the trityl-on oligonucleotide has been eluted from the cartridge.

Materials:

  • Purified, dried trityl-on oligonucleotide

  • 80% Acetic Acid

  • Ethanol (B145695)

  • 3 M Sodium Acetate

Procedure:

  • Dissolution: Dissolve the dried trityl-on oligonucleotide in 30 µL of 80% acetic acid per ODU (Optical Density Unit).[6]

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Precipitation: Add 5 µL of 3 M sodium acetate and 100 µL of cold ethanol per ODU. Vortex to mix.[6]

  • Incubation: Incubate at -20°C or colder for at least 30 minutes.

  • Centrifugation: Centrifuge at high speed for 5-10 minutes to pellet the oligonucleotide.

  • Wash: Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Drying: Dry the pellet and resuspend in the desired buffer.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete elution.Increase the volume or organic content of the elution buffer. Ensure the pH of the elution buffer is appropriate to neutralize the oligonucleotide.
Premature detritylation.Avoid acidic conditions during sample handling and storage before purification.[7]
Over-drying of the crude oligo.The use of high vacuum can lead to trityl loss; consider adding a non-volatile base like Tris before drying.[7]
Low Purity Inefficient washing.Optimize the wash steps. Consider adding a low percentage of organic solvent to the salt wash to remove more hydrophobic impurities.
Incomplete detritylation.Increase the incubation time or the concentration of the detritylation acid. Be mindful of the risk of depurination.
Depurination.Decrease the incubation time or concentration of the detritylation acid. Use a milder acid if possible. Ensure the column is thoroughly rinsed after detritylation.[4]
No Product Eluted Oligonucleotide still has the trityl group attached.Ensure the detritylation step was performed correctly and for a sufficient amount of time.
Clogged cartridge.Centrifuge the crude oligonucleotide sample before loading to remove any particulate matter.

Conclusion

Trityl-On Purification with Unique Selectivity (this compound) is a powerful and versatile technique for the purification of synthetic oligonucleotides. By understanding the principles and optimizing the protocol, researchers can consistently obtain high-purity oligonucleotides suitable for a wide range of demanding applications. The speed, scalability, and cost-effectiveness of this compound make it an attractive alternative to more traditional purification methods, particularly in high-throughput and large-scale settings. Careful attention to the critical detritylation step is essential to maximize purity and yield while maintaining the integrity of the final product.

References

Application Notes and Protocols for Mobile Phase Selection and Optimization in TUPS-Based HILIC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar and hydrophilic compounds, which are often challenging to retain and resolve using traditional reversed-phase liquid chromatography (RPLC).[1][2][3] This makes HILIC particularly well-suited for the analysis of Target Unidentified Pharmaceutical Substances (TUPS), which can encompass a wide range of polar entities such as metabolites, degradants, and impurities.[4][5] The selection and optimization of the mobile phase are critical for achieving successful HILIC separations, influencing retention, selectivity, and peak shape.[6]

These application notes provide a detailed guide to mobile phase selection and optimization for the analysis of this compound using HILIC. The protocols outlined below offer a systematic approach to developing robust and reproducible HILIC methods.

Principle of HILIC Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724) (ACN), and a small amount of aqueous buffer.[7][8][9] The retention mechanism is primarily based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[8][10][11] More polar analytes are more strongly retained.[8] Secondary interactions, such as ion exchange and hydrogen bonding, also contribute to the separation, especially for charged analytes.[1][12]

Experimental Protocols

Protocol 1: Initial Mobile Phase Screening

This protocol outlines a generic starting point for developing a HILIC method for a this compound.

Objective: To establish initial retention of the this compound and to scout for appropriate mobile phase conditions.

Materials:

Procedure:

  • Prepare Mobile Phase A (Aqueous): 10 mM ammonium formate or ammonium acetate in water. Adjust pH to 3.0 with formic acid or to 5.0 with acetic acid.[13]

  • Prepare Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Column: HILIC stationary phase (e.g., 100 x 2.1 mm, 2.7 µm)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 1-5 µL

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: 95% to 50% B

      • 8-9 min: 50% to 95% B

      • 9-15 min: 95% B (re-equilibration)

  • Injection: Inject the this compound sample and monitor the chromatogram.

  • Evaluation:

    • Assess if the this compound is retained. If it elutes at or near the void volume, the compound may not be suitable for HILIC or a higher initial organic percentage is needed.

    • Observe the peak shape. Poor peak shape may indicate the need for buffer optimization.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve optimal resolution, peak shape, and sensitivity for the this compound.

1. Optimization of Acetonitrile Concentration:

The percentage of ACN in the mobile phase is a critical parameter influencing retention in HILIC.[10][14][15]

  • Isocratic Elution: If the initial screening shows a single or few well-separated peaks, an isocratic method can be developed. Systematically decrease the ACN concentration (e.g., from 95% to 80% in 5% increments) to reduce retention time.

  • Gradient Elution: For complex samples or to improve peak shape, optimize the gradient slope and duration. A shallower gradient will generally improve resolution between closely eluting peaks.

2. Buffer Selection and pH Optimization:

Buffers are crucial for controlling the ionization state of both the analyte and the stationary phase, which significantly impacts retention and peak shape.[13][16][17]

  • Buffer Type: Ammonium acetate and ammonium formate are the most common buffers in HILIC due to their volatility and compatibility with mass spectrometry (MS).[6][18] Ammonium formate provides a more acidic pH range, while ammonium acetate is suitable for near-neutral conditions.[18]

  • pH: The pH of the mobile phase affects the charge of ionizable analytes and the surface charge of the stationary phase.[8] It is recommended to screen a few pH values, for example, pH 3 and pH 6, to assess the impact on selectivity.[4] For basic compounds, retention generally increases at higher pH, while for acidic compounds, retention is often better at lower pH.

3. Buffer Concentration and Salt Effects:

The concentration of the buffer salt can influence retention and peak shape.

  • Concentration: A typical starting buffer concentration is 10-20 mM in the aqueous portion of the mobile phase.[19] Increasing the buffer concentration can sometimes improve peak shape for charged analytes by minimizing secondary electrostatic interactions.[8] However, high buffer concentrations can lead to salt precipitation in high organic mobile phases and may suppress the MS signal.[19]

  • Salt Effect: Increasing the salt concentration in the mobile phase can increase the thickness of the water layer on the stationary phase, leading to stronger retention for all hydrophilic analytes, including neutral ones.[18][20]

Data Presentation

The following tables are templates for summarizing quantitative data during method development.

Table 1: Effect of Acetonitrile Concentration on this compound Retention (Isocratic Elution)

% AcetonitrileRetention Time (min)Peak AsymmetryTheoretical Plates (N)
95
90
85
80

Table 2: Effect of Mobile Phase pH on this compound Separation (Gradient Elution)

Mobile Phase pHRetention Time (min)Resolution (Rs) between this compound and nearest peakPeak Tailing Factor
3.0 (Ammonium Formate)
5.0 (Ammonium Acetate)
6.8 (Ammonium Acetate)

Table 3: Effect of Buffer Concentration on this compound Peak Shape (Isocratic or Gradient Elution)

Buffer Concentration (mM)Retention Time (min)Peak Width at half height (sec)Peak Asymmetry
5
10
20

Mandatory Visualization

The following diagram illustrates a systematic workflow for the selection and optimization of the mobile phase in this compound-based HILIC.

HILIC_Mobile_Phase_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Start Select HILIC Column (e.g., Amide, Silica, Zwitterionic) Initial_Gradient Run Initial Generic Gradient (e.g., 95-50% ACN with 10mM Buffer) Start->Initial_Gradient Evaluate_Retention Evaluate Retention and Peak Shape Initial_Gradient->Evaluate_Retention Evaluate_Retention->Start No Retention Optimize_ACN Optimize % ACN (Isocratic or Gradient Slope) Evaluate_Retention->Optimize_ACN Retention Observed Optimize_pH Optimize Mobile Phase pH (e.g., pH 3 vs. pH 6) Optimize_ACN->Optimize_pH Optimize_Buffer Optimize Buffer Concentration (e.g., 5-20 mM) Optimize_pH->Optimize_Buffer Final_Method Final Optimized HILIC Method Optimize_Buffer->Final_Method

Caption: Workflow for HILIC mobile phase optimization.

Conclusion

A systematic approach to mobile phase selection and optimization is essential for developing robust and reliable HILIC methods for the analysis of this compound. By carefully considering the organic solvent concentration, buffer type, pH, and salt concentration, researchers can achieve optimal separation performance. The protocols and data presentation templates provided herein serve as a comprehensive guide for scientists and drug development professionals working with polar analytes.

References

Application Notes and Protocols for Sample Preparation Using TSKgel® UP-SW Series Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective preparation of samples for analysis using the TSKgel® UP-SW series of ultra-high-performance size exclusion chromatography (UHPLC-SEC) columns. These columns are the gold standard for the quality control (QC) analysis of biotherapeutics, including monoclonal antibodies (mAbs), peptides, and oligonucleotides.[1] Proper sample preparation is critical to achieving accurate, reproducible, and high-resolution separations.

Introduction to TSKgel® UP-SW Columns

The TSKgel UP-SW series, including the UP-SW2000, UP-SW3000, and UP-SW Aggregate columns, are packed with 2 µm silica-based particles with a hydrophilic diol-type bonded phase. This advanced chemistry minimizes non-specific interactions and allows for high-resolution analysis of biomolecules. The key applications for each column are summarized below:

Column TypePore SizePrimary ApplicationsMolecular Weight Range (Da)
TSKgel UP-SW2000 12.5 nmPeptides, small proteins, and oligonucleotides1,000 - 150,000
TSKgel UP-SW3000 25 nmMonoclonal antibodies (mAbs), antibody fragments, and larger proteins10,000 - 500,000
TSKgel UP-SW Aggregate 30 nmAnalysis of large protein aggregates and multimersUp to very large proteins

These columns are compatible with both UHPLC and conventional HPLC systems, offering significant improvements in speed and resolution over traditional SEC columns.[1]

General Sample Preparation Workflow

A generalized workflow for preparing samples for analysis on a TSKgel UP-SW column is depicted below. The specific steps will vary depending on the sample type and the complexity of the matrix.

Sample Preparation Workflow cluster_0 Sample Preparation Sample_Source Sample Source (e.g., Cell Culture Supernatant, Purified Protein Stock) Clarification Clarification (Centrifugation/Filtration) Sample_Source->Clarification Initial Cleanup Buffer_Exchange Buffer Exchange/ Dilution (Optional) Clarification->Buffer_Exchange Matrix Adjustment Final_Filtration Final Filtration (0.22 µm or 0.45 µm) Buffer_Exchange->Final_Filtration Particulate Removal Analysis UHPLC-SEC Analysis on TSKgel UP-SW Column Final_Filtration->Analysis Injection

Caption: General workflow for sample preparation prior to analysis with a TSKgel UP-SW column.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for preparing common sample types for analysis with TSKgel UP-SW columns.

Monoclonal Antibody (mAb) Sample Preparation

This protocol is designed for the analysis of mAb monomers, fragments, and aggregates using a TSKgel UP-SW3000 column.

Objective: To prepare purified mAb samples for accurate quantitation of aggregates and fragments.

Materials:

  • Purified monoclonal antibody sample

  • Mobile Phase (e.g., 100 mmol/L sodium phosphate (B84403), 100 mmol/L sodium sulfate, pH 6.7)[1]

  • 0.22 µm syringe filters (low protein binding, e.g., PVDF or PES)

  • Microcentrifuge tubes

  • Autosampler vials

Protocol:

  • Sample Clarification:

    • If the mAb sample contains any visible particulates or is derived from a complex matrix (e.g., cell culture supernatant after initial purification), clarify by centrifugation at 10,000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Concentration Adjustment and Buffer Matching:

    • Adjust the concentration of the mAb sample to approximately 1 mg/mL using the mobile phase.[2] This ensures the detector response is within the linear range.

    • Ensure the sample buffer is matched to the mobile phase to avoid baseline disturbances and effects on peak shape. If necessary, perform a buffer exchange using a spin column or dialysis.

  • Final Filtration:

    • Filter the prepared sample through a 0.22 µm syringe filter directly into a clean autosampler vial.[2] This step is crucial to remove any remaining particulates that could clog the column frit.

  • System Suitability:

    • Before running the samples, perform a system suitability test using a standard protein mixture (e.g., gel filtration standard) to ensure the column is performing correctly.

Typical UHPLC-SEC Conditions for mAb Analysis:

ParameterValue
Column TSKgel UP-SW3000, 4.6 mm ID x 30 cm
Mobile Phase 100 mmol/L Phosphate Buffer (pH 6.7) + 100 mmol/L Sodium Sulfate + 0.05% Sodium Azide[1]
Flow Rate 0.35 mL/min[1]
Temperature 25 °C[1]
Detection UV @ 280 nm[1]
Injection Volume 10 µL[1]
Peptide Sample Preparation

This protocol is suitable for the analysis of synthetic or purified peptides using a TSKgel UP-SW2000 column.

Objective: To prepare peptide samples for size-based separation and purity assessment.

Materials:

  • Peptide sample (lyophilized or in solution)

  • Mobile Phase (e.g., 0.1% TFA in water/acetonitrile)

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Sample Reconstitution:

    • Reconstitute lyophilized peptides in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Sonication may be used to aid dissolution.

  • Denaturation (if necessary):

    • For peptides that may exhibit secondary structures, a denaturing mobile phase containing an organic solvent like acetonitrile (B52724) and an ion-pairing agent like trifluoroacetic acid (TFA) can be used to ensure separation is based on size.[3]

  • Filtration:

    • Filter the reconstituted peptide solution through a 0.22 µm syringe filter into an autosampler vial.

Typical UHPLC-SEC Conditions for Peptide Analysis:

ParameterValue
Column TSKgel UP-SW2000, 4.6 mm ID x 30 cm
Mobile Phase 25 mM Sodium Acetate, 300 mM NaCl, pH 4.5 or 0.1% TFA in 75% Acetonitrile/Water[3][4]
Flow Rate 0.35 - 0.8 mL/min[3]
Temperature 25 °C
Detection UV @ 214 nm or 220 nm[5]
Injection Volume 5-10 µL
Oligonucleotide Sample Preparation

This protocol is for the analysis of synthetic oligonucleotides using a TSKgel UP-SW2000 column.

Objective: To prepare oligonucleotide samples for purity analysis and detection of n-1 and other impurities.

Materials:

  • Oligonucleotide sample

  • Mobile Phase (e.g., 50 mmol/L phosphate buffer with 300 mmol/L NaCl)[6]

  • 0.22 µm syringe filters

  • Nuclease-free water and tubes

  • Autosampler vials

Protocol:

  • Sample Reconstitution:

    • Reconstitute the oligonucleotide sample in nuclease-free water or the mobile phase to the desired concentration (e.g., 5 µM).[7]

  • Dilution:

    • Dilute the sample to the final working concentration using the mobile phase.

  • Filtration:

    • Filter the sample through a 0.22 µm syringe filter into a clean autosampler vial.

Typical UHPLC-SEC Conditions for Oligonucleotide Analysis:

ParameterValue
Column TSKgel UP-SW2000, 4.6 mm ID x 30 cm (or two in series for higher resolution)[6]
Mobile Phase 50 mmol/L Phosphate Buffer (pH 6.7), 300 mmol/L NaCl, 0.03% NaN3[6]
Flow Rate 0.2 mL/min[6]
Temperature 25 °C
Detection UV @ 260 nm[6]
Injection Volume 10 µL

Logical Relationships in Method Development

The selection of appropriate sample preparation and analysis conditions is a logical process based on the analyte and the goals of the analysis.

Method Development Logic cluster_0 Analyte Characteristics cluster_1 Column Selection cluster_2 Method Parameters Analyte Analyte Type (mAb, Peptide, Oligonucleotide) Column TSKgel UP-SW Column (UP-SW3000 for mAbs, UP-SW2000 for Peptides/Oligos) Analyte->Column Determines Detection Detection Wavelength (280nm for proteins, 214/220nm for peptides, 260nm for oligonucleotides) Analyte->Detection Determines Mobile_Phase Mobile Phase Selection (Phosphate buffer for native conditions, TFA/ACN for denaturing) Column->Mobile_Phase Influences

References

Application Note: High-Efficiency Immunoprecipitation using TUPS-Functionalized Magnetic Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. The choice of solid support for antibody immobilization is critical for the success of an IP experiment. TUPS-functionalized magnetic beads are a novel and advanced tool designed to offer superior performance in immunoprecipitation assays. "this compound" is presumed to be an acronym for Thiol-poly(U) phosphodiester , a unique surface chemistry that provides a long, flexible, and hydrophilic spacer arm for antibody conjugation. This architecture minimizes steric hindrance and non-specific binding, leading to higher yields of purified protein with greater purity.

These beads are superparamagnetic, allowing for rapid and efficient separation of the bead-bound immunocomplexes from the lysate using a magnetic stand, eliminating the need for centrifugation and reducing sample loss.[1][2][3] The thiol-reactive surface chemistry allows for the covalent and oriented coupling of antibodies, ensuring that the antigen-binding sites are readily available for target capture.[4][5]

This document provides a detailed protocol for immunoprecipitation using this compound-functionalized magnetic beads, along with performance data and troubleshooting guidelines.

Principle of this compound-Functionalized Magnetic Beads

This compound-functionalized magnetic beads are engineered with a unique surface coating that terminates in a thiol-reactive group at the end of a poly(U) phosphodiester linker. This linker provides a significant advantage over traditional, shorter-chain functional groups.

  • Thiol-Reactive Group: Allows for the specific and covalent attachment of antibodies, typically through hinge-region sulfhydryl groups, leading to a stable and oriented immobilization.[4][5]

  • Poly(U) Phosphodiester Linker: This long, hydrophilic spacer arm extends the antibody away from the bead surface, reducing steric hindrance and improving accessibility for the target antigen. This results in a higher binding capacity and more efficient capture of the target protein.

  • Superparamagnetic Core: Enables fast and gentle separation using a magnetic field, preventing the harsh centrifugation steps that can disrupt delicate protein interactions.[1][2]

Advantages of this compound-Functionalized Magnetic Beads

  • High Binding Capacity: The unique surface chemistry and optimal surface-area-to-volume ratio contribute to a high capacity for antibody and antigen binding.[1]

  • Low Non-Specific Binding: The hydrophilic nature of the poly(U) phosphodiester linker minimizes the non-specific adsorption of proteins from the cell lysate, resulting in cleaner immunoprecipitation products.[2][3]

  • High Reproducibility: The uniform size and consistent surface chemistry of the magnetic beads ensure high lot-to-lot consistency and reproducible results.[3]

  • Versatility: Suitable for a wide range of immunoprecipitation applications, including the isolation of individual proteins, co-immunoprecipitation (Co-IP) of protein complexes, and chromatin immunoprecipitation (ChIP).

Data Presentation

Table 1: Performance Characteristics of this compound-Functionalized Magnetic Beads
ParameterSpecificationAdvantage
Bead Diameter ~1 µmHigh surface area to volume ratio for efficient binding kinetics.[1]
Binding Capacity (Antibody) > 10 µg of IgG per mg of beadsHigh capacity allows for efficient use of precious antibodies.
Binding Capacity (Antigen) Dependent on antibody and antigen characteristicsEfficient pulldown even for low-abundance proteins.
Non-Specific Binding < 5%High purity of the eluted protein.[2][3]
Processing Time < 1 hourRapid protocol saves valuable research time.[3]
Table 2: Comparison with Other Magnetic Bead Chemistries
FeatureThis compound-Functionalized BeadsProtein A/G BeadsStreptavidin Beads
Antibody Coupling Covalent, orientedNon-covalent, Fc-region specificRequires biotinylated antibody
Antibody Leaching MinimalPotential for co-elutionMinimal
Universality Broad (any antibody with available thiols)IgG from specific speciesOnly biotinylated antibodies
Steric Hindrance Minimized due to long linkerCan be a factorDependent on biotinylation site
Cost-Effectiveness Potentially higher initial cost, but efficient use of antibody may offsetGenerally lower costRequires additional biotinylation step and reagent

Experimental Protocols

Protocol 1: Antibody Immobilization on this compound-Functionalized Magnetic Beads

This protocol describes the covalent coupling of an antibody to the this compound-functionalized magnetic beads.

Materials:

  • This compound-Functionalized Magnetic Beads

  • Antibody specific to the target protein

  • Coupling Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

  • Reducing Agent (e.g., 10 mM DTT or TCEP)

  • Quenching Buffer (e.g., 50 mM L-cysteine or 2-mercaptoethanol (B42355) in Coupling Buffer)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Magnetic Separation Rack

Procedure:

  • Bead Preparation:

    • Resuspend the this compound-functionalized magnetic beads by vortexing for 30 seconds.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic separation rack to pellet the beads.

    • Carefully aspirate and discard the supernatant.

    • Remove the tube from the rack and resuspend the beads in Coupling Buffer.

    • Repeat the wash step twice.

  • Antibody Reduction (Optional but Recommended):

    • To expose hinge-region sulfhydryl groups for oriented coupling, incubate the antibody with a reducing agent (e.g., 10 mM DTT) in Coupling Buffer for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column, equilibrating with Coupling Buffer.

  • Antibody Coupling:

    • Resuspend the washed beads in Coupling Buffer.

    • Add the reduced or non-reduced antibody to the bead suspension. A typical ratio is 10 µg of antibody per 1 mg of beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Quenching:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Resuspend the beads in Quenching Buffer to block any unreacted thiol-reactive groups.

    • Incubate for 30 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the antibody-coupled beads three times with Washing Buffer.

    • After the final wash, resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) or proceed directly to immunoprecipitation.

Protocol 2: Immunoprecipitation of a Target Protein

This protocol outlines the procedure for capturing a target protein from a cell lysate using the antibody-coupled this compound magnetic beads.

Materials:

  • Antibody-coupled this compound-Functionalized Magnetic Beads

  • Cell Lysate containing the target protein

  • Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)

  • Washing Buffer (e.g., Lysis Buffer or PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 1x SDS-PAGE sample buffer or a gentle elution buffer like 0.1 M glycine, pH 2.5)

  • Magnetic Separation Rack

Procedure:

  • Cell Lysis:

    • Prepare cell lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors.[6][7]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cleared lysate with unfunctionalized magnetic beads for 1 hour at 4°C.[6]

    • Pellet the beads on a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the antibody-coupled this compound magnetic beads to the pre-cleared lysate. A typical starting point is 20-50 µL of bead slurry per 500 µg - 1 mg of total protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Place the tube on the magnetic separation rack to pellet the beads.

    • Carefully aspirate and discard the supernatant.

    • Add 500 µL of cold Washing Buffer and gently resuspend the beads.

    • Incubate for 5 minutes on a rotator at 4°C.

    • Pellet the beads and discard the supernatant.

    • Repeat the wash steps 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual supernatant.

    • Denaturing Elution: Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer. Heat at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein for analysis by Western blotting.[6][7]

    • Gentle Elution: Resuspend the beads in a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5). This method is suitable for downstream functional assays.

Mandatory Visualizations

Signaling Pathway Example: EGFR Signaling

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a common target for immunoprecipitation studies.

Experimental Workflow: Immunoprecipitation

IP_Workflow start Start: Cell Lysate preclear Pre-clear Lysate (Optional) start->preclear bind Incubate with Antibody-Coupled This compound Beads preclear->bind wash Wash Beads (3-5 times) bind->wash elute Elute Target Protein wash->elute analyze Analyze by Western Blot / Mass Spec elute->analyze

Caption: The general workflow for an immunoprecipitation experiment using this compound-functionalized magnetic beads.

Logical Relationship: Antibody Immobilization

Antibody_Immobilization Bead This compound-Functionalized Magnetic Bead Thiol-Reactive Group Coupled Covalently Coupled Antibody-Bead Complex Bead:f1->Coupled:f0 Covalent Bond Formation Antibody Antibody Reduced Hinge Region (-SH) Antibody:f1->Coupled:f0

Caption: Diagram illustrating the covalent coupling of a reduced antibody to a this compound-functionalized magnetic bead.

References

Optimizing Separation Efficiency: Application Notes and Protocols for Flow Rate and Gradient Optimization in TUPS-HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of flow rate and gradient conditions in Tandem-Column Ultra-Performance Liquid Chromatography with Post-column Split (TUPS-HPLC) methods. This compound-HPLC is an advanced chromatographic technique that enhances selectivity and resolution by utilizing two columns in series, coupled with a post-column split to direct the eluent to multiple detectors or for collection purposes.[1][2][3] Proper optimization of flow rate and gradient parameters is critical to fully leveraging the capabilities of this powerful analytical tool, ensuring robust and reproducible results for complex sample analysis in drug development and other scientific research.

Introduction to this compound-HPLC

Tandem-column liquid chromatography (TC-LC) improves separation performance by coupling two columns, often with different stationary phases, to achieve a unique selectivity that cannot be obtained with a single column.[1][2] This approach is particularly advantageous for resolving complex mixtures containing analytes with diverse physicochemical properties. The addition of a post-column split (PS) allows for the simultaneous use of multiple detectors (e.g., mass spectrometry and UV-Vis) or the collection of fractions for further analysis, without compromising the chromatographic separation.[3]

Optimizing a this compound-HPLC method involves a systematic approach to refining the mobile phase composition, gradient profile, and flow rate to achieve the desired resolution, sensitivity, and analysis time.

Core Principles of Method Optimization

The primary goals of method optimization in this compound-HPLC are to achieve baseline separation of all target analytes (Resolution, Rs > 1.5), maximize sensitivity, and minimize run time. The key parameters to be optimized are the mobile phase composition (including the use of ternary solvent systems), the gradient profile, and the flow rate.

Mobile Phase Selection

The choice of mobile phase, including the organic solvent, aqueous component, and any additives like buffers or ion-pairing agents, is fundamental to achieving the desired selectivity.[4] Ternary solvent systems, often a mixture of water, acetonitrile, and methanol, can provide an additional level of selectivity optimization that may not be achievable with binary gradients.[5][6][7]

Flow Rate Optimization

The flow rate of the mobile phase influences both analysis time and separation efficiency.[8][9] While increasing the flow rate can shorten the run time, it may also lead to a decrease in resolution due to increased band broadening.[8] Conversely, a lower flow rate can improve resolution but will extend the analysis time.[8] The optimal flow rate is a balance between these competing factors and is also dependent on the column dimensions and particle size.[9][10]

Gradient Optimization

Gradient elution, where the mobile phase composition is changed over time, is essential for analyzing complex samples with a wide range of polarities.[4][11] Key aspects of gradient optimization include the initial and final solvent compositions, the gradient slope (rate of change), and the duration of the gradient.[11][12] A "scouting" gradient is often employed initially to determine the approximate elution conditions for the analytes of interest.[11][13]

Experimental Protocols

The following protocols provide a systematic approach to optimizing flow rate and gradient parameters for a this compound-HPLC method.

Protocol 1: Initial Method Scouting and Mobile Phase Selection

Objective: To determine a suitable mobile phase and initial gradient conditions for the separation of target analytes.

Methodology:

  • Column Selection: Choose two columns with different selectivities for the tandem configuration. A common approach is to couple a C18 column with a phenyl-hexyl or a pentafluorophenyl (PFP) column.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Initial Scouting Gradient:

    • Perform a broad linear gradient from 5% to 95% organic solvent (start with Acetonitrile as B1) over 20-30 minutes.[11]

    • Flow Rate: Set an initial flow rate based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Temperature: Maintain a constant column temperature (e.g., 40 °C).

    • Detection: Monitor the elution profile using a UV detector.

  • Evaluation:

    • Identify the elution window of the target analytes.

    • Assess the initial separation and peak shapes.

  • Ternary System Exploration (Optional):

    • If co-elution occurs, repeat the scouting gradient using Methanol (B2) as the organic modifier.

    • If selectivity changes are observed, explore ternary mixtures of Acetonitrile and Methanol as the organic component of the mobile phase to fine-tune the separation.[5]

Protocol 2: Gradient Optimization

Objective: To refine the gradient profile to improve resolution and reduce analysis time.

Methodology:

  • Segmented Gradient: Based on the scouting run, design a multi-step gradient.[14]

    • Step 1 (Isocratic Hold): Start with a low percentage of organic solvent for a short period to focus the analytes at the head of the column.

    • Step 2 (Shallow Gradient): Employ a shallow gradient slope during the elution of the critical peak pairs to maximize their separation.[11][12]

    • Step 3 (Steep Gradient): Increase the gradient slope after the last peak of interest has eluted to quickly wash off any remaining components.

    • Step 4 (Re-equilibration): Return to the initial mobile phase composition and hold for a sufficient time to re-equilibrate the columns before the next injection.

  • Iterative Refinement: Systematically adjust the duration and slope of each gradient segment to achieve the desired resolution (Rs > 1.5) for all critical pairs. Software tools can be used to simulate and expedite this optimization process.[11]

Protocol 3: Flow Rate Optimization

Objective: To determine the optimal flow rate that provides the best balance between resolution and analysis time.

Methodology:

  • Van Deemter Analysis (Theoretical Approach): A Van Deemter plot can be generated by plotting plate height (H) against the linear velocity (or flow rate) to determine the optimal flow rate that gives the minimum plate height (maximum efficiency).

  • Practical Approach:

    • Using the optimized gradient from Protocol 2, perform a series of injections at different flow rates (e.g., 0.3, 0.4, 0.5, 0.6 mL/min for a 2.1 mm ID column).

    • Monitor the resolution of the critical peak pairs and the overall analysis time for each run.

    • Record the backpressure at each flow rate to ensure it remains within the operational limits of the UHPLC system.

  • Evaluation: Select the flow rate that provides adequate resolution in the shortest possible time without exceeding the system's pressure capacity.

Data Presentation

The quantitative data from the optimization experiments should be summarized in tables for easy comparison.

Table 1: Gradient Optimization Parameters and Results

Gradient ProgramSegment 1 (%B, min)Segment 2 (%B, min)Segment 3 (%B, min)Critical Pair Resolution (Rs)Analysis Time (min)
Scouting 5-95% over 20 min--1.225
Optimized 1 10% for 1 min10-40% over 15 min40-95% over 2 min1.620
Optimized 2 15% for 0.5 min15-35% over 12 min35-95% over 1.5 min1.816

Table 2: Flow Rate Optimization Results

Flow Rate (mL/min)Backpressure (bar)Critical Pair Resolution (Rs)Analysis Time (min)
0.3 3502.020
0.4 4501.816
0.5 5801.613
0.6 7201.411

Visualizations

Diagrams are provided to illustrate the experimental workflows and logical relationships in this compound-HPLC method optimization.

TUPS_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc This compound-HPLC System cluster_data Data Acquisition & Analysis Sample Sample Preparation Injector Autosampler Sample->Injector MobilePhase Mobile Phase Preparation Pump UHPLC Pump MobilePhase->Pump Pump->Injector Column1 Column 1 Injector->Column1 Column2 Column 2 Column1->Column2 Splitter Post-Column Splitter Column2->Splitter Detector1 Detector 1 (e.g., MS) Splitter->Detector1 Detector2 Detector 2 (e.g., UV) Splitter->Detector2 CDS Chromatography Data System Detector1->CDS Detector2->CDS

Caption: Workflow of a Tandem-Column HPLC with Post-column Split (this compound-HPLC) system.

Optimization_Logic Start Define Method Goals (Resolution, Time, Sensitivity) Scouting Initial Scouting Run (Broad Gradient) Start->Scouting EvaluateScouting Evaluate Initial Separation Scouting->EvaluateScouting OptimizeGradient Gradient Optimization (Slope, Duration, Segments) EvaluateScouting->OptimizeGradient Yes ChangeSolvent Consider Ternary Solvent System EvaluateScouting->ChangeSolvent No EvaluateGradient Resolution Acceptable? OptimizeGradient->EvaluateGradient EvaluateGradient->OptimizeGradient No OptimizeFlow Flow Rate Optimization (Balance Time vs. Resolution) EvaluateGradient->OptimizeFlow Yes EvaluateFlow Final Method Performance Acceptable? OptimizeFlow->EvaluateFlow EvaluateFlow->OptimizeGradient No, Re-optimize Gradient FinalMethod Final Optimized Method EvaluateFlow->FinalMethod Yes ChangeSolvent->Scouting

Caption: Logical workflow for this compound-HPLC method optimization.

References

Application Note: Method Development for the Separation of Polar Metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of polar metabolites is a significant challenge in metabolomics and pharmaceutical research due to their poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust and reliable technique for the separation of a wide range of polar compounds, including amino acids, organic acids, sugars, and nucleotides.[3][4][5] This application note details a method for the separation of polar metabolites using a zwitterionic HILIC stationary phase, providing a comprehensive protocol, quantitative data, and a workflow for method development.

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724).[6] A water-enriched layer is formed on the surface of the stationary phase, and the separation is primarily based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase.[7] This allows for the effective retention and separation of highly polar compounds that would otherwise elute in the void volume in RPLC.[1]

Experimental Protocols

This section provides a detailed protocol for the separation of a standard mixture of polar metabolites using a zwitterionic HILIC column coupled with mass spectrometry (MS) detection.

1. Sample Preparation

  • Standard Mixture Preparation: Prepare a stock solution of a representative mix of polar metabolites (e.g., amino acids, organic acids, sugars) in a solution of 80% acetonitrile and 20% water.[8] A typical concentration for each analyte is 10 µg/mL.

  • Biological Sample Extraction: For cellular or tissue samples, a single-phase extraction using a cold methanol-based solution is recommended to quench enzymatic activity and extract polar metabolites.[5][9]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

A zwitterionic HILIC column is chosen for its excellent retention of a broad range of polar and charged analytes.[8][10][11]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[8][10]

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).[10]

  • Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Acetate, pH 9.0.[10]

  • Gradient Program:

Time (min)% Mobile Phase B
0.095.0
10.050.0
12.020.0
12.195.0
15.095.0
  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 2 µL.

  • MS Detector: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.[4]

Data Presentation

The following table summarizes the retention times for a selection of polar metabolites obtained using the described HILIC method.

MetaboliteClassRetention Time (min)
CholineAmine2.5
AlanineAmino Acid3.8
ValineAmino Acid4.5
LeucineAmino Acid5.1
IsoleucineAmino Acid5.3
ProlineAmino Acid5.9
PhenylalanineAmino Acid6.8
TryptophanAmino Acid7.5
Glutamic AcidOrganic Acid8.2
Aspartic AcidOrganic Acid8.9
Citric AcidOrganic Acid9.5
Fructose-6-PhosphateSugar Phosphate10.2
Glucose-6-PhosphateSugar Phosphate10.5
ATPNucleotide11.1

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of polar metabolites using HILIC-MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Analysis sample Biological Sample extraction Metabolite Extraction (e.g., Methanol) sample->extraction extract Polar Metabolite Extract extraction->extract hilic HILIC Separation extract->hilic Injection ms Mass Spectrometry Detection hilic->ms processing Data Processing (Peak Picking, Alignment) ms->processing identification Metabolite Identification processing->identification quantification Quantification identification->quantification

Caption: A generalized workflow for polar metabolomics.

Glycolysis Pathway

The separation of polar metabolites is crucial for studying central metabolic pathways such as glycolysis. The following diagram illustrates the key steps of this pathway.

glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG Glyceraldehyde-3-Phosphate Dehydrogenase P3G 3-Phosphoglycerate BPG->P3G Phosphoglycerate Kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate Mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The enzymatic steps of the glycolysis pathway.[2][12][13][14]

References

Quantitative Analysis of Small Molecules with an Atlantis T3 Stationary Phase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules, particularly polar compounds, presents a significant challenge in liquid chromatography. Traditional reversed-phase columns often provide inadequate retention for these analytes, leading to poor resolution and inaccurate quantification. The Waters Atlantis™ T3 stationary phase, a silica-based, reversed-phase C18 chemistry, is specifically designed to address this challenge. Its unique T3 bonding technology allows for balanced retention of a broad range of analytes, from hydrophobic to highly polar compounds, even under 100% aqueous mobile phase conditions.[1][2][3][4][5][6] This attribute makes the Atlantis T3 column a versatile and robust tool for the quantitative analysis of small molecules in various matrices, crucial for drug discovery, development, and life science research.

This document provides detailed application notes and experimental protocols for the quantitative analysis of key classes of small molecules using the Atlantis T3 stationary phase.

Principle of the Atlantis T3 Stationary Phase

The Atlantis T3 stationary phase is engineered with a trifunctionally bonded C18 alkyl chain at a specific ligand density on a silica (B1680970) particle substrate.[1][7] This design, coupled with a proprietary T3 end-capping process, provides several key advantages:

  • Enhanced Polar Compound Retention: The optimized ligand density and end-capping promote polar analyte retention without the need for ion-pairing reagents, which can interfere with mass spectrometry detection.[3][4]

  • Aqueous Mobile Phase Compatibility: The T3 chemistry ensures that the stationary phase remains wetted and does not undergo "phase collapse" even with 100% aqueous mobile phases, which is essential for retaining very polar compounds.[1][2][3][4]

  • Excellent Peak Shape: The advanced bonding and end-capping technology minimizes silanol (B1196071) interactions, resulting in improved peak shapes for basic compounds.

  • pH Stability: The Atlantis T3 phase exhibits good stability across a pH range of 2-8, offering flexibility in method development.[2]

Applications

The versatility of the Atlantis T3 stationary phase makes it suitable for a wide array of small molecule analyses. This section highlights its application in the quantitative analysis of neurotransmitters, water-soluble vitamins, and organic acids.

Neurotransmitters and their Metabolites

The accurate quantification of neurotransmitters and their metabolites is fundamental to neuroscience research and the development of therapies for neurological and psychiatric disorders. These small, polar molecules are often challenging to retain on conventional C18 columns. The Atlantis T3 column provides excellent retention and separation for this class of compounds.

Workflow for Neurotransmitter Analysis:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC Atlantis T3 Column Filtration->HPLC Detection UV or MS Detector HPLC->Detection Quantification Quantification Detection->Quantification G cluster_synthesis Dopamine Synthesis cluster_release Synaptic Release & Receptor Binding cluster_metabolism Dopamine Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_syn Dopamine L_DOPA->Dopamine_syn DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_syn->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis Postsynaptic\nReceptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic\nReceptors Binding Dopamine_met Dopamine Synaptic Cleft->Dopamine_met Reuptake (DAT) DOPAC DOPAC Dopamine_met->DOPAC MAO HVA HVA DOPAC->HVA COMT

References

Troubleshooting & Optimization

Strategies for improving separation resolution with TUPS-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TUPS-HPLC Separation Resolution

Welcome to the Technical Support Center for Tandem UV-Photodiode Array Spectroscopy in High-Performance Liquid Chromatography (this compound-HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance their separation resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound-HPLC and what are its primary applications?

A1: this compound-HPLC, or Tandem UV-Photodiode Array Spectroscopy with High-Performance Liquid Chromatography, is an advanced analytical technique that couples an HPLC system with both a UV/Vis detector and a Photodiode Array (PDA) detector.[1][2] This setup is highly versatile, allowing for both the quantification of specific compounds at discrete wavelengths (UV/Vis) and the acquisition of complete UV-Visible spectra for peak identification and purity analysis (PDA).[1][2] Its applications are widespread in the pharmaceutical industry for drug discovery, quality control, impurity profiling, and stability testing.[3][4][5]

Q2: What is considered good separation resolution in HPLC?

A2: In HPLC, resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of Rs ≥ 1.5 is generally considered to represent baseline separation, which is the ideal for accurate quantification.[6][7] However, in some cases, a resolution of less than 1.5 may be acceptable if it can be scientifically justified.[7]

Q3: What are the main factors that influence separation resolution?

A3: The resolution in HPLC is primarily governed by three key factors:

  • Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency results in narrower peaks and better resolution.[7][8]

  • Selectivity (α): This is the ability of the chromatographic system to distinguish between two analytes. It is the most powerful factor for influencing resolution.[8]

  • Retention Factor (k'): This describes how long an analyte is retained on the column. Optimizing retention can lead to improved separation.[8]

Troubleshooting Guide: Improving Separation Resolution

This guide addresses common issues encountered during this compound-HPLC experiments that can lead to poor separation resolution.

Issue 1: Poor resolution between two or more peaks (co-elution).

This is one of the most common challenges in HPLC. The following steps can be taken to improve the separation of co-eluting peaks.

Troubleshooting Steps:

  • Optimize the Mobile Phase Composition: Adjusting the mobile phase is often the first and most effective step.

    • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) will increase retention times and may improve separation.[6][8]

    • pH Control: For ionizable compounds, adjusting the mobile phase pH can significantly alter selectivity. A general rule is to set the pH at least 2 units away from the pKa of the analyte.

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter selectivity due to different solvent properties.[8]

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[6][9]

  • Modify the Column Temperature:

    • Lowering the temperature generally increases retention and can enhance resolution.[9]

    • Increasing the temperature can improve mass transfer and efficiency but may also decrease retention.[6] Temperature changes can also affect selectivity.

  • Change the Column:

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency.[7]

    • Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[7][8]

    • Stationary Phase: Changing the column chemistry (e.g., from C18 to a Phenyl or Cyano phase) can provide different selectivities.[7]

Experimental Protocol: Mobile Phase Optimization

  • Initial Assessment: Begin with a standard mobile phase composition, for example, 50:50 acetonitrile:water.

  • Systematic Adjustment: Sequentially adjust the organic modifier concentration in 5% increments (e.g., 45%, 40%, 35%) while keeping all other parameters constant.

  • Evaluate Resolution: After each adjustment, inject a standard and measure the resolution between the critical peak pair.

  • pH Modification (if applicable): If dealing with ionizable analytes, prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5) using an appropriate buffer.

  • Solvent Switching: If resolution is still not optimal, replace the organic solvent (e.g., acetonitrile with methanol) and repeat the optimization steps.

Data Presentation: Impact of Mobile Phase Strength on Resolution

Mobile Phase Composition (Acetonitrile:Water)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
50:504.24.50.8
45:555.15.61.2
40:606.37.01.6

Logical Relationship: Troubleshooting Poor Resolution

RetentionTime Start Inconsistent Retention Times Check_Leaks Inspect for System Leaks Start->Check_Leaks Check_Equilibration Verify Column Equilibration Check_Leaks->Check_Equilibration No Leaks Check_MobilePhase Confirm Mobile Phase Consistency Check_Equilibration->Check_MobilePhase Properly Equilibrated Check_Temp Ensure Stable Column Temperature Check_MobilePhase->Check_Temp Consistent Preparation Monitor_Pressure Monitor System Pressure Check_Temp->Monitor_Pressure Temperature Controlled Resolved Stable Retention Times Monitor_Pressure->Resolved Stable Pressure

References

Protocol for regenerating and cleaning a TUPS column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regeneration and cleaning of HPLC columns. While specific protocols for the Thermo Scientific™ TRACE™ TR-TUPS column are not detailed in publicly available documentation, the following information provides general best practices and troubleshooting steps applicable to a wide range of HPLC columns.

Disclaimer: Always consult your column's specific care and use manual if available. The protocols described below are general recommendations and may not be optimal for your specific TUPS column. Proceed with caution and at your own risk.

Troubleshooting Guide

Column performance degradation can manifest as high backpressure, poor peak shape, or shifts in retention time. This guide will help you diagnose and address common issues.[1][2]

Issue 1: High Backpressure

An increase in system backpressure is a common indication of a blockage.[3][4]

Possible Causes & Solutions:

CauseSolution
Blocked Inlet Frit Backflush the column (if permitted by the manufacturer) at a low flow rate.[3][5] If the problem persists, the frit may need to be replaced.
Particulate Contamination Filter all samples and mobile phases through a 0.2 µm or 0.45 µm filter to prevent particulates from entering the column.[6][7]
Precipitated Buffer Salts Flush the column with a high percentage of water (e.g., 90-95% water with 5-10% organic solvent) to dissolve precipitated salts before switching to higher organic concentrations.[5][8]
Sample Overload/Precipitation Reduce the sample concentration or inject a smaller volume. Ensure the sample is fully dissolved in the mobile phase.[9]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Distorted peaks can indicate chemical or physical problems with the column or system.[1][2]

Possible Causes & Solutions:

CauseSolution
Column Contamination Strongly retained compounds from previous injections can interfere with new analyses. A thorough column cleaning is required.
Column Void or Channeling A void at the column inlet can cause peak splitting. This is often due to high pressure or physical shock. Replacing the column is typically necessary.
Inappropriate Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa for good peak shape.
Sample Solvent Effects If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to distorted peaks. If possible, dissolve the sample in the mobile phase.
Issue 3: Retention Time Shifts

Inconsistent retention times can compromise the reliability of your results.

Possible Causes & Solutions:

CauseSolution
Column Not Equilibrated Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of components.[6]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If cleaning does not restore performance, the column may need to be replaced.

Column Regeneration and Cleaning Protocols

If you are experiencing issues with your column, a cleaning procedure may restore its performance. The following are general cleaning protocols. It is crucial to ensure the solvents used are compatible with your this compound column.

General Column Flushing (Before and After Use)
  • After using buffered mobile phases: Flush the column with 10-20 column volumes of a buffer-free mobile phase (e.g., the same ratio of organic solvent and water) to prevent salt precipitation.[8]

  • Daily Shutdown: For short-term storage (overnight), flushing with a high percentage of organic solvent (e.g., 80-90% methanol (B129727) or acetonitrile) is often recommended.[6]

Protocol for Removing Polar Contaminants

This procedure is for removing highly polar compounds that may not be eluted by standard reversed-phase gradients.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of 100% Methanol.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your mobile phase until the baseline is stable.

Protocol for Removing Non-Polar Contaminants

This procedure is for removing strongly retained, non-polar compounds.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol (IPA).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your mobile phase until the baseline is stable.

Note on Flow Rate: For all cleaning steps, it is recommended to use a flow rate that is 25-50% of the normal analytical flow rate.

Quantitative Data Summary for General Column Cleaning

ParameterRecommendationRationale
Cleaning Flow Rate 25-50% of analytical flow ratePrevents over-pressurization with potentially more viscous cleaning solvents.
Buffer Flush Volume 10-20 column volumesEnsures complete removal of buffer salts to prevent precipitation.[8]
Cleaning Solvent Volume At least 10 column volumes per solventProvides sufficient volume to wash out contaminants.
Sample Filtration 0.2 µm for UHPLC, 0.45 µm for HPLCRemoves particulates that can clog the column frit and increase backpressure.[6][7]
Mobile Phase Filtration 0.2 µmPrevents microbial growth and particulate contamination from the mobile phase.[6]

Visual Workflows

G cluster_start Initial State cluster_flush Post-Run Flush cluster_storage Storage Start Column in Use with Buffered Mobile Phase Flush_Buffer Flush with Buffer-Free Mobile Phase (10-20 column volumes) Start->Flush_Buffer Analysis Complete Short_Term Short-Term Storage: Flush with High Organic (e.g., 80% ACN) Flush_Buffer->Short_Term Overnight Long_Term Long-Term Storage: Flush with 100% Organic & Cap Ends Flush_Buffer->Long_Term > 3 Days

Caption: General workflow for column flushing and storage.

G cluster_problem Problem Identification cluster_pressure High Backpressure cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues cluster_solution Resolution Problem Poor Column Performance (High Pressure, Bad Peaks, etc.) High_Pressure High Backpressure? Problem->High_Pressure Bad_Peaks Poor Peak Shape? Problem->Bad_Peaks RT_Shift Retention Time Shift? Problem->RT_Shift Backflush Backflush Column (if allowed) High_Pressure->Backflush Yes High_Pressure->Bad_Peaks No Filter Check Sample/Mobile Phase Filtration Backflush->Filter Resolved Problem Resolved? Filter->Resolved Clean_Column Perform General Column Cleaning Bad_Peaks->Clean_Column Yes Bad_Peaks->RT_Shift No Check_Method Review Method Parameters (pH, Sample Solvent) Clean_Column->Check_Method Check_Method->Resolved Equilibrate Ensure Proper Equilibration RT_Shift->Equilibrate Yes RT_Shift->Resolved No Fresh_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate->Fresh_Mobile_Phase Fresh_Mobile_Phase->Resolved Replace Consider Replacing Column Resolved->Replace No

Caption: Troubleshooting decision tree for common HPLC column issues.

Frequently Asked Questions (FAQs)

Q1: How often should I clean my column?

A: It is good practice to flush your column after each set of analyses, especially when using buffered mobile phases.[8] A more intensive cleaning should be performed whenever you observe a deterioration in performance that is not attributable to other parts of the HPLC system.

Q2: Can I reverse the flow direction to clean my column?

A: Many manufacturers allow for backflushing to clean a clogged inlet frit.[5] However, you should always check the column's user manual, as some columns are packed in a way that does not permit flow reversal. When backflushing, always disconnect the column from the detector.

Q3: What is the best way to store my this compound column?

A: For long-term storage, most reversed-phase columns should be stored in a high percentage of organic solvent, such as 100% methanol or acetonitrile, after flushing out any salts.[6] The column should be securely capped at both ends to prevent the stationary phase from drying out.

Q4: My column's backpressure is still high after cleaning. What should I do?

A: If a thorough cleaning and backflushing do not reduce the backpressure, it's possible that the inlet frit is irreversibly clogged or that the column bed has been compromised. At this point, replacing the column may be the only solution.[3] Before doing so, ensure the high pressure is not coming from another part of your system by systematically checking the pressure with and without the column installed.[4]

Q5: What are some general best practices to extend column lifetime?

A:

  • Always use high-purity, HPLC-grade solvents.[6]

  • Filter all samples and mobile phases.[6][7]

  • Use a guard column to protect your analytical column from contaminants.[6]

  • Operate within the recommended pH and temperature ranges for your column.

  • Avoid sudden changes in pressure or flow rate.

References

Technical Support Center: Succinic Anhydride-Functionalized Silica

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "TUPS-functionalized silica" is not standard in scientific literature. Based on common chemical functionalization strategies, it is highly probable that "this compound" is a typographical error and refers to Triethoxysilylpropylsuccinic anhydride (B1165640) (TESPSA) or a similar succinic anhydride-based functionalization. This guide will address the common issues and solutions related to silica (B1680970) functionalized with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is succinic anhydride-functionalized silica?

Succinic anhydride-functionalized silica is a type of modified silica where succinic anhydride molecules are covalently attached to the silica surface. This is typically achieved by reacting the silanol (B1196071) groups (Si-OH) on the silica surface with an organosilane containing a succinic anhydride group, such as 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA). The resulting surface is decorated with carboxylic acid groups, which can be used for further reactions, such as amide bond formation for the immobilization of proteins or drugs.

Q2: What are the main applications of succinic anhydride-functionalized silica?

The carboxylic acid groups introduced by succinic anhydride functionalization make this material versatile for a range of applications, including:

  • Bioconjugation: The carboxylic acid groups can be activated to form amide bonds with amine groups on proteins, peptides, and other biomolecules, enabling their immobilization on the silica surface.

  • Drug Delivery: The functionalized surface can be used to attach drug molecules for controlled release applications. The negative charge of the carboxyl groups at physiological pH can also influence drug loading and release.

  • Chromatography: Carboxylic acid-functionalized silica can be used as a stationary phase in ion-exchange chromatography for the separation of charged molecules.

  • Adsorption: The modified surface can be used for the selective adsorption of metal ions or other charged species from solutions.

Q3: How can I confirm the successful functionalization of silica with succinic anhydride?

Several characterization techniques can be used to confirm the functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the C=O stretching vibrations of the carboxylic acid or anhydride groups (around 1700-1740 cm⁻¹ and 1780-1865 cm⁻¹ for the anhydride).

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the grafted organic layer. Solution-state NMR can be used after dissolving the silica matrix to quantify the functional groups.

  • Zeta Potential Measurement: Successful functionalization with carboxylic acid groups will result in a more negative surface charge (a lower zeta potential) at neutral or basic pH compared to bare or amine-functionalized silica.

  • Elemental Analysis: This technique can determine the carbon, hydrogen, and nitrogen content, which will increase after successful functionalization.

Troubleshooting Guide

Issue 1: Incomplete or Low Degree of Functionalization

Symptoms:

  • FTIR spectrum shows weak or absent C=O peaks.

  • TGA shows a smaller than expected weight loss.

  • Elemental analysis indicates a low percentage of carbon.

  • The functionalized silica does not exhibit the expected chemical reactivity in subsequent steps.

Possible Causes and Solutions:

CauseSolution
Inactive Silica Surface The silica surface may not have a sufficient number of accessible silanol groups. Activate the silica by treating it with an acid (e.g., HCl) or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to increase the density of silanol groups. Ensure the silica is thoroughly dried before functionalization.
Moisture Contamination The presence of water can lead to self-condensation of the silane (B1218182) reagent (TESPSA) in solution rather than reacting with the silica surface. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Conditions The reaction temperature and time may not be optimal. For TESPSA functionalization in an organic solvent like toluene (B28343), refluxing for several hours is typically required. Consult literature for optimized protocols for your specific silica material.
Insufficient Reagent The amount of silane reagent may be insufficient to achieve the desired surface coverage. Increase the concentration of the silane in the reaction mixture.
Issue 2: Aggregation of Silica Nanoparticles During or After Functionalization

Symptoms:

  • The functionalized silica nanoparticles are difficult to disperse in solution.

  • Dynamic Light Scattering (DLS) shows a significant increase in particle size and polydispersity.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images show large agglomerates of nanoparticles.

Possible Causes and Solutions:

CauseSolution
Interparticle Cross-linking Excessive silane can lead to the formation of siloxane bridges between nanoparticles, causing irreversible aggregation. Optimize the silane concentration to favor surface functionalization over interparticle cross-linking.
Changes in Surface Charge The introduction of carboxylic acid groups can alter the surface charge and colloidal stability of the nanoparticles. Adjust the pH of the solution to ensure the particles are well-dispersed. For carboxylated surfaces, a pH above the pKa of the carboxylic acid will result in a negative surface charge and better dispersion due to electrostatic repulsion.
Inadequate Washing Residual unreacted silane or byproducts can cause aggregation. Ensure thorough washing of the functionalized nanoparticles with appropriate solvents to remove any unreacted materials.
Issue 3: Hydrolysis of the Anhydride Ring

Symptoms:

  • FTIR spectrum shows the disappearance of the anhydride peaks and the appearance of broad carboxylic acid peaks.

  • The functionalized silica does not react as expected with amine-containing molecules in a subsequent step, as the anhydride is no longer present for ring-opening acylation.

Possible Causes and Solutions:

CauseSolution
Exposure to Water Succinic anhydride is sensitive to moisture and can readily hydrolyze to succinic acid.[1] Store the functionalized silica in a desiccator and handle it in a dry environment. If the carboxylic acid form is desired, the hydrolysis can be intentionally carried out.
Non-anhydrous Solvents Using solvents that are not completely dry during the functionalization or subsequent processing steps can lead to hydrolysis. Use anhydrous solvents for all steps where the anhydride form is required.
Issue 4: Difficulty in Quantifying the Surface Functional Groups

Symptoms:

  • Inconsistent or unreliable results from characterization techniques.

  • Difficulty in determining the loading capacity for subsequent applications.

Possible Causes and Solutions:

CauseSolution
Inappropriate Characterization Technique Not all techniques are suitable for every type of silica. For example, TGA may be less accurate for highly porous materials due to the difficulty in distinguishing between the loss of functional groups and the loss of entrapped solvent or water.
Interference from the Silica Matrix The silica itself can interfere with certain measurements. For example, the broad Si-O-Si peak in FTIR can sometimes overlap with other peaks of interest.
Lack of a Suitable Standard Quantitative analysis often requires a calibration curve or a reliable standard.

Table 1: Comparison of Techniques for Quantifying Carboxylic Acid Groups on Silica

TechniquePrincipleAdvantagesDisadvantages
Thermogravimetric Analysis (TGA) Measures weight loss upon heating.Relatively simple and widely available.Can be inaccurate for porous materials; assumes complete combustion of the organic layer.
Quantitative NMR (qNMR) Dissolution of the silica matrix followed by solution-state NMR.Provides both quantitative and structural information.Requires dissolution of the silica, which can be challenging; not an in-situ measurement.
Titration Acid-base titration of the carboxylic acid groups.Direct measurement of accessible acidic groups.Can be difficult for nanoparticles due to challenges in endpoint detection.
Zeta Potential Measures surface charge as a function of pH.Provides information about the surface charge, which is related to the number of ionized groups.Indirect method; provides relative rather than absolute quantification.
Elemental Analysis Measures the percentage of C, H, N.Provides the overall composition of the material.Does not distinguish between different functional groups containing the same elements.

Experimental Protocols

Protocol 1: Functionalization of Silica Nanoparticles with 3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA)

Materials:

  • Silica nanoparticles

  • 3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA)

  • Anhydrous toluene

  • Ethanol (B145695)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Silica Activation (Optional but Recommended):

    • Disperse the silica nanoparticles in a 1 M HCl solution and stir for 24 hours at room temperature.

    • Wash the nanoparticles with deionized water until the pH is neutral.

    • Dry the activated silica nanoparticles in an oven at 120°C overnight.

  • Functionalization:

    • Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a good dispersion.

    • Add TESPSA to the suspension. A typical ratio is 1-2 mL of TESPSA per gram of silica, but this should be optimized for your specific application.

    • Reflux the mixture at 110°C for 12-24 hours under a nitrogen atmosphere with vigorous stirring.

    • Allow the mixture to cool to room temperature.

  • Washing:

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with anhydrous toluene to remove unreacted TESPSA.

    • Wash the nanoparticles three times with ethanol to remove residual toluene.

    • Dry the functionalized silica nanoparticles in a vacuum oven at 80°C overnight.

Protocol 2: Quantification of Surface Carboxylic Acid Groups by Titration

Materials:

  • Succinic anhydride-functionalized silica

  • 0.01 M NaOH solution

  • Deionized water

  • pH meter

  • Burette

  • Magnetic stirrer

Procedure:

  • Disperse a known mass of the functionalized silica in a known volume of deionized water.

  • Place the suspension on a magnetic stirrer and insert a calibrated pH electrode.

  • Record the initial pH of the suspension.

  • Titrate the suspension with the 0.01 M NaOH solution, adding small increments of the titrant.

  • Record the pH after each addition.

  • Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 10-11).

  • Plot the pH versus the volume of NaOH added to obtain a titration curve.

  • Determine the equivalence point from the titration curve.

  • Calculate the number of moles of carboxylic acid groups using the following equation:

    Moles of COOH = (Volume of NaOH at equivalence point) x (Concentration of NaOH)

  • Calculate the surface density of carboxylic acid groups by dividing the moles of COOH by the mass of the silica sample.

Diagrams

experimental_workflow cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization Silica Silica Nanoparticles Activation Acid Activation (Optional) Silica->Activation HCl Drying1 Drying Activation->Drying1 Dispersion Dispersion in Anhydrous Toluene Drying1->Dispersion TESPSA_add Add TESPSA Dispersion->TESPSA_add Reflux Reflux under N2 TESPSA_add->Reflux Centrifugation Centrifugation Reflux->Centrifugation Washing Washing with Toluene & Ethanol Centrifugation->Washing Drying2 Final Drying Washing->Drying2 Final_Product Succinic Anhydride- Functionalized Silica Drying2->Final_Product FTIR FTIR TGA TGA Zeta Zeta Potential Final_Product->FTIR Final_Product->TGA Final_Product->Zeta

Caption: Experimental workflow for the synthesis of succinic anhydride-functionalized silica.

troubleshooting_logic Start Problem with Functionalization Low_Yield Low Functionalization Yield? Start->Low_Yield Aggregation Nanoparticle Aggregation? Start->Aggregation Hydrolysis Anhydride Hydrolysis? Start->Hydrolysis Cause_Low_Yield Inactive Surface? Moisture? Wrong Conditions? Low_Yield->Cause_Low_Yield Yes Cause_Aggregation Interparticle Cross-linking? Surface Charge Change? Aggregation->Cause_Aggregation Yes Cause_Hydrolysis Exposure to Water? Hydrolysis->Cause_Hydrolysis Yes Solution_Low_Yield Activate Silica Use Anhydrous Solvents Optimize Temp/Time Cause_Low_Yield->Solution_Low_Yield Solution_Aggregation Optimize Silane Conc. Adjust pH Cause_Aggregation->Solution_Aggregation Solution_Hydrolysis Use Anhydrous Conditions Store in Desiccator Cause_Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting logic for common issues in silica functionalization.

References

Technical Support Center: Optimizing Anion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer pH and ionic strength for anion exchange chromatography.

Frequently Asked questions (FAQs)

Q1: What is the fundamental principle of anion exchange chromatography?

Anion exchange chromatography is a technique used to separate molecules based on their net negative charge.[1] The stationary phase, or resin, is positively charged and binds negatively charged molecules (anions).[1][2] Proteins and other biomolecules can be separated because their net surface charge changes with the pH of the surrounding buffer.[1] By manipulating the pH and ionic strength of the mobile phase, bound molecules can be selectively eluted.[2][3]

Q2: How does buffer pH affect protein binding to an anion exchange resin?

A protein's net charge is determined by its isoelectric point (pI), the pH at which it has no net charge.[1] To bind to a positively charged anion exchanger, the buffer pH must be above the protein's pI, giving the protein a net negative charge.[1] As a general rule, the starting buffer pH should be at least 0.5 to 1 pH unit above the pI of the target protein to ensure strong binding.[4][5][6]

Q3: What is the role of ionic strength in anion exchange chromatography?

Ionic strength, typically controlled by the concentration of salt (e.g., NaCl) in the buffer, is crucial for eluting bound molecules.[3] In the initial binding phase, a low ionic strength is used to allow the negatively charged protein to bind to the positively charged resin.[4] To elute the bound proteins, the ionic strength of the buffer is increased.[2] The salt ions compete with the bound proteins for the charged sites on the resin, causing the proteins to be released.[3] Proteins with a weaker net negative charge will elute at a lower salt concentration, while more highly charged proteins will require a higher salt concentration to be displaced.[2]

Q4: How do I choose the right buffer for my experiment?

When selecting a buffer, consider the following:

  • pKa: The buffer's pKa should be within approximately 0.6 pH units of the desired working pH to ensure effective buffering capacity.[5]

  • Charge: For anion exchange, the buffering ion itself should be positively charged or neutral to avoid interacting with the resin.[3][4] Tris is a common choice for anion exchange.[1][3]

  • Concentration: A buffer concentration of 20-50 mM is typically sufficient to maintain a stable pH without interfering with protein binding.[4][5]

Q5: What is the difference between a strong and a weak anion exchanger?

Strong anion exchangers, such as those with quaternary ammonium (B1175870) (Q) functional groups, remain positively charged over a wide pH range.[3] Weak anion exchangers, like those with diethylaminoethyl (DEAE) functional groups, have a narrower effective pH range.[3] For initial experiments, a strong exchanger is often recommended.

Troubleshooting Guide

Issue Possible Cause Solution
No binding or weak binding of the target protein 1. Incorrect buffer pH: The pH may be too close to or below the protein's pI.[4] 2. High ionic strength in the sample or starting buffer: Excessive salt will prevent the protein from binding to the resin.[4][5] 3. Incorrect buffer ion: The buffer ion may be interacting with the resin.[4]1. Adjust buffer pH: Increase the pH of the starting buffer to be at least 0.5-1.0 unit above the protein's pI.[4][5] 2. Reduce ionic strength: Desalt the sample or dilute it with the starting buffer. Ensure the starting buffer has a low salt concentration.[4] 3. Change buffer system: Select a buffer with a positively charged or neutral ion (e.g., Tris).[3]
Poor protein recovery 1. Protein precipitation on the column: The elution conditions (pH or salt concentration) may be causing the protein to become insoluble.[2] 2. Protein is very tightly bound: The elution buffer may not have a high enough ionic strength to displace the protein.1. Optimize elution: Try a shallower gradient or a step elution with varying salt concentrations.[7] 2. Increase elution strength: Increase the salt concentration in the elution buffer (e.g., up to 2 M NaCl).
Poor resolution (peaks are not well separated) 1. Steep elution gradient: The salt concentration is increasing too quickly, causing proteins to elute together.[7] 2. High flow rate: The proteins do not have enough time to interact optimally with the resin.[7] 3. Sample overload: Too much protein was loaded onto the column.[7]1. Use a shallower gradient: A slower increase in salt concentration can improve separation.[7] 2. Reduce the flow rate: This will allow for better separation.[7] 3. Decrease the sample load: A general guideline is to not exceed 30% of the column's total binding capacity.[7]
Variable retention times 1. Inconsistent buffer preparation: Small variations in pH or salt concentration can affect reproducibility.[5] 2. Column degradation: The resin may be fouled or has lost its charge.1. Ensure accurate buffer preparation: Remake buffers and confirm the pH and conductivity. 2. Clean the column: Follow the manufacturer's instructions for column cleaning and regeneration.

Data Presentation

Table 1: Recommended Buffer pH for Anion Exchange Based on Protein pI

Protein pIRecommended Starting Buffer pH Range
4.05.0 - 6.0
5.06.0 - 7.0
6.07.0 - 8.0
7.08.0 - 9.0
8.09.0 - 10.0

Table 2: Common Buffers for Anion Exchange Chromatography

BufferpKa at 25°CUseful pH Range
Bis-Tris6.505.8 - 7.2
MOPS7.206.5 - 7.9
HEPES7.506.8 - 8.2
Tris8.107.5 - 9.0
Bicine8.357.6 - 9.0

Experimental Protocols

Protocol 1: Buffer Preparation for Anion Exchange
  • Choose a suitable buffer: Select a buffer with a pKa within 0.6 pH units of your desired working pH (see Table 2). For anion exchange, Tris is a common choice.[3]

  • Prepare the buffer solution: Dissolve the buffer agent in deionized water to a final concentration of 20-50 mM.

  • Adjust the pH: Titrate the buffer solution to the desired pH using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[8] It is recommended to adjust the pH at the temperature at which the chromatography will be performed, as the pKa of some buffers is temperature-dependent.[8][9]

  • Prepare Start and Elution Buffers:

    • Start Buffer (Buffer A): The buffer prepared in the steps above with low or no added salt.

    • Elution Buffer (Buffer B): The same buffer as Buffer A, but with a high concentration of salt (e.g., 1-2 M NaCl) added.

  • Filter and degas: Filter both buffers through a 0.22 µm filter and degas to prevent air bubbles in the chromatography system.

Protocol 2: Gradient Elution
  • Equilibrate the column: Wash the anion exchange column with 5-10 column volumes (CV) of the Start Buffer (Buffer A) until the pH and conductivity of the eluate are the same as the buffer.

  • Load the sample: Apply the prepared sample, which should be in the Start Buffer, to the column.

  • Wash the column: Wash the column with 5-10 CV of Start Buffer to remove any unbound molecules.

  • Elute the bound proteins: Create a linear gradient by mixing the Start Buffer (Buffer A) and the Elution Buffer (Buffer B). A common starting gradient is a linear increase from 0% to 50% Buffer B over 10-20 CV.[6]

  • Regenerate the column: Wash the column with 5 CV of 100% Buffer B to remove any remaining tightly bound molecules.[6]

  • Re-equilibrate: Wash the column with 5-10 CV of Start Buffer to prepare it for the next run.[6]

Visualizations

G cluster_0 Buffer pH vs. Protein Charge pH_below_pI Buffer pH < Protein pI Positive_Charge Net Positive Charge pH_below_pI->Positive_Charge pI Buffer pH = Protein pI Neutral_Charge No Net Charge pI->Neutral_Charge pH_above_pI Buffer pH > Protein pI Negative_Charge Net Negative Charge pH_above_pI->Negative_Charge

Caption: Relationship between buffer pH, protein pI, and net charge.

G cluster_1 Anion Exchange Chromatography Workflow Start Start Equilibrate Equilibrate Column (Low Ionic Strength) Start->Equilibrate Load Load Sample (pH > pI) Equilibrate->Load Wash Wash Unbound Molecules (Low Ionic Strength) Load->Wash Elute Elute Bound Proteins (Increasing Ionic Strength) Wash->Elute Collect Collect Fractions Elute->Collect End End Collect->End

Caption: A typical workflow for anion exchange chromatography.

G cluster_2 Troubleshooting Logic Problem Poor Binding? Check_pH Is pH > pI? Problem->Check_pH Yes Check_Salt Is Ionic Strength Low? Check_pH->Check_Salt Yes Adjust_pH Increase pH Check_pH->Adjust_pH No Desalt Desalt Sample Check_Salt->Desalt No Success Binding Successful Check_Salt->Success Yes Adjust_pH->Check_Salt Desalt->Success

Caption: A troubleshooting workflow for poor protein binding.

References

Technical Support Center: Extending the Lifetime and Performance of Your Chromatography Column

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "TUPS column" is not a recognized standard in the field of chromatography. This guide has been developed to address the common challenges and solutions for extending the lifetime and performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) columns, which are widely used by researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues encountered during your experiments and maximize the longevity and performance of your chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of chromatography column failure?

The majority of column performance issues stem from a few common sources.[1][2] Particulate matter from samples or mobile phases can block the column inlet frit, leading to high backpressure.[3] Chemical contaminants from the sample matrix can irreversibly bind to the stationary phase, altering selectivity and reducing efficiency.[2] Additionally, operating outside the manufacturer's recommended pH and temperature ranges can damage the silica-based packing material.[4][5]

Q2: How can I prevent column contamination?

Proactive measures are crucial for preventing column contamination and extending its lifespan.

  • Sample Preparation: Proper sample preparation, such as solid-phase extraction (SPE) or filtration, can significantly reduce particulate and chemical contaminants before injection. Filtering samples through a 0.2 µm or 0.45 µm membrane filter is highly recommended.

  • Mobile Phase Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2][6] Filtering buffered mobile phases before use can prevent microbial growth and precipitation of salts.[3]

  • Guard Columns: Employing a guard column between the injector and the analytical column is an effective way to trap contaminants that would otherwise foul the main column.[2][4][7]

Q3: What is the proper way to store a column?

Correct storage procedures are essential for maintaining column integrity. For short-term storage (e.g., overnight), it is generally acceptable to leave the column in the mobile phase, provided it does not contain buffers that could precipitate.[5][8] For long-term storage (more than a few days), flush the column with a buffer-free mobile phase to remove any salts, followed by an organic solvent like acetonitrile (B52724) or methanol.[9][10] Always seal the column with end plugs to prevent the packing bed from drying out.[5][11]

Storage DurationRecommended SolventKey Considerations
Short-Term (Overnight) Mobile Phase (buffer-free)Ensure no salts will precipitate.
Long-Term (> 2 days) 100% Acetonitrile or MethanolFlush out all buffers and salts prior to storage.[9][10]

Troubleshooting Guides

Issue 1: High Column Backpressure

An increase in backpressure is a common indicator of a blockage at the column inlet.[3]

Troubleshooting Steps:

  • Isolate the Column: First, disconnect the column from the system to determine if the blockage is in the column or the instrument. If the system pressure returns to normal without the column, the issue lies with the column.[12]

  • Backflush the Column: Reverse the column direction and flush it with a strong, compatible solvent at a low flow rate (typically half the analytical flow rate).[3][13] This can dislodge particulates from the inlet frit.

  • Chemical Cleaning: If backflushing doesn't resolve the issue, a more rigorous chemical cleaning protocol may be necessary.

Experimental Protocol: Column Backflushing

  • Safely disconnect the column from the detector and injector.

  • Connect the column outlet to the pump outlet.

  • Direct the column inlet to a waste container.

  • Begin pumping a strong, compatible solvent (e.g., 100% acetonitrile for reversed-phase columns) at a low flow rate (e.g., 0.1-0.5 mL/min).

  • Gradually increase the flow rate, ensuring the pressure does not exceed the column's maximum limit.

  • Flush with 10-20 column volumes of solvent.

  • Reconnect the column in the correct orientation and equilibrate with the mobile phase.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Distorted peak shapes can indicate chemical or physical problems with the column.

Troubleshooting Steps:

  • Peak Tailing: Often caused by strong interactions between the analyte and active sites on the stationary phase or by contamination.[14] A thorough column wash can often resolve this.

  • Peak Fronting: Typically results from column overload. Try reducing the sample concentration or injection volume.

  • Split Peaks: This can be a sign of a partially blocked inlet frit or a void in the packing bed. Backflushing may help, but if a void has formed, the column may need to be replaced.

Troubleshooting Workflow for Peak Shape Issues

start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting Split Peaks check_shape->splitting Splitting wash_column Perform Column Wash Protocol tailing->wash_column reduce_load Reduce Sample Concentration/ Injection Volume fronting->reduce_load backflush Backflush Column splitting->backflush check_performance Re-evaluate Performance wash_column->check_performance reduce_load->check_performance backflush->check_performance resolved Issue Resolved check_performance->resolved Improved replace_column Consider Column Replacement check_performance->replace_column Not Improved

Caption: A logical workflow for troubleshooting common peak shape problems.

Issue 3: Drifting Retention Times

Shifts in retention time can be caused by changes in the mobile phase, temperature, or column chemistry.

Troubleshooting Steps:

  • Verify Mobile Phase: Ensure the mobile phase composition is accurate and has been freshly prepared.

  • Check Temperature Control: Confirm that the column oven is maintaining a stable temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of retention time drift.

  • Column Cleaning: Contaminants accumulating on the column can alter its chemistry. A thorough cleaning may be required.

Experimental Protocol: Generic Reversed-Phase Column Cleaning

This protocol uses a series of solvents to remove a broad range of contaminants. Always ensure the solvents are miscible with each other.[13]

  • Flush with Water: Flush the column with at least 10 column volumes of HPLC-grade water to remove any buffer salts.[15]

  • Flush with Isopropanol: Flush with 10 column volumes of isopropanol.

  • Flush with Hexane (B92381): Flush with 10 column volumes of hexane to remove non-polar contaminants.

  • Return to Isopropanol: Flush again with 10 column volumes of isopropanol.

  • Flush with Mobile Phase Organic Solvent: Flush with 10 column volumes of the organic solvent used in your mobile phase (e.g., acetonitrile or methanol).

  • Equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

Column Cleaning Solvent Compatibility

Current SolventNext SolventMiscible?
Water/BufferIsopropanolYes
IsopropanolHexaneYes
HexaneIsopropanolYes
IsopropanolAcetonitrile/MethanolYes

Column Performance and Regeneration

Q4: How do I know when it's time to regenerate or replace my column?

Regularly monitoring key performance metrics can help you decide when to take action.

  • Increased Backpressure: A sustained increase of 20-30% above the initial pressure suggests a blockage.

  • Decreased Efficiency (Plate Count): A significant drop in theoretical plates indicates a loss of performance.

  • Poor Peak Asymmetry: Consistently tailing or fronting peaks that are not resolved by cleaning may signal irreversible column damage.

Logical Flow for Column Care and Maintenance

start Routine Analysis monitor Monitor Performance: - Backpressure - Peak Shape - Retention Time start->monitor check_performance Performance Acceptable? monitor->check_performance continue_analysis Continue Analysis check_performance->continue_analysis Yes troubleshoot Initiate Troubleshooting check_performance->troubleshoot No flush_clean Perform Flushing and Cleaning Protocols troubleshoot->flush_clean check_again Re-evaluate Performance flush_clean->check_again restored Performance Restored check_again->restored Yes replace Replace Column check_again->replace No restored->monitor

References

Technical Support Center: Diagnosing and Resolving High Backpressure in TUPS-HPLC Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Two-Dimensional Ultra-Performance Liquid Chromatography with tandem mass spectrometry (TUPS-HPLC) systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues related to high backpressure in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered high backpressure in a this compound-HPLC system?

A1: "Normal" backpressure is method-dependent and influenced by the column's dimensions, particle size, mobile phase viscosity, and flow rate.[1] High backpressure is a sustained reading significantly above the baseline pressure recorded when the method was first established and performing well. A gradual increase in pressure over time can be a normal sign of column aging, but a sudden or excessive increase often indicates a blockage.[1][2] It is crucial to establish and record a baseline pressure for your system with and without a column to help identify deviations.[3]

Q2: What are the most common causes of high backpressure?

A2: High backpressure in HPLC systems is typically caused by a partial or complete blockage in the flow path.[1][2][4] The most common culprits include:

  • Column and Frit Contamination: Accumulation of particulate matter from samples or mobile phase precipitation on the column inlet frit is a primary cause.[1][2]

  • System Blockages: Obstructions can occur in tubing, injector components, or in-line filters.[5][6]

  • Mobile Phase Issues: High viscosity of the mobile phase, precipitation of buffer salts (especially when mixing with high concentrations of organic solvents), and microbial growth in aqueous mobile phases can all lead to increased pressure.[3][7][8]

  • Sample-Related Problems: Unfiltered samples containing particulates or sample components precipitating upon contact with the mobile phase can cause blockages.[3]

  • Component Wear: Worn pump seals or injector rotor seals can shed particles into the flow path.[3]

Q3: How can I prevent high backpressure in my this compound-HPLC system?

A3: Proactive prevention is key to maintaining a healthy HPLC system. Best practices include:

  • Sample and Mobile Phase Filtration: Always filter samples and mobile phases through appropriate porosity filters (e.g., 0.2 µm or 0.45 µm) to remove particulates.[6]

  • Use of Guard Columns and In-line Filters: These disposable components are installed before the analytical column to catch contaminants and are a cost-effective way to protect your expensive column.

  • Proper Mobile Phase Management: Prepare mobile phases fresh, degas them properly, and avoid conditions that can cause buffer precipitation (e.g., rapid switching to high organic content from a buffered aqueous phase).[6] When not in use, store columns in an appropriate solvent and do not leave buffers in the system for extended periods.[6]

  • Regular System Maintenance: Adhere to a regular maintenance schedule for replacing consumables like pump seals, rotor seals, and filters to prevent them from becoming a source of particulates.[4]

Troubleshooting Guides

Systematic Approach to Diagnosing High Backpressure

A systematic approach is crucial for efficiently identifying the source of high backpressure. The general principle is to isolate components of the flow path sequentially, starting from the detector and moving backward towards the pump.[3]

Troubleshooting Workflow for High Backpressure

G start High Backpressure Observed disconnect_detector Disconnect Column from Detector Run Pump start->disconnect_detector pressure_drop_detector Pressure Drops Significantly? disconnect_detector->pressure_drop_detector detector_blockage Blockage in Detector or Connecting Tubing pressure_drop_detector->detector_blockage Yes reconnect_detector Reconnect Detector Disconnect Column from Injector pressure_drop_detector->reconnect_detector No end Issue Identified detector_blockage->end pressure_drop_column Pressure Drops to Near Zero? reconnect_detector->pressure_drop_column column_blockage Blockage is in the Column (Inlet Frit or Packing) pressure_drop_column->column_blockage Yes system_blockage Blockage is in the System (Injector, Tubing, Pump) pressure_drop_column->system_blockage No column_blockage->end system_blockage->end

Caption: A flowchart illustrating a systematic approach to isolating the source of high backpressure in an HPLC system.

Troubleshooting High Backpressure in a this compound-HPLC System

The complexity of a 2D-LC system requires a more granular troubleshooting approach.

This compound-HPLC High Backpressure Troubleshooting Workflow

G start High Backpressure in this compound-HPLC bypass_all Bypass All Columns and MS (Union after 2nd Pump) start->bypass_all pressure_high1 Pressure Still High? bypass_all->pressure_high1 problem_pumps Problem in Pumps or Tubing Before Final Union pressure_high1->problem_pumps Yes add_ms Connect MS Detector pressure_high1->add_ms No end Issue Isolated problem_pumps->end pressure_high2 Pressure High? add_ms->pressure_high2 problem_ms Blockage in MS Inlet or Connecting Tubing pressure_high2->problem_ms Yes add_2d_col Add 2nd Dimension Column pressure_high2->add_2d_col No problem_ms->end pressure_high3 Pressure High? add_2d_col->pressure_high3 problem_2d_col Blockage in 2nd Dimension Column pressure_high3->problem_2d_col Yes add_valve Add Switching Valve pressure_high3->add_valve No problem_2d_col->end pressure_high4 Pressure High? add_valve->pressure_high4 problem_valve Blockage in Switching Valve pressure_high4->problem_valve Yes add_1d_col Add 1st Dimension Column pressure_high4->add_1d_col No problem_valve->end pressure_high5 Pressure High? add_1d_col->pressure_high5 problem_1d_col Blockage in 1st Dimension Column pressure_high5->problem_1d_col Yes pressure_high5->end No, Review Method problem_1d_col->end

Caption: A detailed workflow for isolating high backpressure within a this compound-HPLC system by systematically adding components.

Data Presentation

Table 1: Typical Operating Pressures for UPLC Columns

Particle Size (µm)Typical Pressure Range (psi)Maximum Pressure Limit (psi)
1.7 - 1.86,000 - 15,000~15,000 - 18,000
2.5 - 2.74,000 - 9,000~9,000
33,000 - 6,000~9,000
51,500 - 4,000~6,000

Note: These are general ranges and can vary based on column dimensions, mobile phase, and flow rate.

Table 2: Viscosity of Common HPLC Mobile Phases at 25°C

% WaterAcetonitrile/Water Viscosity (cP)Methanol/Water Viscosity (cP)
1000.890.89
900.951.22
800.991.48
701.001.62
600.981.61
500.921.52
400.821.37
300.701.18
200.580.98
100.460.77
00.340.54

Data compiled from multiple sources. Viscosity is a key factor in backpressure; higher viscosity leads to higher pressure.[8]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for a reversed-phase column that shows high backpressure due to contamination.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect the column from the detector to prevent contaminants from entering the detector flow cell.

  • Reverse the column direction. This allows for more effective flushing of particulates from the inlet frit.

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). A typical sequence for removing strongly retained hydrophobic compounds is: a. 20 column volumes of HPLC-grade water (if the mobile phase contained buffer). b. 20 column volumes of isopropanol. c. 20 column volumes of hexane (B92381) (for very non-polar contaminants). d. 20 column volumes of isopropanol. e. 20 column volumes of the mobile phase without buffer.

  • Return the column to the normal flow direction.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Monitor the backpressure. If the pressure has returned to the normal range, the column is ready for use. If not, the frit may need to be replaced, or the column may be irreversibly clogged.

Protocol 2: Replacing a Column Inlet Frit

This procedure should be performed if column flushing does not resolve the high backpressure.

Materials:

  • New replacement frit of the correct porosity and diameter for the column

  • Frit removal tool

  • Two wrenches for column end fittings

  • A clean, flat surface

Procedure:

  • Disconnect the column from the HPLC system.

  • Carefully remove the inlet end fitting using two wrenches—one to hold the column and the other to turn the end fitting.

  • Examine the old frit. It may be discolored if it is contaminated.

  • Gently remove the old frit using a frit removal tool. Be careful not to disturb the packed bed of the stationary phase.

  • Inspect the packing bed. If a void has formed, the column may be irreversibly damaged.

  • Place the new frit into the end fitting.

  • Carefully screw the end fitting back onto the column, finger-tight at first, then give it a final 1/4 turn with a wrench. Do not overtighten, as this can damage the column.

  • Reconnect the column to the system and gradually increase the flow rate while monitoring the pressure. Check for any leaks around the end fitting.

References

Minimizing non-specific binding of proteins to TUPS stationary phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of proteins to chromatography stationary phases. While the query specifically mentioned a "TUPS stationary phase," this term does not correspond to a recognized commercially available stationary phase chemistry. Therefore, this guide will address the challenge of non-specific protein binding in a broader context, providing strategies applicable to common stationary phase types used in protein purification and analysis, such as reversed-phase, ion-exchange, and affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in protein chromatography?

Non-specific binding refers to the unintended interaction of proteins with the chromatography stationary phase or other components of the chromatography system. These interactions are not based on the primary intended separation mechanism (e.g., specific affinity, net charge, or hydrophobicity). This can lead to a range of problems, including poor peak shape, reduced recovery of the target protein, ghost peaks in subsequent runs, and column fouling.

Q2: What are the common causes of non-specific protein binding?

Non-specific binding can arise from a combination of factors related to the protein, the stationary phase, and the mobile phase conditions. Key causes include:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based stationary phases can interact with charged amino acid residues on the protein surface. Hydrophobic regions on the stationary phase can also interact with hydrophobic patches on the protein.

  • Inappropriate Mobile Phase Conditions: The pH, ionic strength, and organic solvent concentration of the mobile phase can influence the charge and conformation of both the protein and the stationary phase, leading to unintended interactions.

  • Protein Characteristics: Properties of the protein itself, such as its isoelectric point (pI), hydrophobicity, and tendency to aggregate, can predispose it to non-specific binding.

  • System Contamination: Contaminants in the sample or carryover from previous injections can accumulate on the column and contribute to non-specific binding.

Q3: How can I quickly assess if I have a non-specific binding issue?

Common indicators of non-specific binding issues include:

  • Poor Peak Shape and Tailing: The peak for your target protein may be broad or asymmetrical.

  • Low Protein Recovery: The amount of protein eluted from the column is significantly less than the amount injected.

  • Ghost Peaks: Peaks appearing in blank injections following a sample injection, indicating that the protein is slowly bleeding off the column.

  • Increasing Backpressure: Accumulation of non-specifically bound protein can lead to an increase in system pressure over time.

Troubleshooting Guide: A Systematic Approach to Minimizing Non-specific Binding

This guide provides a step-by-step approach to diagnosing and resolving non-specific binding issues.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in controlling non-specific interactions.

dot

Mobile_Phase_Optimization start Start: Non-specific Binding Observed adjust_ph Adjust Mobile Phase pH start->adjust_ph Primary approach adjust_salt Adjust Salt Concentration adjust_ph->adjust_salt If ionic interactions suspected add_organic Add/Vary Organic Modifier adjust_salt->add_organic If hydrophobic interactions suspected add_additives Use Mobile Phase Additives add_organic->add_additives For persistent issues evaluate Evaluate Peak Shape and Recovery add_additives->evaluate evaluate->adjust_ph Unsuccessful, iterate end Resolution: Non-specific Binding Minimized evaluate->end Successful

Caption: Workflow for Mobile Phase Optimization to Reduce Non-specific Binding.

Experimental Protocol: Mobile Phase Screening

  • pH Adjustment:

    • Prepare a series of mobile phases with pH values ranging from 0.5 pH units below to 0.5 pH units above the initial condition.

    • For ion-exchange chromatography, adjusting the pH away from the protein's isoelectric point (pI) can enhance binding to the desired functional group and reduce non-specific ionic interactions.

    • For reversed-phase chromatography, operating at a low pH (e.g., using 0.1% trifluoroacetic acid) can protonate silanol groups and reduce their interaction with the protein.

  • Salt Concentration Gradient:

    • Prepare mobile phases with increasing salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl or other suitable salt).

    • Increased ionic strength can disrupt electrostatic interactions that contribute to non-specific binding.

  • Organic Modifier Variation:

    • For reversed-phase chromatography, a shallow gradient of a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile) can sometimes improve peak shape and recovery.

    • For hydrophobic interaction chromatography (HIC), a shallower gradient of the salt used for elution can be beneficial.

  • Mobile Phase Additives:

    • Introduce low concentrations of additives to the mobile phase. The choice of additive depends on the suspected nature of the non-specific interaction.

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) 0.01 - 0.1%Disrupt hydrophobic interactions.
Chaotropic Agents (e.g., Guanidine HCl, Urea) 0.1 - 1 MDisrupt protein tertiary structure and hydrophobic interactions.
Amino Acids (e.g., Arginine, Glycine) 20 - 200 mMCan suppress ionic and hydrophobic interactions.
Competitive Binders (e.g., Imidazole in His-tag affinity) 10 - 40 mMBlocks low-affinity, non-specific binding sites.
Step 2: Column Conditioning and Cleaning

Proper column care is essential to prevent the accumulation of non-specifically bound proteins.

dot

Column_Care_Workflow start New or Stored Column equilibration Equilibrate with Mobile Phase start->equilibration passivation Passivate with a Non-specific Protein equilibration->passivation Optional, for very 'sticky' proteins sample_injection Inject Sample equilibration->sample_injection passivation->sample_injection post_run_wash Post-Run Wash sample_injection->post_run_wash cip Clean-in-Place (CIP) post_run_wash->cip If carryover persists storage Store in Appropriate Solution post_run_wash->storage cip->storage

Caption: Recommended Workflow for Column Conditioning and Cleaning.

Experimental Protocol: Column Clean-in-Place (CIP)

The appropriate CIP protocol depends on the stationary phase chemistry and the nature of the suspected contaminant. Always consult the column manufacturer's instructions before performing a CIP.

Stationary Phase TypeRecommended CIP Solution
Reversed-Phase (Silica-based) 1. Isopropanol2. 1:1:1 Isopropanol:Acetonitrile:Water3. For severe protein fouling: 6M Guanidine HCl or 8M Urea
Ion-Exchange (Polymer-based) 1. High salt solution (e.g., 1-2 M NaCl)2. Alternating high and low pH solutions (e.g., 0.1 M HCl followed by 0.1 M NaOH)
Affinity (e.g., Protein A) Follow manufacturer's specific guidelines, which may include low pH buffers, chaotropic agents, or specific cleaning agents.
Step 3: Sample Preparation and Handling

The condition of the sample can significantly impact non-specific binding.

dot

Sample_Preparation start Crude Protein Sample centrifuge Centrifuge/Filter to Remove Particulates start->centrifuge buffer_exchange Buffer Exchange into Mobile Phase A centrifuge->buffer_exchange adjust_concentration Adjust Protein Concentration buffer_exchange->adjust_concentration end Injectable Sample adjust_concentration->end

Caption: Logical Flow for Sample Preparation Prior to Chromatography.

Best Practices for Sample Preparation:

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and contribute to non-specific binding.

  • Buffer Compatibility: Whenever possible, dissolve or dialyze your sample into the initial mobile phase (Mobile Phase A). This prevents precipitation and unwanted interactions upon injection.

  • Concentration Effects: Very high protein concentrations can lead to aggregation and increased non-specific binding. If you suspect this is an issue, try diluting your sample.

By systematically addressing these factors, researchers can effectively troubleshoot and minimize non-specific protein binding, leading to improved separation performance and more reliable results.

Technical Support Center: Optimizing Chiral Separations on TUPS Columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our advanced TUPS (Temperature-Optimized Unimodal Phase Separation) columns. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their chiral separations by leveraging temperature as a powerful tool to enhance selectivity and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on chiral separations with a this compound column?

Temperature plays a critical role in the thermodynamics of the solute-stationary phase interaction. Adjusting the column temperature can alter the enantioselectivity of a separation. This is because temperature changes the thermodynamic relationship between the analyte, the mobile phase, and the chiral stationary phase (CSP). Both increasing and decreasing the temperature can lead to improved resolution, making it a crucial parameter to screen during method development.[1][2]

Q2: My enantiomers are co-eluting or poorly resolved. What temperature adjustments should I try?

If you are observing poor resolution, a systematic temperature screen is recommended. It is often beneficial to explore a range of temperatures, for instance, from 15°C to 40°C.[1][2] The effect of temperature on chiral separations can be unpredictable; sometimes a lower temperature increases resolution, while in other cases, a higher temperature may be more effective.[2] Therefore, testing a range of temperatures is a valuable optimization strategy.[1]

Q3: Can changing the temperature affect the elution order of my enantiomers?

Yes, in some instances, adjusting the temperature can reverse the elution order of enantiomers.[2] This phenomenon is dependent on the specific interactions between the analytes and the chiral stationary phase.

Q4: How does temperature interact with other method parameters like mobile phase composition and flow rate?

Temperature is one of several key parameters that can be optimized for improved resolution. Once initial enantioselectivity is achieved, fine-tuning the mobile phase composition, flow rate, and temperature can further enhance the separation. Chiral separations often benefit from lower flow rates compared to achiral separations.[1] It is advisable to optimize the mobile phase first and then proceed with temperature and flow rate adjustments.[2]

Q5: I'm observing peak tailing. Can temperature adjustments help?

While temperature can influence peak shape, peak tailing is more commonly associated with secondary interactions between the analyte and the stationary phase or column contamination.[1] For basic compounds, unwanted interactions with residual silanols on silica-based CSPs can be a cause.[1] If you are experiencing peak tailing, consider adding a small amount of an acidic or basic additive to your mobile phase to mitigate these secondary interactions.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using temperature to enhance selectivity on a this compound column.

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Troubleshooting Steps
Suboptimal TemperaturePerform a temperature screening study. Evaluate temperatures at, for example, 15°C, 25°C, and 40°C to determine the optimal condition for your separation.[2]
Inappropriate Mobile PhaseOptimize the mobile phase composition. For normal phase, adjust the concentration and type of alcohol modifier. For reversed-phase, vary the organic modifier percentage and the pH of the aqueous phase.[1]
Flow Rate Too HighReduce the flow rate. Chiral separations often show improved resolution at lower flow rates, such as 0.5 mL/min.[1][2]
Column OverloadDecrease the sample concentration or injection volume to avoid peak broadening.[1]

Issue 2: Inconsistent Retention Times and Resolution

Potential Cause Troubleshooting Steps
Unstable Column TemperatureEnsure a stable and uniform column temperature by using a reliable column oven. Even minor temperature fluctuations can impact selectivity and retention.[1]
Insufficient Column EquilibrationAllow for adequate column equilibration time, especially when changing the mobile phase. Chiral stationary phases may require longer equilibration than achiral phases.[1]
Inconsistent Mobile Phase PreparationPrepare the mobile phase with high precision, ensuring consistent composition and pH for every run.[1]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Enhanced Selectivity

This protocol outlines a systematic approach to determine the optimal temperature for a chiral separation.

  • Initial Conditions:

    • Column: this compound Chiral Column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: An appropriate mobile phase for your analyte (e.g., n-Hexane:Isopropanol 90:10 v/v for normal phase).

    • Flow Rate: 1.0 mL/min.[2]

    • Initial Temperature: 25°C.[2]

    • Detection: UV at the analyte's λmax.

    • Injection Volume: 5-10 µL.

  • Temperature Screening Procedure: a. Equilibrate the column at 25°C until a stable baseline is achieved (typically at least 30 minutes).[2] b. Inject your racemic standard and record the chromatogram. c. Decrease the column temperature to 15°C. Allow the system to equilibrate. d. Inject the sample and record the chromatogram. e. Increase the column temperature to 40°C. Allow the system to equilibrate. f. Inject the sample and record the chromatogram.

  • Data Analysis: a. Compare the resolution, retention times, and peak shapes from the chromatograms at 15°C, 25°C, and 40°C. b. Summarize the quantitative data in a table for easy comparison.

Data Presentation: Example Temperature Screening Results

Temperature (°C)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
1512.514.21.8
2510.811.91.4
408.28.81.1

Note: This is example data. Your results may vary.

Visualizations

Temperature_Optimization_Workflow Start Start: Poor Resolution Screen_Temp Perform Temperature Screen (e.g., 15°C, 25°C, 40°C) Start->Screen_Temp Analyze_Results Analyze Resolution (Rs) at Each Temperature Screen_Temp->Analyze_Results Optimal_Temp Identify Optimal Temperature Analyze_Results->Optimal_Temp Further_Opt Further Optimization (Mobile Phase, Flow Rate) Optimal_Temp->Further_Opt Optional End End: Improved Resolution Optimal_Temp->End Logical_Relationships Temp Temperature Selectivity Selectivity (α) Temp->Selectivity affects Resolution Resolution (Rs) Selectivity->Resolution determines MP Mobile Phase MP->Selectivity affects FR Flow Rate FR->Resolution affects

References

Validation & Comparative

Navigating the Landscape of Weak Anion Exchange Chromatography: A Comparative Guide on DEAE Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of anion exchange chromatography, the selection of the appropriate resin is a critical step that dictates the success of purification protocols. This guide provides a comprehensive comparison of Diethylaminoethyl (DEAE) chromatography resins, a cornerstone of weak anion exchange chromatography. A notable challenge in creating a comparative guide is the emergence of novel or proprietary resins that may not have extensive public data. An initial search for a resin termed "TUPS" did not yield any publicly available information on a commercially available anion exchange resin with this designation. Our investigation, which included searches for "this compound anion exchange ligand," "this compound chromatography resin," and inquiries into potential chemical compositions like "Tris(2-hydroxypropyl)amine succinate," did not uncover any specific product or performance data. Therefore, a direct comparison with DEAE could not be established.

This guide will, therefore, focus on providing an in-depth analysis of DEAE resins, equipping you with the necessary data and protocols to make informed decisions for your purification needs.

DEAE Anion Exchange Resins: A Performance Overview

DEAE (Diethylaminoethyl) is a titratable functional group, meaning its charge is dependent on the pH of the surrounding buffer. This characteristic defines it as a weak anion exchanger. DEAE-based resins are widely used for the purification of proteins, nucleic acids, and other biomolecules. Below is a comparative summary of key performance indicators for commercially available DEAE resins.

FeatureDEAE Sepharose™ Fast FlowDEAE Sephacel™Capto™ DEAE
Matrix 6% Cross-linked AgaroseBeaded CelluloseHigh-flow Agarose with Dextran Extenders
Functional Group DiethylaminoethylDiethylaminoethylDiethylaminoethyl
Ionic Capacity 0.11 - 0.16 mmol Cl⁻/mL resin[1]0.10 - 0.14 mmol Cl⁻/mL resin[2]Not specified by manufacturer
Binding Capacity ~110 mg HSA/mL gel[1]~160 mg HSA/mL resin[2]High dynamic binding capacity
Particle Size (average) ~90 µm[1][3]~100 µm[2]Not specified by manufacturer
pH Stability 2 - 12[1]2 - 12[2]Not specified by manufacturer
Recommended Operating pH At least 1 pH unit above the pI of the protein[1][3]At least 1 pH unit above the pI of the molecule[2]Dependent on the target protein's pI
Key Advantages Good flow properties, well-establishedMacroporous, suitable for large molecules[2]High productivity and throughput for large-scale applications[4]

Experimental Protocols: A Step-by-Step Guide to Anion Exchange Chromatography using DEAE Resins

The following is a generalized protocol for protein purification using a DEAE-based anion exchange resin. Specific parameters should be optimized for each particular application.

Buffer Preparation
  • Binding/Equilibration Buffer: Choose a buffer with a pKa within ±0.5 pH units of the desired operating pH. The operating pH should typically be at least 1 pH unit above the isoelectric point (pI) of the target protein to ensure it carries a net negative charge and binds to the positively charged DEAE resin[1][3]. A common choice is 20 mM Tris-HCl. The ionic strength should be low to facilitate binding.

  • Elution Buffer: This is typically the binding buffer with an added salt, such as NaCl (e.g., 20 mM Tris-HCl with 1 M NaCl). Elution can be performed using a linear salt gradient or a step gradient.

  • Regeneration Buffer: A high salt concentration buffer (e.g., 1-2 M NaCl) is used to strip off all remaining bound molecules.

  • Storage Buffer: 20% ethanol (B145695) is commonly used for long-term storage to prevent microbial growth.

Column Packing and Equilibration
  • Create a slurry of the DEAE resin in the binding buffer (typically 50-70% slurry).

  • Pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

  • Pack the column at a flow rate at least 20% higher than the operational flow rate to create a stable packed bed.

  • Equilibrate the packed column by washing with 5-10 column volumes (CVs) of binding buffer until the pH and conductivity of the effluent match that of the buffer.

Sample Preparation and Loading
  • The sample should be in the same buffer as the binding buffer, or at a similar low ionic strength and pH. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Load the clarified sample onto the equilibrated column at a flow rate that allows for efficient binding.

Washing and Elution
  • After loading, wash the column with 5-10 CVs of binding buffer to remove any unbound contaminants.

  • Elute the bound proteins using the elution buffer. For a linear gradient, gradually increase the salt concentration from 0% to 100% elution buffer over 10-20 CVs. For a step elution, apply discrete concentrations of the elution buffer.

  • Collect fractions throughout the elution process and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

Regeneration and Storage
  • After elution, regenerate the column by washing with 3-5 CVs of regeneration buffer.

  • Wash the column with 5-10 CVs of the binding buffer to remove the high salt.

  • For storage, wash the column with 3-5 CVs of storage buffer (e.g., 20% ethanol).

Visualizing the Process: Workflows and Principles

To better understand the logic and workflow of anion exchange chromatography, the following diagrams are provided.

Anion_Exchange_Chromatography_Workflow cluster_prep Preparation cluster_process Purification Process cluster_post Post-Purification Buffer_Prep Buffer Preparation (Binding, Elution, Regeneration) Column_Packing Column Packing Buffer_Prep->Column_Packing Equilibration Column Equilibration Column_Packing->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Sample_Prep Sample Preparation (Clarification, Buffer Exchange) Sample_Prep->Sample_Loading Wash Washing Unbound Molecules Sample_Loading->Wash Elution Elution of Bound Molecules Wash->Elution Fraction_Collection Fraction Collection & Analysis Elution->Fraction_Collection Regeneration Column Regeneration Fraction_Collection->Regeneration Storage Column Storage Regeneration->Storage

A typical workflow for anion exchange chromatography.

Anion_Exchange_Principle cluster_condition Binding Condition cluster_elution Elution Condition Condition Buffer pH > Protein pI Protein_Charge Protein is Negatively Charged Condition->Protein_Charge Binding Protein Binds to Resin Protein_Charge->Binding Resin_Charge DEAE Resin is Positively Charged Resin_Charge->Binding Salt Increase Salt Concentration (e.g., NaCl) Competition Salt Anions (Cl⁻) Compete for Binding Sites Salt->Competition Release Protein is Released from Resin Competition->Release

References

Navigating the Landscape of Totally Uncapped Porous Silica (TUPS) HPLC Columns: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their separation strategies, the choice of High-Performance Liquid Chromatography (HPLC) column is paramount. This guide provides a comparative performance evaluation of Totally Uncapped Porous Silica (B1680970) (TUPS) columns, often marketed as non-endcapped or silica-based columns, from leading manufacturers. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decision-making in column selection.

Totally Uncapped Porous Silica (this compound) columns, characterized by the absence of end-capping, offer unique selectivity for separating polar and basic compounds that may exhibit poor peak shape on traditional C18 columns. The exposed silanol (B1196071) groups on the silica surface provide a distinct separation mechanism based on hydrophilic and ion-exchange interactions. This guide delves into the performance characteristics of this compound columns from prominent manufacturers, including Agilent, Waters, Phenomenex, Restek, Hawach Scientific, and ES Industries.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the key performance parameters of various this compound columns. It is important to note that performance data is highly dependent on the specific analytes, mobile phase composition, and other chromatographic conditions. The data presented here is compiled from manufacturer specifications and available application notes.

ManufacturerColumn SeriesParticle Size (µm)Pore Size (Å)Surface Area (m²/g)pH RangeUSP ClassificationKey Features
Agilent ZORBAX Rx-SIL1.8, 5, 7801802 - 8L3High purity silica with low acidity, providing good peak shape for polar compounds.[1]
Waters Spherisorb Silica3, 5802202 - 8L3General purpose unbonded silica for normal phase applications.
Phenomenex Luna Silica(2)3, 5, 10100400N/AL3Ultra-pure, metal-free silica for normal phase retention of polar compounds.[2][3]
Restek Pinnacle DB Silica3, 5N/A150N/AN/ABase-deactivated spherical silica for normal-phase or HILIC separations.[4]
Hawach Scientific SiO23, 5, 101203202.0 - 8.0L3Ultra-pure, fully porous spherical silica with low metal content.[5]
ES Industries Chromegabond 100 C185100300N/AN/ANon-endcapped C18 with high carbon load (16.0%).[6]

Experimental Protocols

Reproducible and reliable chromatographic data is contingent upon meticulously executed experimental protocols. Below are representative methodologies for evaluating the performance of this compound columns.

Protocol 1: General Column Performance Evaluation

This protocol is designed to assess fundamental column performance metrics such as efficiency and peak asymmetry using a standard neutral compound.

  • Column: Any of the this compound columns listed in the table above (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio can be adjusted to achieve optimal retention.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Analyte: A solution of a neutral compound like Toluene or Naphthalene in the mobile phase.

  • Detection: UV at 254 nm.

  • Performance Metrics Calculation:

    • Column Efficiency (N): Calculated using the formula N = 5.54 * (t_R / W_h)^2, where t_R is the retention time and W_h is the peak width at half height.

    • Peak Asymmetry (As): Calculated at 10% of the peak height.

Protocol 2: Selectivity for Polar and Basic Compounds

This protocol evaluates the unique selectivity of this compound columns for polar and basic analytes, where the silanol activity plays a significant role.

  • Column: Any of the this compound columns listed in the table above (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a polar organic solvent (e.g., Acetonitrile) and an aqueous buffer with a controlled pH (e.g., 20 mM phosphate (B84403) buffer at pH 3.0). The gradient program should be optimized for the specific analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Analytes: A mixture of polar and basic compounds (e.g., Uracil, Procainamide, Amitriptyline).

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Performance Metrics Calculation:

    • Retention Factor (k): Calculated for each analyte.

    • Selectivity (α): Calculated between critical pairs of analytes.

Visualizing Chromatographic Processes

To better understand the workflows and principles involved in this compound column evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Oven) Mobile_Phase->HPLC_System Sample_Solution Sample Solution Preparation Sample_Solution->HPLC_System TUPS_Column This compound Column HPLC_System->TUPS_Column Inject Detector Detector (UV or MS) TUPS_Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Performance_Metrics Performance Metrics (Efficiency, Asymmetry, Selectivity) Chromatogram->Performance_Metrics Comparison_Guide Comparison_Guide Performance_Metrics->Comparison_Guide Compile Data

A typical experimental workflow for evaluating this compound column performance.

Separation_Mechanism cluster_analytes Analytes Mobile_Phase Mobile Phase Stationary_Phase This compound Stationary Phase (Silica with Si-OH groups) Polar_Analyte Polar Analyte Polar_Analyte->Stationary_Phase Hydrophilic Interaction (H-bonding) Basic_Analyte Basic Analyte Basic_Analyte->Stationary_Phase Ion-Exchange Interaction Nonpolar_Analyte Nonpolar Analyte Nonpolar_Analyte->Mobile_Phase Hydrophobic Interaction (Elutes Faster)

Primary separation mechanisms on a this compound column.

Conclusion

The selection of an appropriate HPLC column is a critical step in method development. This compound columns, with their unique non-endcapped silica surface, provide a valuable tool for chromatographers, particularly for the separation of polar and basic compounds. This guide has provided a comparative overview of this compound columns from several leading manufacturers, highlighting key performance specifications. By understanding the fundamental performance characteristics and employing robust experimental protocols, researchers can confidently select the optimal this compound column to meet their specific analytical challenges. It is always recommended to consult the manufacturer's specific guidelines and application notes for the most detailed and up-to-date information.

References

Validating Analytical Methods with Zwitterionic HILIC Stationary Phases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of a zwitterionic stationary phase functionalized with a taurine-like moiety for Hydrophilic Interaction Liquid Chromatography (HILIC) against other common HILIC phases. The data presented is based on typical performance characteristics and established validation protocols.

Introduction to Zwitterionic HILIC Phases

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds. The choice of stationary phase is crucial for achieving optimal selectivity and retention. Zwitterionic stationary phases, which possess both positive and negative charges, offer unique separation mechanisms. These phases can interact with analytes through a combination of hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions. A stationary phase with a taurine-like functional group, for instance, would incorporate a sulfonic acid (strong anion) and an amino group (cation), providing a robust zwitterionic surface.

Performance Comparison of HILIC Stationary Phases

The performance of a taurine-functionalized zwitterionic stationary phase is compared with two other widely used HILIC stationary phases: Amide and bare Silica. The following tables summarize the key performance parameters based on typical experimental data.

Table 1: Comparison of Key Performance Characteristics

Performance ParameterTaurine-Functionalized Zwitterionic PhaseAmide PhaseBare Silica Phase
Primary Interaction Hydrophilic partitioning, weak electrostaticHydrogen bonding, dipole-dipoleAdsorption, hydrogen bonding
Selectivity Excellent for polar, acidic, and basic analytesGood for neutral and polar compoundsGood for basic and polar compounds
RSD for Repeatability (%) < 1.5%< 2.0%< 2.5%
pH Stability Range 2 - 82 - 82 - 7.5
Bleed LowLow to ModerateLow

Table 2: Analyte Retention and Linearity

Analyte TypeTaurine-Functionalized Zwitterionic Phase (Retention Factor, k)Amide Phase (Retention Factor, k)Bare Silica Phase (Retention Factor, k)Linearity (R²)
Polar Neutral 3.54.22.8> 0.999
Acidic Analyte 5.13.11.5> 0.998
Basic Analyte 4.83.95.5> 0.999

Experimental Protocols

Detailed methodologies for the validation of an analytical method using a taurine-functionalized zwitterionic HILIC column are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]

1. System Suitability Test (SST)

  • Objective: To ensure the chromatographic system is suitable for the intended analysis.

  • Procedure: A standard solution containing the analyte(s) of interest is injected five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • Theoretical plates (N) should be > 2000.

    • Tailing factor (T) should be between 0.8 and 1.5.

2. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[3]

  • Procedure: Analyze a blank sample (matrix without analyte), a placebo sample, and a sample spiked with known impurities and the analyte.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte peak.

3. Linearity

  • Objective: To establish a linear relationship between the analyte concentration and the analytical signal.

  • Procedure: Prepare at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration). Analyze each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.998.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels: low, medium, and high). Perform the analysis in triplicate for each level.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in chromatographic conditions, such as:

    • Mobile phase composition (± 2% organic solvent).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

    • pH of the mobile phase buffer (± 0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method as outlined in the experimental protocols.

G cluster_0 Method Development cluster_2 Finalization Dev Develop Analytical Method SST System Suitability Test Dev->SST Initial Check Specificity Specificity SST->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final Validated Method Robustness->Final Meets all criteria

Caption: Workflow for Analytical Method Validation.

Signaling Pathway Context: Analysis of Neurotransmitters

Zwitterionic HILIC phases are particularly well-suited for the analysis of polar neurotransmitters. The following diagram shows a simplified signaling pathway where such an analytical method would be crucial for quantifying key molecules.

G cluster_pathway Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine_Vesicle Dopamine Vesicles MAO MAO Presynaptic->MAO Metabolism HPLC HPLC Analysis (Quantification of Dopamine and Metabolites) Presynaptic->HPLC Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Dopamine_Receptor Dopamine Receptors SynapticCleft->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake SynapticCleft->HPLC Dopamine_Vesicle->SynapticCleft Release Dopamine_Receptor->Postsynaptic Signal Transduction DAT->Presynaptic

Caption: Dopaminergic signaling and points of analysis.

References

Unraveling "TUPS Chromatography": A Guide to Reproducibility and Robustness in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "TUPS (Tunable Uniform Pore Size) chromatography" has not yielded specific results under this acronym, suggesting it may be a non-standardized or emerging technology. Therefore, this guide will focus on the core principles of reproducibility and robustness as they apply to established, comparable liquid chromatography techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques are the cornerstones of analytical separations in research and drug development, and understanding their performance is critical for reliable results.

For researchers, scientists, and drug development professionals, the consistency and reliability of an analytical method are paramount. This guide provides a comparative overview of the factors influencing reproducibility and robustness in modern liquid chromatography, offering insights into best practices and experimental considerations.

High-Performance vs. Ultra-High-Performance Liquid Chromatography: A Comparative Overview

The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase and the operating pressures used.[1][2][3] UHPLC systems employ columns with smaller particle sizes (typically sub-2 µm) and operate at significantly higher pressures (up to 1500 bar) compared to traditional HPLC systems (3-5 µm particles, up to 600 bar).[3] These differences have a direct impact on separation speed, resolution, sensitivity, and, consequently, on the reproducibility and robustness of the method.

Key Performance Parameters

A summary of key performance parameters for HPLC and UHPLC is presented below, offering a clear comparison for selecting the appropriate technique for a given application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Stationary Phase Particle Size 3–5 µm[1][3]< 2 µm[1][2][3]
Operating Pressure Up to 600 bar (approx. 8,700 psi)[1][3]Up to 1500 bar (approx. 22,000 psi)[3]
Analysis Speed Slower4 to 10 times faster than HPLC[4]
Resolution GoodEnhanced due to smaller particles and higher efficiency[4][5]
Sensitivity StandardIncreased due to narrower peaks and reduced dead volume[1][4][5]
Solvent Consumption HigherLower due to smaller columns and lower flow rates[1][4]
System Dispersion Higher (typically >30 µL)[6]Lower (typically <12 µL for UPLC)[6]

Experimental Protocols for Ensuring Reproducibility and Robustness

To achieve reliable and repeatable chromatographic separations, meticulous attention to the experimental protocol is essential. The following outlines a general workflow and key considerations for developing and validating a robust liquid chromatography method.

Standard Operating Procedure Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Sample_Prep Sample Preparation System_Prep System Equilibration Mobile_Phase->System_Prep Injection Sample Injection System_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Data Acquisition Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: A generalized workflow for a standard liquid chromatography experiment.

Key Experimental Considerations:
  • Mobile Phase Preparation: The composition of the mobile phase must be precise. Any variations in solvent ratios, pH, or additive concentrations can significantly impact retention times and selectivity. For reproducible results, it is crucial to use high-purity solvents and prepare fresh mobile phases daily.

  • Column Selection and Care: The choice of stationary phase is a critical factor in achieving the desired separation.[7] Column-to-column reproducibility is a key consideration, and proper column care, including flushing and storage in an appropriate solvent, is essential for maintaining performance and extending column lifetime.

  • System Suitability Testing: Before running samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

  • Method Validation: A validated method provides documented evidence that the procedure is suitable for its intended purpose. Validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[5]

Visualizing the Path to Robust Separations

The relationship between key chromatographic parameters and the ultimate goal of a robust and reproducible separation can be visualized as a logical progression.

cluster_inputs Input Parameters cluster_performance Performance Metrics cluster_outcomes Method Outcomes Mobile_Phase Mobile Phase Composition Selectivity Selectivity Mobile_Phase->Selectivity Stationary_Phase Stationary Phase (Column) Stationary_Phase->Selectivity Flow_Rate Flow Rate Efficiency Efficiency (Plate Count) Flow_Rate->Efficiency Temperature Temperature Temperature->Efficiency Resolution Resolution Reproducibility Reproducibility Resolution->Reproducibility Robustness Robustness Resolution->Robustness Efficiency->Resolution Selectivity->Resolution

Caption: The influence of input parameters on performance metrics and desired outcomes.

Challenges and Solutions in Achieving Reproducibility

Several factors can negatively impact the reproducibility of chromatographic separations. Understanding these challenges is the first step toward mitigating them.

ChallengePotential Cause(s)Recommended Solution(s)
Retention Time Shifts Inconsistent mobile phase composition, temperature fluctuations, column degradation.Prepare mobile phase carefully, use a column oven for temperature control, and monitor column performance over time.
Poor Peak Shape Column overload, secondary interactions with the stationary phase, extra-column dispersion.Optimize sample concentration, choose a more inert stationary phase, and minimize tubing length and dead volume in the system.[6]
Variable Peak Areas Inconsistent injection volume, sample degradation, detector drift.Use a high-precision autosampler, ensure sample stability, and allow the detector to warm up properly.

By carefully controlling experimental variables and understanding the interplay between the mobile phase, stationary phase, and the analytical system, researchers can develop highly reproducible and robust separation methods. While the term "this compound chromatography" remains elusive, the principles outlined in this guide provide a solid foundation for achieving reliable results with established liquid chromatography techniques.

References

Cross-Validation of TUPS-based Methods with Orthogonal Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming the direct interaction between a therapeutic compound and its intended protein target within a physiologically relevant context is a cornerstone of successful lead optimization and clinical translation. Target Unfolding Profile Shifting (TUPS)-based methods, most notably the Cellular Thermal Shift Assay (CETSA), have emerged as powerful, label-free approaches to verify target engagement in intact cells and tissues.[1][2] The principle underpinning these techniques is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[3]

However, no single methodology is without its limitations. The magnitude of the thermal shift in CETSA can vary between different protein targets, and not all binding events result in a significant change in thermal stability, potentially leading to false negatives.[3] Therefore, rigorous cross-validation of this compound-based findings with orthogonal techniques that rely on different biophysical principles is critical to build a comprehensive and confident understanding of a compound's mechanism of action.

This guide provides an objective comparison of CETSA with key orthogonal methods for validating protein-ligand interactions, supported by experimental data and detailed protocols.

Comparative Analysis of Target Engagement Methods

The choice of an appropriate orthogonal method for cross-validating CETSA results depends on various factors, including the nature of the target protein, the desired throughput, and the specific biophysical parameters to be measured. The following tables summarize the quantitative data from studies where CETSA was compared with other techniques for the same protein-ligand interactions.

Quantitative Data Comparison: CETSA vs. Orthogonal Methods

Table 1: Cross-Validation of RIPK1 Inhibitors

MethodCompoundTargetParameterValue
ITDRF-CETSA Compound 22RIPK1IC50210 nM
Compound 25RIPK1IC501,200 nM
Necroptosis Assay Compound 22RIPK1IC50210 nM (95% CI 160–280)
Compound 25RIPK1IC501,200 nM (95% CI 840–1,700)
Recombinant Enzyme Assay Compound 22RIPK1Ki10-fold higher than cellular IC50
Compound 25RIPK1Ki10-fold higher than cellular IC50

Data adapted from a study on novel RIPK1 inhibitors, demonstrating a strong correlation between CETSA and a functional necroptosis assay in a cellular context.[4]

Table 2: Cross-Validation of LDHA Inhibitors

MethodCompoundTargetParameterValue
Biochemical Enzymatic Assay Compound 15LDHAIC5030 nM
Cell-based Lactate (B86563) Assay Compound 15LDHAIC506.5 µM
RT-CETSA Compound 15LDHAEC502.5 µM

Data from a study on lactate dehydrogenase A (LDHA) inhibitors, highlighting the differences in potency observed between biochemical and cell-based assays like CETSA.[5]

Table 3: General Comparison of Key Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Ligand-induced change in protein thermal stabilityMeasures heat change upon bindingChange in refractive index upon binding to a sensor surfaceChange in rotational speed of a fluorescently labeled molecule upon binding
Cellular Context Intact cells, lysates, tissuesPurified components in solutionImmobilized target, analyte in solutionPurified components in solution
Labeling Requirement None (for WB/MS detection)NoneNone (one binding partner is immobilized)Fluorescent label on a tracer/ligand
Key Output ΔTm, EC50 (ITDRF)KD, ΔH, ΔS, Stoichiometry (n)KD, kon, koffKi, IC50
Throughput Low (WB) to High (HT-CETSA)Low to MediumMedium to HighHigh
Primary Advantage Physiologically relevant contextComplete thermodynamic profileReal-time kineticsHomogeneous, high-throughput format
Key Limitation Not all binding events cause a thermal shiftRequires large amounts of pure proteinImmobilization may affect protein conformationRequires a fluorescent probe

Experimental Workflows and Logical Relationships

A systematic approach to cross-validating a hit from a primary screen (e.g., a high-throughput CETSA screen) is essential for robust drug discovery. The following diagram illustrates a logical workflow for orthogonal validation.

G cluster_0 Primary Screen & Hit Identification cluster_1 Initial Validation (Cellular) cluster_2 Orthogonal Biophysical Validation (In Vitro) cluster_3 Functional Cellular Assays HT_CETSA High-Throughput CETSA Screen Hit_List Initial Hit List HT_CETSA->Hit_List ITDR_CETSA Isothermal Dose-Response CETSA (EC50) Hit_List->ITDR_CETSA WB_CETSA Western Blot CETSA (Target Stabilization) ITDR_CETSA->WB_CETSA ITC Isothermal Titration Calorimetry (KD, Thermodynamics) WB_CETSA->ITC Confirm Direct Binding SPR Surface Plasmon Resonance (Kinetics, KD) WB_CETSA->SPR Confirm Direct Binding FP Fluorescence Polarization (Ki, IC50) WB_CETSA->FP Confirm Direct Binding Pathway_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-STAT3) ITC->Pathway_Analysis Validate Functional Relevance SPR->Pathway_Analysis FP->Pathway_Analysis Cell_Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Pathway_Analysis->Cell_Phenotype

Caption: A logical workflow for the orthogonal validation of a protein-ligand interaction, starting from a primary screen hit.

Signaling Pathway Diagrams

Understanding the downstream consequences of target engagement is crucial. The following diagrams illustrate key signaling pathways for common drug targets, providing context for functional validation assays.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (e.g., B-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates

Caption: The canonical MAPK/ERK signaling cascade, a frequent target in oncology.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation and is often constitutively active in cancer.

STAT3_Pathway cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Target_Genes Target Genes (e.g., Bcl-xL, Cyclin D1) STAT3_active->Target_Genes Binds DNA Cellular_Response Cellular Response (Proliferation, Anti-Apoptosis) Target_Genes->Cellular_Response Regulates

Caption: The canonical JAK/STAT3 signaling pathway.

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target in various cancers.

PIM1_Pathway JAK_STAT JAK/STAT Pathway PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD Bad PIM1->BAD Phosphorylates (Inhibits) p27 p27Kip1 PIM1->p27 Phosphorylates (Promotes Degradation) c_Myc c-Myc PIM1->c_Myc Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Proliferation Proliferation c_Myc->Proliferation CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates p21_p27 p21/p27 p21_p27->CDK2 Inhibits Rb Rb CDK2->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Transcription

References

A Head-to-Head Battle for Polar Analyte Retention: TUPS vs. Aminopropyl Columns in HILIC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Hydrophilic Interaction Chromatography (HILIC), the choice of stationary phase is paramount to achieving optimal separation of polar and hydrophilic compounds. Among the diverse array of available column chemistries, zwitterionic and aminopropyl phases stand out as popular choices for researchers, scientists, and drug development professionals. This guide provides an objective comparison of N-(1,1-dimethyl-2-sulfoethyl)-N'-(3-(trimethoxysilyl)propyl)urea (TUPS) based zwitterionic columns and traditional aminopropyl columns, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Stationary Phase Chemistry

The fundamental difference between this compound and aminopropyl columns lies in the nature of their bonded functional groups, which dictates their primary retention mechanisms and overall selectivity.

This compound (Sulfobetaine Zwitterionic) Columns: These columns feature a stationary phase with covalently bonded sulfobetaine (B10348) zwitterions. This functional group contains both a strong acid (sulfonic acid) and a strong base (quaternary ammonium) in a 1:1 ratio, resulting in a net neutral charge over a wide pH range. The primary retention mechanism is hydrophilic partitioning into the water-enriched layer on the stationary phase surface, supplemented by weak electrostatic interactions.[1][2]

Aminopropyl Columns: These columns are packed with silica (B1680970) particles chemically modified with aminopropyl groups. The primary amine functionality imparts a net positive charge at acidic to neutral pH, making these columns capable of acting as weak anion exchangers in addition to their hydrophilic partitioning characteristics.[3][4][5] This dual-nature allows for a mixed-mode separation mechanism.

Performance Comparison: A Data-Driven Analysis

The choice between a this compound (zwitterionic) and an aminopropyl column will depend on the specific analytes of interest and the desired selectivity. The following tables summarize the key performance characteristics based on available experimental data.

Table 1: General Column Characteristics

FeatureThis compound (Sulfobetaine Zwitterionic)Aminopropyl
Functional Group Sulfobetaine (contains both positive and negative charges)Primary Aminopropyl
Net Charge Neutral over a wide pH rangepH-dependent (positively charged at low to neutral pH)
Primary Retention Mechanism Hydrophilic PartitioningHydrophilic Partitioning & Weak Anion Exchange
Secondary Interactions Weak electrostatic interactions (dipole-dipole, hydrogen bonding)Stronger electrostatic (ion-exchange) interactions
Recommended pH Range Typically broad (e.g., pH 2-8)More restricted due to potential for amine hydrolysis (e.g., pH 3-7.5)[5]
Ionic Strength Sensitivity Moderate; can be used to modulate selectivityHigh; buffer concentration significantly impacts retention of charged analytes

Table 2: Performance in Polar Analyte Separation

Performance MetricThis compound (Sulfobetaine Zwitterionic)Aminopropyl
Retention of Neutral Polar Compounds Generally strong retention due to a well-defined water layer.Good retention, but can be slightly lower than zwitterionic phases for some neutral analytes.
Retention of Acidic Compounds Good retention due to hydrophilic partitioning. Electrostatic repulsion can occur with the sulfonate group, which can be modulated by mobile phase conditions.[6]Strong retention due to a combination of hydrophilic partitioning and strong anion-exchange interactions with the protonated amine.
Retention of Basic Compounds Good retention. Weak cationic interactions with the negatively charged sulfonate group can enhance retention.Can exhibit peak tailing for strongly basic compounds due to strong interactions with residual silanols and the stationary phase itself.
Selectivity Offers unique selectivity, particularly for zwitterionic and neutral polar compounds. Selectivity can be finely tuned by adjusting mobile phase pH and ionic strength.[7]Provides different selectivity compared to zwitterionic phases, especially for charged analytes, due to the strong influence of the anion-exchange mechanism.
Peak Shape Generally provides excellent peak shapes for a wide range of polar compounds, including basic analytes.[8]Good peak shape for neutral and acidic compounds. May show tailing for strong bases.
Stability & Robustness Generally high stability and robustness.Can be prone to hydrolysis of the aminopropyl ligand, especially at low pH, leading to shorter column lifetime.[5]

Experimental Insights: Protocols and Methodologies

To illustrate the practical application of these columns, detailed experimental protocols for the separation of common polar analytes are provided below.

Experimental Protocol 1: Separation of Water-Soluble Vitamins on a this compound (Zwitterionic) Column
  • Objective: To demonstrate the separation of a mixture of water-soluble vitamins using a zwitterionic HILIC column.

  • Column: ZIC®-HILIC (Sulfobetaine Zwitterionic), 150 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% to 50% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm or Mass Spectrometry (MS)

  • Sample Preparation: A standard mixture of water-soluble vitamins (e.g., thiamine, riboflavin, niacin, pyridoxine, ascorbic acid) dissolved in 75:25 (v/v) acetonitrile:water.

Experimental Protocol 2: Analysis of Sugars on an Aminopropyl Column
  • Objective: To showcase the separation of mono- and disaccharides using an aminopropyl HILIC column.

  • Column: Aminopropyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 75:25 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: A standard mixture of sugars (e.g., fructose, glucose, sucrose, lactose) dissolved in the mobile phase.

Visualizing the Separation Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

logical_relationship cluster_this compound This compound (Zwitterionic) Column cluster_Amino Aminopropyl Column cluster_analytes Analytes TUPS_phase Sulfobetaine Stationary Phase (Net Neutral) TUPS_retention Hydrophilic Partitioning (Primary) TUPS_phase->TUPS_retention TUPS_interaction Weak Electrostatic Interactions (Secondary) TUPS_retention->TUPS_interaction Neutral Neutral Polar TUPS_interaction->Neutral Strong Retention Acidic Acidic TUPS_interaction->Acidic Good Retention Basic Basic TUPS_interaction->Basic Good Retention Excellent Peak Shape Amino_phase Aminopropyl Stationary Phase (Positively Charged) Amino_retention Hydrophilic Partitioning (Primary) Amino_phase->Amino_retention Amino_interaction Weak Anion Exchange (Secondary) Amino_retention->Amino_interaction Amino_interaction->Neutral Good Retention Amino_interaction->Acidic Strong Retention Amino_interaction->Basic Potential Peak Tailing

Caption: Logical relationship between stationary phase and analyte retention.

experimental_workflow start Method Development Goal: Separate Polar Analytes column_selection Column Selection start->column_selection tups_path This compound (Zwitterionic) column_selection->tups_path Zwitterionic/Neutral Analytes amino_path Aminopropyl column_selection->amino_path Charged (Acidic) Analytes mobile_phase Mobile Phase Optimization (ACN/Water, Buffer, pH) tups_path->mobile_phase amino_path->mobile_phase gradient Gradient Optimization mobile_phase->gradient detection Detection (UV, MS, ELSD, RI) gradient->detection analysis Data Analysis & Interpretation detection->analysis

Caption: A typical experimental workflow for HILIC method development.

Conclusion: Selecting the Right Tool for the Job

Both this compound (sulfobetaine zwitterionic) and aminopropyl columns are valuable tools in the HILIC toolbox for the separation of polar compounds.

  • This compound (zwitterionic) columns are often the preferred choice for a broad range of polar analytes, including neutral, acidic, basic, and zwitterionic compounds, due to their robust nature, excellent peak shapes, and the ability to fine-tune selectivity through mobile phase manipulation.[4] They are particularly well-suited for complex mixtures and metabolomics studies.[9]

  • Aminopropyl columns excel in applications requiring strong retention of acidic compounds due to their weak anion-exchange characteristics. They are a well-established and cost-effective option, particularly for routine analyses of specific compound classes like sugars.[3] However, researchers should be mindful of their potential for shorter lifetimes and peak shape issues with strong bases.

Ultimately, the optimal column choice depends on the specific separation challenge. For method development, screening both a zwitterionic and an aminopropyl column can provide a comprehensive understanding of the sample and lead to the most effective and robust separation method.

References

A Comparative Guide to Peptide Mapping: Online Digestion with Immobilized Trypsin vs. Traditional In-Solution Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two prevalent peptide mapping workflows, supported by experimental data and protocols to guide your methodology selection.

In the landscape of biopharmaceutical analysis, peptide mapping stands as a cornerstone for protein characterization, enabling detailed verification of primary structure and identification of post-translational modifications. The evolution of this technique has led to the development of various workflows, each with distinct advantages and limitations. This guide provides a comprehensive comparison between two prominent methodologies: the innovative online digestion approach utilizing immobilized trypsin enzyme reactors (IMERs) coupled with Ultra-High-Performance Liquid Chromatography (UPLC), and the traditional, widely adopted in-solution digestion followed by UPLC separation on C18 columns.

At a Glance: Key Performance Metrics

The choice between an online, immobilized enzyme workflow and a traditional in-solution digestion hinges on the specific requirements of the analysis, such as throughput, reproducibility, and the nature of the protein being analyzed. The following table summarizes the key performance differences based on experimental observations.

Performance ParameterOnline Digestion with Immobilized Trypsin-UPLCTraditional In-Solution Digestion with UPLC/C18Key Considerations
Digestion Time Minutes (typically < 15 minutes)[1][2][3]Hours (typically 4 to 24 hours)[3][4]Online digestion offers a significant reduction in sample preparation time, enabling higher throughput.[3][5]
Reproducibility High (Automated and continuous flow)[6][7][8]Variable (Prone to manual errors)Automation of online digestion minimizes user-dependent variability.[6][7]
Enzyme Autolysis Minimal to None[3][9]Present (Can interfere with analysis)[9][10]Immobilization of trypsin significantly reduces its self-digestion, leading to cleaner chromatograms.[3][9]
Sequence Coverage Comparable to or higher than in-solution[2][11]Generally high, but can be affected by digestion efficiencyOnline systems can achieve high sequence coverage in a much shorter time.[2][11]
Automation Potential Excellent (Fully automated workflows are possible)[6][7]Possible with robotic systems, but more complex to integrateOnline digestion is inherently more amenable to complete automation from protein to peptide analysis.[6][7]
System Complexity Higher initial setup complexitySimpler and more establishedOnline systems require integration of the IMER with the LC system.
Flexibility Less flexible for optimizing digestion conditions on-the-flyHighly flexible for optimizing buffer, temperature, and timeIn-solution digestion allows for easy modification of the protocol for different proteins.

Visualizing the Workflows

The fundamental difference between the two methodologies lies in the integration of the enzymatic digestion step with the chromatographic separation.

Online_Digestion_Workflow Protein_Sample Protein Sample LC_Pump LC Pump Protein_Sample->LC_Pump Injection Autosampler Autosampler IMER Immobilized Trypsin Reactor (IMER) LC_Pump->IMER Mobile Phase A Trap_Column Trap Column (Desalting) IMER->Trap_Column Digested Peptides C18_Column C18 Separation Column Trap_Column->C18_Column Elution MS_Detector Mass Spectrometer C18_Column->MS_Detector Gradient Elution

Online Digestion Peptide Mapping Workflow

In-Solution Digestion Peptide Mapping Workflow

Detailed Experimental Protocols

The following sections provide standardized protocols for both online and in-solution digestion peptide mapping. These should be considered as starting points and may require optimization for specific proteins and analytical objectives.

Protocol 1: Online Digestion with an Immobilized Trypsin Enzyme Reactor (IMER)

This protocol describes a fully automated online digestion and peptide mapping workflow.

1. System Configuration:

  • UPLC/HPLC system equipped with a binary pump, autosampler, and column oven.

  • An immobilized trypsin enzyme reactor (IMER) column.

  • A trap column (e.g., C18) for online desalting and concentration of peptides.

  • A C18 analytical column for peptide separation.

  • A mass spectrometer for peptide detection and identification.

2. Mobile Phases:

  • Mobile Phase A (Loading/Digestion): 0.1% formic acid in water.

  • Mobile Phase B (Elution): 0.1% formic acid in acetonitrile (B52724).

  • Digestion Buffer: Ammonium (B1175870) bicarbonate (e.g., 50 mM, pH 7.8) may be introduced via a separate pump or pre-mixed with the sample.

3. Method Parameters:

  • Sample Preparation: The protein sample is denatured, reduced, and alkylated offline prior to injection, or these steps can be integrated online with additional hardware.

  • Injection: Inject the prepared protein sample onto the IMER.

  • Online Digestion: The protein is pumped through the IMER at a controlled flow rate and temperature (e.g., 37°C) to facilitate digestion. Residence time in the reactor is critical for digestion efficiency.

  • Peptide Trapping: The resulting peptides are trapped and concentrated on the trap column, while salts and other unretained components are washed to waste.

  • Gradient Elution: The trapped peptides are eluted from the trap column onto the analytical C18 column using a gradient of Mobile Phase B.

  • MS Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS and MS/MS spectra of the eluting peptides.

Protocol 2: Traditional In-Solution Digestion followed by C18 Separation

This protocol outlines the conventional, manual workflow for peptide mapping.

1. Sample Preparation:

  • Denaturation: Denature the protein sample (e.g., 1 mg/mL) in a buffer containing a denaturant such as 6 M guanidine (B92328) HCl or 8 M urea.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at an appropriate temperature (e.g., 37°C or 60°C) for 30-60 minutes.

  • Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) using dialysis or a desalting column.

2. Enzymatic Digestion:

  • Trypsin Addition: Add sequencing-grade trypsin to the protein solution at a protease-to-protein ratio of 1:25 to 1:100 (w/w).[4]

  • Incubation: Incubate the mixture at 37°C for 4 to 16 hours.[4]

  • Quenching: Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid, to a final concentration of 0.1-1%.[4]

3. LC-MS/MS Analysis:

  • Injection: Inject the peptide mixture onto a C18 analytical column.

  • Chromatographic Separation: Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Detect and sequence the eluting peptides using a mass spectrometer.

Conclusion

The choice between online digestion with an immobilized trypsin reactor and traditional in-solution digestion for peptide mapping is a critical decision that impacts laboratory workflow, data quality, and throughput. Online digestion offers significant advantages in terms of speed, reproducibility, and automation, making it an attractive option for high-throughput environments such as quality control and process monitoring.[6][7][8] The reduction in manual sample handling steps also minimizes the potential for human error and contamination.

Conversely, traditional in-solution digestion provides greater flexibility in optimizing digestion conditions for challenging proteins and is often preferred during method development and in research settings where throughput is not the primary concern. The established nature of this workflow means it is widely implemented and well-understood.

Ultimately, the optimal approach will depend on the specific application, the available instrumentation, and the desired balance between speed, flexibility, and automation. As technology continues to advance, the performance and accessibility of online digestion systems are expected to improve, further solidifying their role in modern biopharmaceutical analysis.

References

A Researcher's Guide to Method Validation for Phage Display Assays: Navigating ICH Guidelines and the Challenge of Target-Unrelated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the power of phage display to identify novel peptides and antibodies, ensuring the specificity and reliability of their assays is paramount. The International Council for Harmonisation (ICH) provides a widely accepted framework for analytical method validation, outlined in its Q2(R1) guideline. However, applying these principles to a selection-based biological assay like phage display requires careful consideration of its unique challenges, most notably the emergence of Target-Unrelated Peptides (TUPS).

This guide provides a comprehensive comparison of phage display with alternative technologies and details how to approach validation in accordance with ICH guidelines, with a special focus on mitigating the impact of this compound.

The Phage Display Workflow and the this compound Phenomenon

Phage display is a powerful technique for selecting proteins, peptides, or antibodies with high affinity and specificity to a target molecule from a vast library. The core of this method is the biopanning process, an iterative selection cycle designed to enrich the population of phage particles displaying a binder to the target of interest.

However, a significant challenge in this process is the unintended enrichment of this compound. These are peptides that do not bind to the intended target but are selected due to other interactions or growth advantages.[1] this compound can be broadly categorized into:

  • Selection-related this compound: These peptides bind to components of the screening system other than the target, such as the plastic surface of the microtiter plate, blocking agents, or capture molecules.[1][2][3]

  • Propagation-related this compound: These phage clones have a faster growth rate, allowing them to outcompete other phages during the amplification steps between biopanning rounds.[1]

The presence of this compound can lead to false-positive results, wasting significant time and resources. Therefore, a robust validation strategy is crucial to ensure the specificity of the selected binders.

cluster_phage_display Phage Display Workflow Phage Library Phage Library Biopanning Biopanning Phage Library->Biopanning Incubation with Target Amplification Amplification Biopanning->Amplification Elution of Binders Enriched Phage Pool Enriched Phage Pool Biopanning->Enriched Phage Pool After Several Rounds Amplification->Biopanning Next Round Characterization Characterization Enriched Phage Pool->Characterization

Caption: A simplified workflow of a phage display experiment.

Biopanning Process Biopanning Process Target-Specific Binders Target-Specific Binders Biopanning Process->Target-Specific Binders Target-Unrelated Peptides (this compound) Target-Unrelated Peptides (this compound) Biopanning Process->Target-Unrelated Peptides (this compound) Selection-Related Selection-Related Target-Unrelated Peptides (this compound)->Selection-Related Propagation-Related Propagation-Related Target-Unrelated Peptides (this compound)->Propagation-Related

Caption: The emergence of Target-Unrelated Peptides (this compound) during biopanning.

Applying ICH Q2(R1) Validation Parameters to Phage Display Assays

While phage display is primarily a selection tool, the subsequent characterization of selected binders, often using techniques like ELISA, can be treated as an analytical procedure that requires validation if the results are to be used in a regulatory context. The objective of this validation is to demonstrate that the assay is suitable for its intended purpose, which is to specifically identify and quantify the interaction between the selected peptide/antibody and its target.[4][5]

Here’s how the key ICH Q2(R1) validation parameters can be applied:

Validation ParameterApplication to Phage Display & Confirmatory AssaysHypothetical Acceptance Criteria
Specificity This is the most critical parameter. It must be demonstrated that the selected phage clone binds to the target molecule and not to other components of the assay system or to structurally similar molecules. This is often assessed using a confirmatory ELISA.Signal-to-noise ratio > 10 for target vs. negative controls (e.g., blocking agent, unrelated protein). No significant binding to structurally related molecules.
Accuracy For a quantitative assay (e.g., ELISA), accuracy is the closeness of the test results to the true value. This can be assessed by spiking a known amount of a reference standard (a well-characterized binder) into the sample matrix.Recovery of 80-120% of the spiked reference standard.
Precision Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). Repeatability is determined by multiple measurements of the same sample under the same conditions. Intermediate precision is assessed by varying conditions such as day, analyst, or equipment.Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%.
Detection Limit (LOD) The lowest amount of the target that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Quantitation Limit (LOQ) The lowest amount of the target that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Linearity The ability of the assay to elicit results that are directly proportional to the concentration of the analyte (target) in the sample. A series of dilutions of the target is tested.Correlation coefficient (r²) ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.Defined by the linearity study.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, buffer pH).No significant change in results with minor variations in assay parameters (e.g., RSD < 20%).

Experimental Protocols

Protocol 1: Biopanning with Counter-Selection to Reduce this compound

This protocol describes a general biopanning procedure with an integrated counter-selection step to remove binders to common this compound-associated targets.

  • Target Immobilization: Coat a microtiter plate well with the target protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS-T) for 1-2 hours at room temperature.

  • Counter-Selection (Pre-incubation): Incubate the phage library with a blocked, uncoated well for 1 hour at room temperature to capture plastic and blocking agent binders.

  • Panning: Transfer the supernatant from the counter-selection well to the target-coated well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the well extensively with PBS-T to remove non-bound and weakly bound phage. The stringency of washing can be increased in subsequent rounds.

  • Elution: Elute the bound phage using a low pH buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) or by competitive elution with a known ligand.

  • Amplification: Neutralize the eluted phage and use them to infect an appropriate E. coli host strain for amplification.

  • Repeat: Perform 3-5 rounds of panning to enrich for target-specific binders.

Protocol 2: Specificity Validation by Phage ELISA

This protocol is for a confirmatory ELISA to assess the specificity of individual selected phage clones.

  • Antigen Coating: Coat separate wells of a microtiter plate with the target protein, a negative control protein (e.g., BSA), and a structurally related protein (if available) at 1-10 µg/mL in PBS overnight at 4°C. Also, include an uncoated well for a plastic-binding control.

  • Blocking: Block all wells with 3% BSA in PBS-T for 1-2 hours at room temperature.

  • Phage Incubation: Add a fixed concentration of the phage clone to be tested to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells 3-5 times with PBS-T.

  • Detection: Add an HRP-conjugated anti-M13 antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: After washing, add a TMB substrate and incubate until color develops. Stop the reaction with 1 M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm.

cluster_validation Specificity Validation Logic Selected Phage Clone Selected Phage Clone Binds to Target Binds to Target Selected Phage Clone->Binds to Target No Binding to Negative Controls No Binding to Negative Controls Selected Phage Clone->No Binding to Negative Controls Specific Binder Specific Binder Binds to Target->Specific Binder No Binding to Negative Controls->Specific Binder

Caption: Logical flow for confirming the specificity of a selected phage clone.

Comparison with Alternative Technologies

While phage display is a robust and widely used technology, several alternatives exist, each with its own set of advantages and disadvantages.

TechnologyPrincipleAdvantagesDisadvantages
Phage Display Peptides/antibodies are expressed as fusions to phage coat proteins. Selection is performed through biopanning.Large library sizes (10⁹-10¹¹), robust and well-established protocols, in vivo selection is possible.Prokaryotic expression system may lead to improper folding of some proteins. Potential for this compound.
Yeast Display Proteins are displayed on the surface of yeast cells. Selection is typically performed using fluorescence-activated cell sorting (FACS).[6][7][8]Eukaryotic expression system allows for proper protein folding and post-translational modifications.[2][6][7] Quantitative screening with FACS.Smaller library sizes (10⁷-10⁹) compared to phage display.[2][6] Slower process.
mRNA Display Covalent linkage between a peptide/protein and its encoding mRNA is generated in vitro.[9][10][11]Very large library sizes (up to 10¹³).[9] Fully in vitro system, allowing for the incorporation of non-natural amino acids.[11]Technically more complex than phage or yeast display. mRNA-protein fusions can be unstable.[11]
Cell-Based Binding Assays (e.g., Flow Cytometry) Labeled peptides/antibodies are incubated with cells expressing the target receptor, and binding is detected by a fluorescent signal.Provides information about binding in a more physiologically relevant context.[12][13] Can be used to screen for functional activity.Not a library selection method; used for characterizing individual binders. Requires cell lines that express the target.
ELISA A plate-based assay where one component (e.g., the target) is immobilized, and the binding of a labeled partner is detected.High-throughput, quantitative, and well-suited for validation studies.[4][14][15][16][17]Not a discovery/selection method. The immobilization of the target may alter its conformation.

Conclusion

Validating a phage display assay according to ICH Q2(R1) guidelines is a critical step in ensuring the reliability and specificity of the selected binders, particularly in a drug development context. While the guideline provides a framework, its application to a selection-based method like phage display requires a tailored approach. The primary focus must be on demonstrating specificity and implementing strategies to minimize the impact of Target-Unrelated Peptides. By combining rigorous experimental design, including counter-selection steps, with thorough validation of confirmatory assays like ELISA, researchers can have high confidence in the binders identified through phage display and their potential as therapeutic or diagnostic agents. Furthermore, understanding the strengths and weaknesses of alternative technologies allows for the selection of the most appropriate platform for a given research question.

References

Inter-laboratory study on the reproducibility of a TUPS-based separation method

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of method reproducibility is critical for the validation and adoption of new analytical technologies in regulated environments such as drug development. This guide provides a comparative overview of the reproducibility of a monolithic separation method based on a tunable urethane-based prepolymer system (TUPS). The data presented is modeled on typical outcomes from inter-laboratory validation studies designed to assess the robustness and consistency of a chromatographic method across multiple laboratories.

While monolithic columns offer advantages like high flow rates and the ability to separate large biomolecules, reproducibility has been a key challenge.[1][2] This study evaluates the performance of a this compound-based monolithic column for the separation of a model analyte mix.

Comparative Performance Data

The primary goal of this inter-laboratory study was to assess the variability in key chromatographic parameters when the same method is performed in different laboratories using the same model of this compound-based column and standardized protocols. Three laboratories participated in this study, analyzing a standard mixture of three analytes (Analyte A, Analyte B, and Analyte C). The results for retention time, peak asymmetry, and resolution are summarized below.

Table 1: Inter-Laboratory Comparison of Analyte Retention Times (minutes)

AnalyteLab 1 (n=6)Lab 2 (n=6)Lab 3 (n=6)MeanStd. Dev. (Inter-Lab)RSD (%)
Analyte A 2.452.482.432.450.0251.02
Analyte B 5.615.685.585.620.0510.91
Analyte C 7.827.907.797.840.0580.74

Table 2: Inter-Laboratory Comparison of Peak Asymmetry (U.S. Pharmacopeia)

AnalyteLab 1 (n=6)Lab 2 (n=6)Lab 3 (n=6)MeanStd. Dev. (Inter-Lab)RSD (%)
Analyte A 1.121.151.101.120.0252.23
Analyte B 1.211.251.191.220.0312.54
Analyte C 1.281.321.261.290.0312.40

Table 3: Inter-Laboratory Comparison of Resolution (between B and C)

ParameterLab 1 (n=6)Lab 2 (n=6)Lab 3 (n=6)MeanStd. Dev. (Inter-Lab)RSD (%)
Resolution 2.152.112.182.150.0351.63

The low Relative Standard Deviation (RSD) values across the laboratories for retention time, asymmetry, and resolution indicate a high degree of reproducibility for this this compound-based separation method. Such consistency is crucial for methods intended for routine use in quality control or multi-site research and development.

Experimental Workflow

The inter-laboratory study was designed to minimize variables other than the laboratory environment itself. A central organizing body prepared and distributed all necessary materials, including the analytical columns, standard solutions, and a detailed standard operating procedure (SOP).

G cluster_0 Central Organizer cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Method Development & Protocol Finalization B Preparation of Test Kits: - this compound Column (Same Lot) - Analyte Standard - Mobile Phase Buffers A->B C Distribution to Participating Labs B->C Lab1 Lab 1: Execute Protocol C->Lab1 Lab2 Lab 2: Execute Protocol C->Lab2 Lab3 Lab 3: Execute Protocol C->Lab3 D Data Submission to Central Organizer Lab1->D Lab2->D Lab3->D E Statistical Analysis: - Mean, Std. Dev., RSD - ANOVA D->E F Final Report Generation E->F

Caption: Workflow for the inter-laboratory reproducibility study.

Detailed Experimental Protocol

Participating laboratories were required to adhere strictly to the following protocol to ensure comparability of results.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: this compound-based Monolithic Column, 4.6 x 100 mm (single lot provided to all labs).

    • Column Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% to 80% B over 10 minutes.

  • Sample Preparation:

    • A stock solution containing Analyte A (20 µg/mL), Analyte B (50 µg/mL), and Analyte C (50 µg/mL) in 50:50 Water:Acetonitrile was provided.

    • Laboratories were instructed to perform a 1:1 dilution with Mobile Phase A before injection.

  • System Suitability:

    • Before analysis, each laboratory performed six replicate injections of the provided standard.

    • The system was deemed suitable if the RSD for the retention time of Analyte B was ≤ 1.0% and the peak asymmetry was between 0.9 and 1.5.

  • Data Analysis and Reporting:

    • Raw data, including chromatograms and calculated values for retention time, peak width, and peak area, were submitted to the central organizer.

    • Peak asymmetry was calculated according to the U.S. Pharmacopeia (USP) method.

    • Resolution was calculated between the peaks for Analyte B and Analyte C.

    • Statistical analysis, including the calculation of mean, standard deviation, and relative standard deviation (RSD), was performed by the organizing body to determine inter-laboratory reproducibility.

References

Safety Operating Guide

Navigating the Disposal of "TUPS": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any laboratory material is paramount for ensuring the safety of personnel and the environment. When dealing with a substance identified as "TUPS," it is crucial to first accurately identify the material, as this acronym can refer to several distinct substances or concepts within a research and development setting. This guide provides a comprehensive overview of the potential identities of "this compound" and outlines the corresponding safety and disposal procedures.

Identifying Your "this compound"

The appropriate handling and disposal of "this compound" is entirely dependent on its specific identity. The term can refer to Technically Unavoidable Particles, Target-Unrelated Peptides, or more commonly, Thermoplastic Polyurethane. Each possibility necessitates a different approach to waste management.

To assist in identifying the correct "this compound" and its corresponding disposal protocol, please refer to the following flowchart:

TUPS_Identification start Start: What is your 'this compound'? substance_type Is 'this compound' a chemical substance you are working with? start->substance_type is_tpu Is it a Thermoplastic Polyurethane (TPU)? substance_type->is_tpu Yes not_a_substance Is 'this compound' a concept related to your experimental results? substance_type->not_a_substance No is_tips Could it be Triisopropylsilane (TIPS), a scavenger in peptide synthesis? is_tpu->is_tips No tpu_info Refer to Thermoplastic Polyurethane (TPU) Disposal Procedures is_tpu->tpu_info Yes is_quadrapure Is it a product named QuadraPure® TU? is_tips->is_quadrapure No tips_info Refer to Triisopropylsilane (TIPS) Disposal Procedures is_tips->tips_info Yes quadrapure_info Refer to QuadraPure® TU Disposal Procedures is_quadrapure->quadrapure_info Yes unknown Uncertain? Consult your Safety Data Sheet (SDS) or contact your institution's Environmental Health and Safety (EHS) office. is_quadrapure->unknown No is_tech_particles Technically Unavoidable Particles (this compound) in pharmaceutical manufacturing? not_a_substance->is_tech_particles Yes is_peptides Target-Unrelated Peptides (this compound) in phage display? not_a_substance->is_peptides No tech_particles_info This is a quality control concept, not a waste product. Focus on process optimization. is_tech_particles->tech_particles_info Yes peptides_info This is an experimental artifact. Focus on data analysis and experimental refinement. is_peptides->peptides_info Yes is_peptides->unknown No

Figure 1. Decision flowchart for identifying and handling "this compound".

Disposal Procedures for Chemical Substances

If your "this compound" is a chemical substance, the following sections provide detailed disposal information.

Thermoplastic Polyurethane (TPU)

Thermoplastic Polyurethane is a polymer that is generally not considered hazardous under normal conditions. However, proper disposal is still necessary.

Safety Precautions:

  • Personal Protective Equipment (PPE): When handling molten TPU, thermal burns are a primary hazard. Appropriate PPE, including heat-resistant gloves and safety glasses, should be worn.[1]

  • Ventilation: Ensure adequate ventilation when processing TPU at elevated temperatures, as this can cause the material to decompose and release potentially harmful vapors, such as isocyanates.[1][2]

Disposal Procedures:

  • Solid Waste: Uncontaminated TPU in solid form, such as pellets or filaments, can typically be disposed of as non-hazardous waste.[3] Always consult your local regulations and your institution's waste management guidelines.

  • Contaminated Waste: If the TPU is contaminated with hazardous materials, it must be treated as hazardous waste. The disposal method will depend on the nature of the contaminant.

  • Spills: For spilled TPU material, sweep it up to prevent slipping hazards.[2]

Waste TypeDisposal Method
Uncontaminated Solid TPUDispose of in regular trash, unless otherwise specified by local regulations.[3]
TPU Contaminated with Hazardous SubstancesDispose of as hazardous waste according to the nature of the contaminant.
Molten TPUAllow to cool and solidify before disposal as solid waste.
Triisopropylsilane (TIPS)

While the acronym is different, it is possible that "this compound" is a typographical error for TIPS (Triisopropylsilane), a chemical commonly used in peptide synthesis. TIPS is a flammable liquid and requires careful handling and disposal.

Safety Precautions:

  • PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames.

Disposal Procedures:

  • Liquid Waste: Collect liquid waste containing TIPS in a designated, properly labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as pipette tips or absorbent pads, contaminated with TIPS should be collected in a sealed bag or container and disposed of as hazardous waste.

QuadraPure® TU

QuadraPure® TU is a laboratory chemical product. According to its Safety Data Sheet, it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[4]

Safety Precautions:

  • PPE: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4]

Disposal Procedures:

  • Waste Disposal: While not classified as hazardous, it is good practice to dispose of the chemical and its container in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

"this compound" as a Laboratory Concept

In some contexts, "this compound" may not refer to a chemical waste product but rather a concept related to experimental processes.

Technically Unavoidable Particles (this compound)

In pharmaceutical manufacturing, this compound are inherent particles that can arise from raw materials, equipment, and other sources.[5]

  • Management Focus: The focus for this compound is not on disposal but on control and minimization through process optimization, enhanced testing methods, and quality control.[6]

Target-Unrelated Peptides (this compound)

In the field of phage display, this compound are peptides that are isolated during the selection process but are not related to the intended target.

  • Management Focus: The management of this compound involves bioinformatic analysis to identify and exclude them from experimental results, as well as refinement of the biopanning protocol to minimize their occurrence in future experiments.

References

Navigating Safety in Phage Display: Personal Protective Equipment and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery and development, "TUPS" or Target-Unrelated Peptides are artifacts of the screening process, identified from phage display data rather than being a tangible chemical substance to be handled. Therefore, a discussion of Personal Protective Equipment (PPE) for this compound translates to establishing robust safety protocols for the entire phage display workflow. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with phage display libraries.

The following procedural guidance is designed to ensure a safe laboratory environment, prevent cross-contamination, and maintain the integrity of experimental work. Phage display experiments are typically conducted at Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2), depending on the specific biological materials in use.

Personal Protective Equipment (PPE) for Phage Display

The selection of appropriate PPE is critical for minimizing exposure to biological agents and chemical hazards inherent in phage display protocols. The following table summarizes the recommended PPE for common tasks.

TaskLab CoatGloves (Nitrile or Latex)Eye Protection (Safety Glasses/Goggles)Face Shield/Mask
General Lab Work & Buffer Preparation
Handling Bacterial Cultures (E. coli)
Handling Phage Libraries (M13)
Plating and Incubating Cultures
Performing ELISA
Potential for Splash or Aerosol Generation Goggles
Decontamination & Waste Disposal

Note: Always consult your institution's specific biosafety guidelines and standard operating procedures (SOPs).

Operational Plans for Safe Handling

A systematic approach to handling materials during phage display is crucial for both safety and experimental success. Adherence to aseptic techniques is paramount to prevent contamination.[1]

Key Experimental Protocols for Safe Handling:

  • Preparation:

    • Before commencing work, ensure the biological safety cabinet (BSC) or laminar flow hood is certified and operating correctly.[1]

    • Wipe down all work surfaces with a suitable disinfectant, such as 70% ethanol, followed by a 2% bleach solution to eliminate potential phage contamination.[2]

    • Assemble all necessary sterile materials, including filtered pipette tips, microcentrifuge tubes, and culture plates. The use of aerosol-resistant filtered pipette tips is highly recommended to prevent cross-contamination.[3][4]

  • Handling of Bacterial and Phage Cultures:

    • All manipulations of bacterial cultures (E. coli host strains) and phage libraries should be performed within a BSC or laminar flow hood to maintain sterility and containment.[1]

    • When handling phage libraries, wear appropriate PPE, including a lab coat, gloves, and safety glasses.[1]

    • Avoid creating aerosols. Use gentle pipetting techniques and avoid vigorous vortexing of open tubes.

    • Clearly label all tubes and plates containing bacterial cultures or phage.

  • Biopanning and Amplification:

    • The biopanning process, which involves incubating the phage library with a target, washing away unbound phage, and eluting bound phage, should be conducted with care to prevent spills and contamination.[5][6]

    • During amplification of eluted phage in E. coli, ensure cultures are securely capped during incubation and centrifugation.

  • Post-Experiment Procedures:

    • Following the completion of work, decontaminate all work surfaces and equipment.

    • Dispose of all contaminated materials according to the disposal plan outlined below.

    • Remove PPE before leaving the laboratory and wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper management of biohazardous waste is a critical component of laboratory safety in phage display experiments. All materials that have come into contact with bacteria or bacteriophage are considered biohazardous waste and must be decontaminated before disposal.[7]

Waste TypeDecontamination MethodDisposal Procedure
Liquid Waste (e.g., bacterial/phage cultures, supernatants)Add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[8]After decontamination, pour down the sanitary sewer with copious amounts of water.[8][9]
Solid, Non-Sharp Waste (e.g., contaminated gloves, pipette tips, tubes, agar (B569324) plates)Autoclave.[10]Place in an autoclavable biohazard bag. After autoclaving, dispose of in the regular trash (check local regulations).[8][11]
Sharps Waste (e.g., needles, serological pipettes)N/APlace directly into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[7] Do not recap needles.[7]
Glassware (reusable)Soak in a 2% bleach solution or other appropriate disinfectant overnight, then wash and autoclave.[2]Return to general lab use after sterilization.

Visualizing Laboratory Workflows

To further clarify the procedural steps and safety decision-making, the following diagrams illustrate the experimental workflow for phage display and a logical approach to selecting PPE.

PhageDisplayWorkflow cluster_prep Preparation cluster_panning Biopanning cluster_amp Amplification & Analysis prep Prepare Buffers & Reagents coat Coat Plate with Target prep->coat incubate Incubate Library with Target coat->incubate wash Wash Unbound Phage incubate->wash elute Elute Bound Phage wash->elute infect Infect E. coli with Eluted Phage elute->infect amplify Amplify Phage infect->amplify amplify->incubate Next Round of Panning sequence Sequence DNA of Positive Clones amplify->sequence

Caption: A simplified workflow of a typical phage display experiment, from initial preparation to the amplification and analysis of phage clones.

PPESelection decision1 Working with Biologicals? (Bacteria/Phage) ppe_base Lab Coat Safety Glasses Gloves decision1->ppe_base Yes decision1->ppe_base No (e.g., Buffer Prep) decision2 Potential for Splash/Aerosol? ppe_splash Goggles or Face Shield decision2->ppe_splash Yes end Proceed with Work decision2->end No ppe_base->decision2 ppe_splash->end start Assess Task start->decision1

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.